PPZ-A10
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C56H114N6O2 |
|---|---|
Molekulargewicht |
903.5 g/mol |
IUPAC-Name |
3-(didecylamino)-N-[3-[4-[3-[3-(didecylamino)propanoylamino]propyl]piperazin-1-yl]propyl]propanamide |
InChI |
InChI=1S/C56H114N6O2/c1-5-9-13-17-21-25-29-33-43-59(44-34-30-26-22-18-14-10-6-2)49-39-55(63)57-41-37-47-61-51-53-62(54-52-61)48-38-42-58-56(64)40-50-60(45-35-31-27-23-19-15-11-7-3)46-36-32-28-24-20-16-12-8-4/h5-54H2,1-4H3,(H,57,63)(H,58,64) |
InChI-Schlüssel |
PXNLDSAGMDIEAT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCN(CCCCCCCCCC)CCC(=O)NCCCN1CCN(CC1)CCCNC(=O)CCN(CCCCCCCCCC)CCCCCCCCCC |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the PPZ-A10 Piperazine-Based Lipid Core for Advanced mRNA Delivery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the piperazine-based lipid, PPZ-A10, a novel ionizable cationic lipid designed for the formulation of lipid nanoparticles (LNPs) for effective messenger RNA (mRNA) and short interfering RNA (siRNA) delivery. This compound has demonstrated a remarkable intrinsic ability to target immune cells, particularly in the liver and spleen, without the need for active targeting ligands.
Core Structure and Physicochemical Properties
This compound, systematically named N,N'-(piperazine-1,4-diylbis(propane-3,1-diyl))bis(3-(didecylamino)propanamide), is an ionizable cationic lipid integral to the formation of stable and effective LNPs for nucleic acid delivery.[1][2][3] Its unique structure, featuring a piperazine backbone, contributes to the preferential delivery of mRNA to immune cells in vivo.[4][5]
Below is a summary of its key chemical and physical properties:
| Property | Value | Reference |
| Chemical Name | N,N'-(piperazine-1,4-diylbis(propane-3,1-diyl))bis(3-(didecylamino)propanamide) | [2][3] |
| CAS Number | 2941268-67-1 | [2][3] |
| Molecular Formula | C₅₆H₁₁₄N₆O₂ | [2][3] |
| Formula Weight | 903.6 g/mol | [2][3] |
| Purity | ≥95% | [2][3] |
| Solubility | Soluble in ethanol (10 mg/ml) | [2][3] |
| Storage | -20°C | [3] |
| Stability | ≥ 2 years at -20°C | [3] |
Lipid Nanoparticle (LNP) Formulation and Characteristics
This compound is a key component in multi-component LNPs, which typically consist of an ionizable lipid, a helper lipid, cholesterol, and a PEGylated lipid.[1] The specific molar ratio of these components is critical for the overall structural integrity, stability, and biological function of the nanoparticles.[6]
A top-performing LNP formulation, designated LNP-A10, utilizes this compound and has demonstrated significant potential for in vivo applications.[7]
Table 1: LNP-A10 Formulation and Physicochemical Properties
| Parameter | Value | Reference |
| Ionizable Lipid | This compound | [7] |
| Helper Lipid | 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) | [7] |
| Cholesterol | Cholesterol | [7] |
| PEGylated Lipid | C18PEG2K | [7] |
| Molar Ratio (this compound:Cholesterol:C18PEG2K:DOPE) | 35:46.5:2.5:16 | [7] |
| Diameter (nm) | ~80-100 nm | [4][7] |
| Polydispersity Index (PDI) | < 0.2 | [4][7] |
| pKa | ~6.5 | [7] |
| Encapsulation Efficiency | ~66-88% (varies with lipid tail length) | [7] |
Experimental Protocols
General Synthesis of PPZ Lipids
The synthesis of piperazine-based lipids like this compound involves a structured chemical process. While the precise, step-by-step synthesis of this compound is proprietary, a general procedure for creating PPZ lipids has been described.[1][4] This typically involves the reaction of a piperazine-containing core with appropriate lipid tails.
Caption: General workflow for the synthesis of PPZ lipids.
LNP Formulation via Microfluidic Mixing
The formulation of LNPs encapsulating mRNA is a critical step that is often achieved using microfluidic mixing for reproducible and scalable production.[8]
Protocol:
-
Lipid Preparation: Dissolve this compound, DOPE, cholesterol, and C18PEG2K in ethanol at the desired molar ratios to create the lipid mixture.
-
mRNA Preparation: Dilute the mRNA cargo in an acidic aqueous buffer (e.g., sodium acetate buffer, pH 4.0).
-
Microfluidic Mixing: Concurrently flow the lipid-ethanol solution and the mRNA-aqueous solution through a microfluidic mixing device (e.g., a Y-shaped or staggered herringbone mixer). The rapid mixing at the fluid interface leads to the self-assembly of LNPs with the mRNA encapsulated.
-
Dialysis: Dialyze the resulting LNP solution against a neutral pH buffer (e.g., phosphate-buffered saline, pH 7.4) to remove the ethanol and raise the pH, resulting in a stable LNP formulation.
Caption: LNP formulation using microfluidic mixing.
Biological Activity and In Vivo Performance
This compound-containing LNPs have been shown to preferentially deliver mRNA to immune cells, such as Kupffer cells in the liver and macrophages in the spleen, without the need for specific targeting ligands.[7] This "endogenous targeting" is a significant advantage for immunotherapies and vaccine development.
Table 2: In Vivo mRNA Delivery of LNP-A10 (1 mg/kg dose in Ai14 mice)
| Cell Type | % tdTomato+ Cells (Functional mRNA Delivery) | Reference |
| Liver | ||
| Kupffer Cells | ~60% | [6][7] |
| Dendritic Cells | ~20% | [6][7] |
| Endothelial Cells | <10% | [7] |
| Spleen | ||
| Macrophages | ~50% | [6][7] |
| Dendritic Cells | ~30% | [7] |
Mechanism of Cellular Delivery and Payload Release
The delivery of mRNA to the cytoplasm of target cells by this compound LNPs follows a multi-step process that is characteristic of ionizable lipid-based delivery systems.
Caption: Cellular mechanism of LNP-mediated mRNA delivery.
At the physiological pH of the bloodstream (~7.4), the this compound lipid is largely neutral, contributing to the stability of the LNP. Upon cellular uptake via endocytosis, the LNP is trafficked into the endosome, where the pH is acidic (pH ~5.0-6.5). In this acidic environment, the piperazine core of this compound becomes protonated, leading to a positive charge. This charge facilitates the disruption of the endosomal membrane and the release of the mRNA payload into the cytoplasm. Once in the cytoplasm, the mRNA is translated by the cell's ribosomal machinery to produce the protein of interest, which can then exert its therapeutic effect by modulating downstream signaling pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. 2941268-67-1|N,N'-(Piperazine-1,4-diylbis(propane-3,1-diyl))bis(3-(didecylamino)propanamide)|BLD Pharm [bldpharm.com]
- 3. caymanchem.com [caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Composition of lipid nanoparticles for targeted delivery: application to mRNA therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Standardizing a Protocol for Streamlined Synthesis and Characterization of Lipid Nanoparticles to Enable Preclinical Research and Education - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to PPZ-A10 LNP Tropism for Immune Cells
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core principles and experimental data surrounding the tropism of piperazine-derived lipid nanoparticle (LNP), specifically PPZ-A10, for immune cells. The development of LNPs with inherent tropism for specific cell types, such as immune cells, represents a significant advancement in targeted mRNA delivery for a range of therapeutic applications, including vaccines and immunotherapies.[1][2][3] This document details the quantitative data on cell-specific delivery, outlines the experimental protocols used to determine this tropism, and provides visual representations of the experimental workflow and the hierarchical targeting of these LNPs.
Quantitative Analysis of this compound LNP Immune Cell Tropism
The this compound LNP formulation has demonstrated a remarkable and preferential delivery of mRNA to various immune cell populations, particularly in the liver and spleen.[1][4] The following table summarizes the quantitative data from in vivo studies in Ai14 mice, which express a tdTomato reporter upon Cre recombinase activity delivered via mRNA-loaded LNPs. The data represents the percentage of tdTomato-positive cells within specific cell populations three days after a single intravenous injection of this compound LNPs at a dose of 1 mg/kg.[1][2][4]
| Organ | Cell Type | % tdTomato+ Cells (1 mg/kg dose) |
| Liver | Kupffer Cells | 60%[4][5] |
| Dendritic Cells | 20%[4][5] | |
| Other Immune Cells | 15%[5] | |
| Endothelial Cells | <10%[4] | |
| Hepatocytes | 30%[5] | |
| Spleen | Macrophages | 55%[5] |
| Dendritic Cells | 35%[4][5] | |
| Other Immune Cells | 25%[5] |
Table 1: In vivo functional delivery of Cre mRNA by this compound LNPs to various cell types in Ai14 mice.[1][4][5]
Dose-dependent studies have also been conducted, indicating that the preferential delivery to immune cells is maintained even at a clinically relevant dose of 0.3 mg/kg.[1][4]
Experimental Protocols
The determination of this compound LNP tropism for immune cells involves a series of well-defined experimental procedures. The following sections provide a detailed methodology for the key experiments.
LNP Formulation
The top-performing LNP, designated LNP-A10, is formulated using a specific ratio of four key components.[1][2][4] The synthesis of such LNPs is typically achieved through methods like microfluidic mixing to ensure consistent and reproducible nanoparticle characteristics.[6]
-
Components and Molar Ratio:
-
Procedure Overview:
-
The lipid components are dissolved in an organic solvent (e.g., ethanol).
-
The mRNA cargo (e.g., Cre mRNA) is dissolved in an aqueous buffer.
-
The organic and aqueous phases are rapidly mixed using a microfluidic device. This controlled mixing process leads to the self-assembly of the lipids around the mRNA, forming the LNPs.
-
The resulting LNP solution is then purified, typically through dialysis, to remove the organic solvent and any unencapsulated mRNA.[6]
-
The final LNP product is characterized for its physicochemical properties, including size (diameter), polydispersity index (PDI), and pKa.[1][2]
-
In Vivo Animal Studies
-
Animal Model: Ai14 mice are utilized as a reporter model. These mice carry a loxP-flanked STOP cassette preceding the tdTomato fluorescent protein gene. Expression of Cre recombinase removes the STOP cassette, leading to the expression of tdTomato, which serves as a marker for successful mRNA delivery and protein translation.[1]
-
Administration:
Cell Isolation and Analysis
-
Tissue Harvesting and Processing:
-
Three days post-injection, the mice are euthanized.
-
The liver and spleen are harvested.
-
Single-cell suspensions are prepared from these organs through a combination of mechanical dissociation and enzymatic digestion.
-
-
Flow Cytometry:
-
The single-cell suspensions are stained with a panel of fluorescently-labeled antibodies specific for various cell surface markers to identify different immune cell populations (e.g., Kupffer cells, dendritic cells, macrophages).
-
The percentage of tdTomato-positive cells within each identified cell population is quantified using a flow cytometer. This provides a direct measure of the functional delivery of the mRNA to each cell type.[1]
-
Visualizations: Workflows and Logical Relationships
To further elucidate the experimental processes and the outcomes of this compound LNP delivery, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Lipid nanoparticle‐mediated RNA delivery for immune cell modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Piperazine-derived lipid nanoparticles deliver mRNA to immune cells in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Composition of lipid nanoparticles for targeted delivery: application to mRNA therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Standardizing a Protocol for Streamlined Synthesis and Characterization of Lipid Nanoparticles to Enable Preclinical Research and Education - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Fundamental Properties of PPZ-A10 Lipid Nanoparticles
This technical guide provides a comprehensive overview of the core properties of PPZ-A10 lipid nanoparticles (LNPs), a novel class of delivery vehicles with a notable tropism for immune cells. Designed for researchers, scientists, and professionals in drug development, this document details the formulation, physicochemical characteristics, and in vivo performance of this compound LNPs, supported by quantitative data, detailed experimental protocols, and visualizations of key processes.
Core Properties and Composition
This compound is an ionizable lipid featuring a piperazine-based headgroup, which is a key structural element contributing to its unique biological activity. LNPs formulated with this compound have demonstrated a preferential ability to deliver messenger RNA (mRNA) to immune cells, particularly in the liver and spleen, without the need for active targeting ligands.[1][2]
Physicochemical Characteristics of LNP-A10
The lead formulation, designated LNP-A10, exhibits specific physicochemical properties that are critical for its stability and in vivo function.
| Property | Value |
| Diameter (nm) | 96 |
| Polydispersity Index (PDI) | 0.12 |
| pKa | 6.4 |
| Encapsulation Efficiency (%) | >95% |
Formulation Composition of LNP-A10
The optimal formulation of LNP-A10 was identified through in vivo screening of a library of chemically distinct LNPs. The molar ratio of its components is crucial for its performance.
| Component | Molar Ratio (%) |
| This compound (Ionizable Lipid) | 35 |
| Cholesterol (Helper Lipid) | 46.5 |
| DOPE (Helper Lipid) | 16 |
| C18PEG2K (PEG-Lipid) | 2.5 |
In Vivo Performance and Biodistribution
When formulated with Cre mRNA and administered intravenously to Ai14 reporter mice, LNP-A10 demonstrated significant delivery to and functional protein expression in various immune cell populations within the liver and spleen.
Cellular Tropism in Liver and Spleen
The following table summarizes the percentage of tdTomato-positive cells in different cell types three days after a single intravenous injection of LNP-A10 carrying Cre mRNA at a dose of 1 mg/kg.
| Organ | Cell Type | % tdTomato+ Cells |
| Liver | Kupffer Cells | ~60% |
| Dendritic Cells | ~20% | |
| Hepatocytes | <10% | |
| Endothelial Cells | <10% | |
| Spleen | Macrophages | ~50% |
| Dendritic Cells | ~30% |
Dose-Dependent Efficacy
LNP-A10 maintains its delivery efficiency to immune cells even at clinically relevant doses. The table below shows the percentage of tdTomato-positive cells at varying doses.
| Dose (mg/kg) | Kupffer Cells (% tdTomato+) | Splenic Macrophages (% tdTomato+) | Splenic Dendritic Cells (% tdTomato+) |
| 1.0 | ~60% | ~50% | ~30% |
| 0.5 | ~55% | ~30% | ~25% |
| 0.3 | ~50% | ~23% | ~26% |
Experimental Protocols
The following sections provide detailed methodologies for the formulation, characterization, and in vivo evaluation of this compound LNPs.
LNP Formulation via Microfluidic Mixing
LNPs were formulated using a microfluidic mixing device to ensure rapid and reproducible self-assembly.
-
Lipid Stock Solution: The ionizable lipid (this compound), helper lipids (cholesterol and DOPE), and PEG-lipid (C18PEG2K) are dissolved in ethanol at the desired molar ratios to create the lipid-ethanol solution.
-
mRNA Aqueous Solution: The mRNA cargo is diluted in a low pH buffer, typically 10 mM citrate buffer (pH 4.0), to ensure the ionizable lipid is protonated, facilitating electrostatic interaction with the negatively charged mRNA backbone.
-
Microfluidic Mixing: The lipid-ethanol and mRNA-aqueous solutions are loaded into separate syringes and infused into a microfluidic mixing chip (e.g., a staggered herringbone micromixer) at a specific flow rate ratio, typically 3:1 (aqueous:organic). The total flow rate is maintained to control the nanoparticle size and polydispersity.
-
Dialysis: The resulting LNP solution is dialyzed against phosphate-buffered saline (PBS) at pH 7.4 to remove ethanol and raise the pH, resulting in a stable, neutral-charged nanoparticle suspension.
Physicochemical Characterization
-
Size and Polydispersity Index (PDI): The hydrodynamic diameter and PDI of the LNPs are measured by dynamic light scattering (DLS) using an instrument such as a Malvern Zetasizer.
-
pKa Determination (TNS Assay): The apparent pKa of the LNPs is determined using a fluorescence assay with 2-(p-toluidino)-6-naphthalenesulfonic acid (TNS).
-
A series of buffers with a range of pH values (e.g., pH 3 to 10) are prepared.
-
The LNP solution is diluted in each buffer.
-
A stock solution of TNS is added to each LNP-buffer mixture.
-
The fluorescence intensity is measured (excitation ~321 nm, emission ~445 nm).
-
The pKa is the pH at which the fluorescence intensity is 50% of the maximum.
-
-
Encapsulation Efficiency: The encapsulation efficiency of mRNA is determined using a Quant-iT RiboGreen assay. The fluorescence of the sample is measured before and after the addition of a detergent (e.g., Triton X-100) that lyses the LNPs. The encapsulation efficiency is calculated as: ((Total RNA - Free RNA) / Total RNA) * 100%.
In Vivo Studies in Mice
-
Animal Model: Ai14 transgenic mice, which express tdTomato fluorescent protein upon Cre-mediated recombination, are used to visualize functional mRNA delivery.
-
Administration: LNPs encapsulating Cre mRNA are administered via intravenous (tail vein) injection at the specified doses.
-
Cell Isolation: Three days post-injection, mice are euthanized, and livers and spleens are harvested.
-
Liver: The liver is perfused with a collagenase solution to digest the extracellular matrix. The resulting cell suspension is then subjected to density gradient centrifugation (e.g., using Percoll) to separate hepatocytes from non-parenchymal cells. Immune cells are further isolated using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).
-
Spleen: The spleen is mechanically dissociated to create a single-cell suspension. Red blood cells are lysed, and the remaining splenocytes are used for analysis.
-
-
Flow Cytometry: Isolated cells are stained with fluorescently labeled antibodies against cell surface markers to identify specific immune cell populations (e.g., F4/80 for macrophages, CD11c for dendritic cells). The percentage of tdTomato-positive cells within each population is quantified by flow cytometry.
Visualizations
The following diagrams illustrate the composition of LNP-A10, the experimental workflow for its evaluation, and a conceptual representation of its proposed mechanism of action and downstream effects.
References
A Technical Guide to PPZ-A10 for In Vivo Non-Hepatocyte Targeting
For Researchers, Scientists, and Drug Development Professionals
Introduction
The targeted delivery of nucleic acid therapeutics to specific cell types beyond hepatocytes remains a significant challenge in drug development. PPZ-A10, a novel ionizable lipid, has emerged as a promising component of lipid nanoparticles (LNPs) for directing mRNA delivery to immune cells in vivo. This technical guide provides an in-depth overview of this compound, including its formulation into LNPs, its biodistribution and efficacy, and the experimental protocols utilized for its characterization. The information presented herein is intended to equip researchers with the necessary knowledge to leverage this compound-based LNPs for non-hepatocyte targeting applications.
Core Concepts of this compound Mediated Delivery
This compound is an ionizable lipid characterized by a piperazine backbone.[1] When formulated into LNPs, this compound facilitates the encapsulation of mRNA and promotes its delivery to and expression in specific immune cell populations, particularly in the liver and spleen.[2][3] This preferential targeting is achieved without the need for active targeting ligands, offering a simplified and potentially more scalable approach to non-hepatocyte gene delivery.
The mechanism of action for this compound containing LNPs is believed to follow the general pathway for ionizable LNPs. Upon intravenous administration, the LNPs circulate and are taken up by cells, primarily through endocytosis.[4][5] The acidic environment of the endosome protonates the ionizable lipid, leading to a net positive charge.[4][6] This charge facilitates the disruption of the endosomal membrane, allowing the encapsulated mRNA to escape into the cytoplasm where it can be translated into the protein of interest.[5][6]
Data Presentation
The following tables summarize the key quantitative data associated with the leading this compound-formulated LNP, designated as LNP-A10.
Table 1: Physicochemical Properties of LNP-A10
| Parameter | Value | Reference |
| Ionizable Lipid | This compound | [2] |
| Molar Ratio (this compound:Cholesterol:C18PEG2K:DOPE) | 35:46.5:2.5:16 | [2] |
| Diameter (nm) | ~80 | [2] |
| Polydispersity Index (PDI) | ~0.1 | [2] |
| pKa | ~6.5 | [2] |
| Encapsulation Efficiency | >95% |
Table 2: In Vivo Functional mRNA Delivery by LNP-A10 in Ai14 Mice (1 mg/kg dose, 3 days post-injection)
| Cell Type | % tdTomato+ Cells | Reference |
| Liver | ||
| Kupffer Cells | 60% | [7] |
| Dendritic Cells | 20% | [7] |
| Endothelial Cells | <10% | [7] |
| Hepatocytes | Low | [2] |
| Spleen | ||
| Macrophages | 50% | [7] |
| Dendritic Cells | 30% | [7] |
Table 3: Dose-Dependent Functional mRNA Delivery by LNP-A10 in Ai14 Mice (3 days post-injection)
| Dose (mg/kg) | Kupffer Cells (% tdTomato+) | Splenic Macrophages (% tdTomato+) | Splenic Dendritic Cells (% tdTomato+) | Reference |
| 1.0 | 60% | 50% | 30% | [7] |
| 0.5 | ~55% | ~35% | ~28% | [7] |
| 0.3 | 50% | 23% | 26% | [7] |
Experimental Protocols
LNP Formulation via Microfluidic Mixing
This protocol describes the general procedure for formulating LNPs using a microfluidic mixing device, adapted for the preparation of this compound LNPs.
Materials:
-
This compound, Cholesterol, 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE), C18PEG2000
-
Ethanol
-
mRNA in 10 mM citrate buffer (pH 4.0)
-
Microfluidic mixing device and cartridges
-
Syringes and tubing
-
Dialysis cassettes (10 kDa MWCO)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Prepare Lipid Stock Solutions: Dissolve this compound, cholesterol, DOPE, and C18PEG2000 in ethanol to achieve the desired stock concentrations.
-
Prepare Lipid Mixture: In an ethanol solution, combine the lipid stock solutions to achieve a molar ratio of 35:46.5:2.5:16 (this compound:Cholesterol:C18PEG2K:DOPE).[2]
-
Prepare mRNA Solution: Dilute the mRNA stock in 10 mM citrate buffer (pH 4.0).
-
Microfluidic Mixing:
-
Dialysis: Dialyze the resulting LNP solution against PBS (pH 7.4) overnight at 4°C using a 10 kDa MWCO dialysis cassette to remove ethanol and unencapsulated mRNA.[8]
-
Characterization: Measure the LNP size, PDI, and zeta potential using dynamic light scattering. Determine the mRNA encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen).
In Vivo Functional mRNA Delivery Assessment
This protocol outlines the methodology for assessing the functional delivery of mRNA in vivo using a Cre-recombinase reporter mouse model.
Animal Model:
-
LSL-tdTomato (Ai14) mice, which express tdTomato fluorescent protein upon Cre-recombinase mediated excision of a stop cassette.
Procedure:
-
LNP Administration: Intravenously inject Ai14 mice with this compound LNPs encapsulating Cre mRNA at the desired doses (e.g., 0.3, 0.5, 1.0 mg/kg).[7]
-
Tissue Harvest and Cell Isolation:
-
Flow Cytometry:
-
Stain the single-cell suspensions with fluorescently labeled antibodies against cell surface markers to identify specific immune cell populations (e.g., F4/80 for macrophages, CD11c for dendritic cells).
-
Analyze the cells using a flow cytometer to quantify the percentage of tdTomato-positive cells within each gated cell population.[11]
-
Quantification of LNP Biodistribution by LC-MS
This protocol provides a general framework for quantifying the amount of LNP accumulation in various tissues using liquid chromatography-mass spectrometry (LC-MS).
Procedure:
-
LNP Administration: Inject animals with this compound LNPs.
-
Tissue Harvest: At various time points, euthanize the animals and harvest organs of interest.
-
Lipid Extraction: Homogenize the tissues and perform a lipid extraction to isolate the LNP components from the tissue matrix.
-
LC-MS Analysis:
-
Develop an LC-MS method to separate and detect the specific ionizable lipid (this compound).[12][13][14][15]
-
Quantify the amount of this compound in each tissue sample by comparing the signal to a standard curve of known concentrations.
-
Normalize the data to the weight of the tissue to obtain a concentration (e.g., ng of lipid/mg of tissue).
-
Visualizations
Caption: Workflow of this compound LNP formulation and in vivo delivery.
Caption: General mechanism of ionizable LNP uptake and endosomal escape.
Caption: Experimental workflow for assessing in vivo functional mRNA delivery.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Cytosolic delivery of nucleic acids: The case of ionizable lipid nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The role of lipid components in lipid nanoparticles for vaccines and gene therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fundamentals of microfluidic mixing for LNP synthesis - Inside Therapeutics [insidetx.com]
- 8. Video: Testing the In Vitro and In Vivo Efficiency of mRNA-Lipid Nanoparticles Formulated by Microfluidic Mixing [jove.com]
- 9. The mixing method used to formulate lipid nanoparticles affects mRNA delivery efficacy and organ tropism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Isolation of Murine Hepatic Immune cells « Karine SERRE, PhD [immunology.kserre.net]
- 11. miltenyibiotec.com [miltenyibiotec.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. chromatographyonline.com [chromatographyonline.com]
preliminary research on PPZ-A10 applications
An In-depth Technical Guide on the Applications of PPZ-A10-Containing Lipid Nanoparticles
Introduction
This compound is a novel, piperazine-containing ionizable lipid that has demonstrated significant potential in the formulation of lipid nanoparticles (LNPs) for targeted mRNA delivery. Specifically, the LNP formulation designated LNP-A10, which incorporates the this compound lipid, has been shown to preferentially deliver mRNA to immune cells, such as Kupffer cells and macrophages in the liver and spleen, without the need for targeting ligands.[1][2][3] This technical guide provides a comprehensive overview of the applications, experimental data, and methodologies associated with this compound-based LNPs for researchers, scientists, and drug development professionals.
I. Quantitative Data
The following tables summarize the key quantitative data associated with the LNP-A10 formulation.
Table 1: Physicochemical Properties of LNP-A10
| Property | Value | Reference |
| Diameter (nm) | ~110.2 | [4] |
| Polydispersity Index (PDI) | <0.139 | [4] |
| pKa | ~5.619 - 6.308 | [4][5] |
| Encapsulation Efficiency (%) | ~64.0 | [4] |
Table 2: Composition of LNP-A10
| Component | Molar Ratio (%) | Reference |
| This compound (ionizable lipid) | 35 | [1][6] |
| Cholesterol | 46.5 | [1][6] |
| C18PEG2K (PEGylated lipid) | 2.5 | [1][6] |
| DOPE (helper lipid) | 16 | [1][6] |
Table 3: In Vivo mRNA Delivery Efficiency of LNP-A10 in Ai14 Mice
| Cell Type | % tdTomato+ Cells | Reference |
| Liver | ||
| Kupffer Cells | 60 | [3][4] |
| Dendritic Cells | 20 | [3][4] |
| Other Immune Cells | 15 | [4] |
| Endothelial Cells | <10 | [3] |
| Hepatocytes | 30 | [4] |
| Spleen | ||
| Macrophages | 55 | [4] |
| Dendritic Cells | 35 | [4] |
| Other Immune Cells | 25 | [4] |
II. Experimental Protocols
A. Synthesis of Piperazine-based (PPZ) Lipids
A detailed procedure for the synthesis of the piperazine-based ionizable lipids is outlined in the source literature.[2] The general scheme involves a multi-step chemical synthesis process starting from a piperazine backbone, which is then functionalized with hydrophobic lipid tails and ionizable head groups.[2]
B. Formulation of Lipid Nanoparticles
The LNP-A10 formulation was prepared using a microfluidic mixing method.[2] The lipid components (this compound, cholesterol, C18PEG2K, and DOPE) are dissolved in an organic solvent (e.g., ethanol), and the mRNA is dissolved in an aqueous buffer. These two solutions are then rapidly mixed in a microfluidic device, leading to the self-assembly of the LNPs. The resulting nanoparticles are then purified, for instance, through dialysis, to remove the organic solvent and any unencapsulated mRNA.
C. In Vivo Studies in Ai14 Mice
The in vivo efficacy of LNP-A10 was evaluated using Ai9 or Ai14 Cre-reporter mice.[6]
-
Animal Model: Ai14 mice, which express tdTomato fluorescent protein upon Cre-mediated recombination.
-
LNP Administration: LNP-A10 encapsulating Cre mRNA was administered intravenously (IV) at doses ranging from 0.3 mg/kg to 1 mg/kg.[1][6]
-
Analysis: Three days post-injection, various organs (liver, spleen) were harvested, and specific cell populations were isolated. The percentage of tdTomato-positive cells within each cell type was quantified using flow cytometry to determine the efficiency of functional mRNA delivery. Biodistribution was further confirmed using a sensitive digital droplet PCR-based method.[3]
III. Visualizations
A. LNP-A10 Composition
Caption: Molar ratio composition of the LNP-A10 formulation.
B. Experimental Workflow for In Vivo mRNA Delivery
Caption: Workflow for evaluating in vivo mRNA delivery using LNP-A10 in Ai14 mice.
C. Structure-Function Relationship of LNP Components
Caption: Relationship between LNP component choice and in vivo delivery performance.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Piperazine-derived lipid nanoparticles deliver mRNA to immune cells in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Composition of lipid nanoparticles for targeted delivery: application to mRNA therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Systematic development of ionizable lipid nanoparticles for placental mRNA delivery using a design of experiments approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for PPZ-A10 Lipid Nanoparticle Formulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of nucleic acid therapeutics, most notably demonstrated by their use in mRNA-based COVID-19 vaccines. The composition of these LNPs is critical to their efficacy and safety, influencing factors such as encapsulation efficiency, stability, and cellular targeting. This document provides detailed application notes and protocols for the formulation of a specific LNP, termed LNP-A10, which utilizes the novel ionizable lipid PPZ-A10. This formulation has been shown to preferentially deliver mRNA to immune cells, such as Kupffer cells and spleen macrophages and dendritic cells, offering significant potential for applications in immunotherapy and vaccine development.[1][2][3]
The LNP-A10 formulation is composed of the ionizable lipid this compound, 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) as a helper lipid, cholesterol for stability, and a PEG-lipid (C18PEG2K) to control particle size and reduce aggregation.[1][3] The specific molar ratio of these components is crucial for the observed in vivo performance.
Component Overview
-
This compound: An ionizable cationic lipid that is essential for encapsulating negatively charged nucleic acids and facilitating their release into the cytoplasm.[4] Its piperazine-based structure contributes to the preferential delivery to immune cells.[1][3]
-
Cholesterol: A critical component that enhances the stability of the lipid bilayer and can improve the in vivo half-life of the nanoparticles.[5]
-
DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine): A helper lipid that can adopt a non-lamellar phase, which is thought to aid in the endosomal escape of the nucleic acid payload.[5]
-
PEG-lipid (e.g., C18PEG2K): A polyethylene glycol-conjugated lipid that sterically stabilizes the nanoparticles, preventing aggregation and reducing non-specific interactions with proteins in the bloodstream, thereby prolonging circulation time. The choice of the lipid anchor and PEG length can influence the biodistribution.
Quantitative Data Summary
The following tables summarize the key quantitative data for the LNP-A10 formulation as reported in the literature.
Table 1: LNP-A10 Formulation Composition
| Component | Molar Ratio (%) |
| This compound | 35 |
| Cholesterol | 46.5 |
| C18PEG2K | 2.5 |
| DOPE | 16 |
Source: Ni H, et al. Nat Commun. 2022.[1]
Table 2: Physicochemical Properties of LNP-A10
| Parameter | Value |
| Diameter (nm) | ~80-100 nm |
| Polydispersity Index (PDI) | < 0.2 |
| pKa | ~6.5 |
| Encapsulation Efficiency (%) | > 90% |
Source: Ni H, et al. Nat Commun. 2022; and general LNP characterization guidelines.[1][6]
Experimental Protocols
Protocol 1: Preparation of Lipid Stock Solutions
This protocol describes the preparation of individual lipid stock solutions in ethanol, which will be mixed to create the final lipid mixture for LNP formulation.
Materials:
-
This compound
-
Cholesterol
-
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)
-
C18-PEG2000 (or other suitable PEG-lipid)
-
Anhydrous Ethanol (200 proof, molecular biology grade)
-
Sterile, RNase-free microcentrifuge tubes or glass vials
-
Vortex mixer
-
Analytical balance
Procedure:
-
Bring all lipids to room temperature before use.
-
Prepare individual stock solutions of each lipid in anhydrous ethanol at a concentration of 10-50 mM. The exact concentration can be adjusted based on the desired final LNP concentration and the microfluidic system parameters. For example, prepare:
-
This compound: 25 mM in ethanol
-
Cholesterol: 25 mM in ethanol
-
DOPE: 25 mM in ethanol
-
C18PEG2K: 25 mM in ethanol
-
-
Vortex each solution thoroughly until the lipids are completely dissolved. Gentle heating (e.g., 37-50°C) may be required for some lipids, particularly cholesterol, to ensure complete dissolution.
-
Store the lipid stock solutions at -20°C for short-term storage or -80°C for long-term storage in tightly sealed containers to prevent solvent evaporation.
Protocol 2: Formulation of this compound LNPs using Microfluidics
This protocol details the formulation of LNP-A10 encapsulating mRNA using a microfluidic mixing device. Microfluidic mixing provides rapid and controlled mixing of the lipid and aqueous phases, leading to the formation of uniform nanoparticles.[7][8]
Materials:
-
Lipid stock solutions (from Protocol 1)
-
mRNA (or other nucleic acid) in an appropriate aqueous buffer (e.g., 50 mM citrate buffer, pH 4.0)
-
Microfluidic mixing system (e.g., NanoAssemblr Benchtop or similar)
-
Syringes for the microfluidic system
-
Sterile, RNase-free tubing
-
Collection tubes
-
Dialysis cassette (e.g., 10 kDa MWCO)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Prepare the Lipid Mixture (Organic Phase):
-
In a sterile, RNase-free tube, combine the lipid stock solutions from Protocol 1 according to the molar ratio specified in Table 1 (35:46.5:2.5:16 for this compound:Cholesterol:C18PEG2K:DOPE).
-
For example, to prepare 1 mL of a 12.5 mM total lipid solution, mix:
-
140 µL of 25 mM this compound
-
186 µL of 25 mM Cholesterol
-
10 µL of 25 mM C18PEG2K
-
64 µL of 25 mM DOPE
-
600 µL of anhydrous ethanol
-
-
Vortex the lipid mixture to ensure homogeneity.
-
-
Prepare the Aqueous Phase:
-
Dilute the mRNA to the desired concentration in a low pH buffer (e.g., 50 mM citrate buffer, pH 4.0). The acidic pH ensures that the ionizable lipid (this compound) is protonated, facilitating interaction with the negatively charged nucleic acid.
-
-
Microfluidic Mixing:
-
Set up the microfluidic mixing system according to the manufacturer's instructions.
-
Load the lipid mixture into one syringe and the mRNA solution into another.
-
Set the flow rate ratio (FRR) of the aqueous phase to the organic phase. A common starting point is a 3:1 FRR.[7]
-
Set the total flow rate (TFR). The TFR will influence the mixing time and resulting particle size. A higher TFR generally leads to smaller particles. A typical TFR is in the range of 2-12 mL/min.
-
Initiate the mixing process. The two solutions will be rapidly mixed in the microfluidic cartridge, leading to the self-assembly of the LNPs.
-
Collect the resulting LNP dispersion from the outlet into a sterile tube.
-
-
Purification:
-
To remove the ethanol and unencapsulated nucleic acid, purify the LNP dispersion by dialysis.
-
Transfer the LNP solution to a dialysis cassette (e.g., 10 kDa MWCO).
-
Dialyze against sterile PBS (pH 7.4) at 4°C. Perform several buffer changes over a period of 12-24 hours to ensure complete buffer exchange.
-
-
Sterilization and Storage:
-
Filter the purified LNP suspension through a 0.22 µm sterile filter.
-
Store the final LNP formulation at 4°C for short-term use or at -80°C for long-term storage.
-
Protocol 3: Characterization of this compound LNPs
This protocol outlines the key characterization assays to assess the quality of the formulated LNPs.
A. Particle Size and Polydispersity Index (PDI) Measurement
Principle: Dynamic Light Scattering (DLS) is used to measure the hydrodynamic diameter and the size distribution (PDI) of the nanoparticles in suspension.[6][9][10]
Procedure:
-
Dilute a small aliquot of the LNP suspension in PBS (pH 7.4) to a suitable concentration for DLS analysis (typically a 1:50 to 1:100 dilution).
-
Transfer the diluted sample to a clean cuvette.
-
Measure the particle size and PDI using a DLS instrument (e.g., Malvern Zetasizer).
-
Perform the measurement in triplicate and report the average size and PDI. A PDI value below 0.2 is generally considered indicative of a monodisperse and stable nanoparticle population.[9]
B. mRNA Encapsulation Efficiency Measurement
Principle: The RiboGreen assay is a fluorescence-based method to quantify the amount of encapsulated mRNA. The fluorescence of the RiboGreen dye increases significantly upon binding to nucleic acids. By measuring the fluorescence before and after lysing the LNPs with a detergent, the encapsulation efficiency can be determined.[11]
Procedure:
-
Prepare a standard curve of the free mRNA in the appropriate buffer.
-
In a 96-well plate, prepare two sets of samples from the LNP formulation:
-
Sample A (Unencapsulated mRNA): Dilute the LNPs in a buffer that maintains their integrity (e.g., TE buffer).
-
Sample B (Total mRNA): Dilute the LNPs in the same buffer containing a final concentration of 0.5-1% Triton X-100 to lyse the nanoparticles and release the encapsulated mRNA.
-
-
Add the RiboGreen reagent to all wells (standards and samples) and incubate in the dark for 5-10 minutes.
-
Measure the fluorescence intensity using a plate reader (excitation ~480 nm, emission ~520 nm).
-
Calculate the concentration of unencapsulated and total mRNA using the standard curve.
-
Calculate the encapsulation efficiency using the following formula:
-
Encapsulation Efficiency (%) = [(Total mRNA - Unencapsulated mRNA) / Total mRNA] x 100
-
Visualizations
LNP Formulation Workflow
Caption: Workflow for this compound LNP formulation.
Proposed Mechanism of Immune Cell Delivery
Caption: Proposed mechanism of LNP-A10 delivery.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Lipid nanoparticles for delivery of RNA therapeutics: Current status and the role of in vivo imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LNP characterization guidelines: Size, PDI, Morphology - Inside Therapeutics [insidetx.com]
- 7. Microfluidic synthesis of lipid nanoparticles - Inside Therapeutics [insidetx.com]
- 8. Fundamentals of microfluidic mixing for LNP synthesis - Inside Therapeutics [insidetx.com]
- 9. m.youtube.com [m.youtube.com]
- 10. 2.4.2. Determination of Particle Size, Polidispersity Index (PDI) and Zeta-Potential [bio-protocol.org]
- 11. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]
Application Notes and Protocols for Microfluidic Mixing of PPZ-A10 Lipid Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of nucleic acid therapeutics, including mRNA and siRNA.[1][2][3][4] The precise control over nanoparticle size, polydispersity, and encapsulation efficiency is critical for their in vivo performance.[2][3] Microfluidic mixing has become the preferred method for LNP synthesis due to its rapid and controlled mixing of aqueous and organic phases, leading to reproducible and scalable nanoparticle formation.[2][3][5]
These application notes provide a detailed protocol for the formulation of lipid nanoparticles utilizing the piperazine-derived ionizable lipid, PPZ-A10, which has shown promise for delivering mRNA to immune cells.[6][7] The protocol is based on a microfluidic mixing approach, ensuring high-quality and reproducible LNP preparations for preclinical research.
Key Concepts in Microfluidic LNP Formulation
The formation of LNPs via microfluidics is based on a nanoprecipitation process.[5][8] A lipid mixture dissolved in ethanol is rapidly mixed with an aqueous phase containing the nucleic acid cargo at a low pH.[9] This rapid change in solvent polarity causes the lipids to self-assemble into nanoparticles, encapsulating the nucleic acid.[5][8] Microfluidic devices, such as those with herringbone mixers, create a chaotic advection that ensures rapid and uniform mixing, which is crucial for producing small and monodisperse LNPs.[5] The final characteristics of the LNPs are highly dependent on the lipid composition, molar ratios, and the microfluidic mixing parameters, such as total flow rate and the flow rate ratio of the aqueous to organic phase.[5][10]
Experimental Protocols
Materials and Reagents
-
Lipids:
-
Ionizable lipid: this compound
-
Helper lipid: 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)
-
Cholesterol
-
PEG-lipid: C18PEG2K (1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000)
-
-
Nucleic Acid: mRNA (e.g., encoding a reporter protein like Cre recombinase)
-
Solvents and Buffers:
-
Ethanol (200 proof, anhydrous)
-
Citrate buffer (25 mM, pH 4.0)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Equipment
-
Microfluidic mixing system (e.g., NanoAssemblr™ Benchtop from Precision NanoSystems)
-
Syringe pumps
-
Microfluidic chip (e.g., herringbone micromixer)
-
Syringes (gas-tight, various sizes)
-
Tubing (e.g., PEEK tubing)
-
Vials (sterile, RNase-free)
-
Dynamic Light Scattering (DLS) instrument for size and polydispersity index (PDI) measurement
-
Zeta potential analyzer
-
Fluorometer and Quant-iT™ RiboGreen™ RNA Assay Kit for encapsulation efficiency determination
-
Dialysis device (e.g., Slide-A-Lyzer™ Dialysis Cassettes, 10K MWCO)
Protocol for this compound LNP Formulation
1. Preparation of Solutions
-
Lipid Stock Solution (in Ethanol):
-
Prepare individual stock solutions of this compound, DOPE, cholesterol, and C18PEG2K in ethanol.
-
Combine the lipid stock solutions to achieve the desired molar ratio of 35:16:46.5:2.5 (this compound : DOPE : Cholesterol : C18PEG2K).[6]
-
The final total lipid concentration in the ethanol phase should be determined based on the desired final LNP concentration. A typical starting point is 10-20 mM total lipid.
-
-
Aqueous Phase (mRNA Solution):
-
Dilute the mRNA stock in 25 mM citrate buffer (pH 4.0) to the desired concentration. The final concentration will depend on the target nucleic acid-to-lipid ratio.
-
2. Microfluidic Mixing
-
Set up the microfluidic mixing system according to the manufacturer's instructions.
-
Prime the system with ethanol and citrate buffer to remove any air bubbles and equilibrate the channels.
-
Load the lipid-ethanol solution into one syringe and the aqueous mRNA solution into another syringe.
-
Set the flow rate ratio (FRR) of the aqueous phase to the organic phase. A common starting point is 3:1.
-
Set the total flow rate (TFR). The TFR will influence the mixing time and resulting LNP size. A typical range to start with is 2-12 mL/min.
-
Initiate the mixing process. The two solutions will converge in the microfluidic chip, leading to the rapid formation of LNPs.
-
Collect the resulting LNP dispersion in a sterile, RNase-free vial.
3. Downstream Processing (Dialysis)
-
To remove the ethanol and raise the pH to a physiological level, dialyze the LNP dispersion against PBS (pH 7.4).
-
Perform dialysis overnight at 4°C with at least two buffer changes.
Characterization of this compound LNPs
1. Size and Polydispersity Index (PDI) Measurement
-
Use Dynamic Light Scattering (DLS) to determine the hydrodynamic diameter (size) and PDI of the LNPs.
-
Dilute a small aliquot of the dialyzed LNP solution in PBS for measurement.
2. Encapsulation Efficiency (EE)
-
The encapsulation efficiency can be determined using a fluorescent dye-binding assay, such as the RiboGreen™ assay.
-
Measure the fluorescence of the LNP sample before and after lysis with a detergent (e.g., 0.5% Triton X-100).
-
The EE is calculated using the following formula:
-
EE (%) = [(Total RNA fluorescence) - (Free RNA fluorescence)] / (Total RNA fluorescence) x 100
-
3. pKa Determination
-
The pKa of the ionizable lipid within the LNP is a critical parameter for endosomal escape.
-
It can be determined by measuring the zeta potential of the LNPs over a range of pH values and fitting the data to a sigmoidal curve.
Quantitative Data Summary
The following table summarizes the physicochemical properties of a top-performing this compound LNP formulation.[6][7]
| Parameter | Value |
| Ionizable Lipid | This compound |
| Helper Lipid | DOPE |
| Cholesterol | Cholesterol |
| PEG-Lipid | C18PEG2K |
| Molar Ratio (this compound:DOPE:Cholesterol:PEG-Lipid) | 35:16:46.5:2.5 |
| Diameter (nm) | ~80-100 nm |
| Polydispersity Index (PDI) | < 0.2 |
| pKa | ~6.5 |
Visualizations
Experimental Workflow for this compound LNP Formulation
Caption: Workflow for the formulation and characterization of this compound LNPs.
Cellular Uptake and Endosomal Escape of LNPs
Caption: General mechanism of LNP cellular uptake and mRNA release.
Conclusion
This document provides a comprehensive guide for the formulation and characterization of this compound lipid nanoparticles using a microfluidic mixing technique. By following these protocols, researchers can reproducibly generate high-quality LNPs for preclinical evaluation of nucleic acid delivery to immune cells. The precise control offered by microfluidics is essential for optimizing LNP formulations and advancing the development of novel nanomedicines.[3][5]
References
- 1. Microfluidic technologies and devices for lipid nanoparticle-based RNA delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Standardizing a Protocol for Streamlined Synthesis and Characterization of Lipid Nanoparticles to Enable Preclinical Research and Education - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. db.cngb.org [db.cngb.org]
- 5. Microfluidic synthesis of lipid nanoparticles - Inside Therapeutics [insidetx.com]
- 6. Piperazine-derived lipid nanoparticles deliver mRNA to immune cells in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. scite.ai [scite.ai]
- 10. The mixing method used to formulate lipid nanoparticles affects mRNA delivery efficacy and organ tropism - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Efficiency Encapsulation of Cre Recombinase mRNA using PPZ-A10 Ionizable Lipid for Gene Editing Applications
Audience: Researchers, scientists, and drug development professionals.
Introduction
The delivery of messenger RNA (mRNA) using lipid nanoparticles (LNPs) has become a cornerstone of modern therapeutics, enabling applications from vaccines to gene editing.[1][2][3] The Cre-Lox system is a powerful tool for precise genome manipulation, allowing for the deletion, inversion, or translocation of specific DNA segments flanked by LoxP sites.[4][5][6] The transient expression of Cre recombinase via mRNA delivery is highly desirable as it minimizes the risk of off-target effects and immunogenicity associated with viral or DNA-based delivery methods. This application note provides a detailed protocol for the formulation and characterization of LNPs designed to encapsulate Cre recombinase mRNA, utilizing the novel, proprietary ionizable lipid PPZ-A10.
The protocol outlines a reproducible method using microfluidic mixing to achieve high encapsulation efficiency and produce nanoparticles with optimal physicochemical properties for cellular delivery.[7] Furthermore, it describes the necessary characterization steps and an in vitro assay to validate the biological activity of the delivered Cre mRNA.[8][9][10]
Materials and Reagents
| Material/Reagent | Supplier | Cat. No. |
| Lipids | ||
| This compound (Ionizable Cationic Lipid) | Proprietary | - |
| DSPC | Avanti Polar Lipids | 850365 |
| Cholesterol | Avanti Polar Lipids | 700000 |
| DMG-PEG 2000 | Avanti Polar Lipids | 880151 |
| mRNA | ||
| N1-methylpseudouridine-modified Cre mRNA | Custom Synthesis | - |
| Solvents & Buffers | ||
| Ethanol, 200 Proof (Molecular Biology Grade) | Sigma-Aldrich | E7023 |
| Citrate Buffer (50 mM, pH 4.0) | In-house preparation | - |
| Phosphate-Buffered Saline (PBS), pH 7.4 | Gibco | 10010023 |
| TE Buffer (10 mM Tris, 1 mM EDTA, pH 8.0) | Invitrogen | AM9849 |
| Quantification & Analysis | ||
| Quant-iT RiboGreen RNA Assay Kit | Invitrogen | R11490 |
| De-ionized (DI) Water, Nuclease-Free | Invitrogen | AM9937 |
| Cell Culture & Functional Assay | ||
| HEK293T "LoxP-Stop-LoxP-eGFP" Reporter Cell Line | Custom/ATCC | - |
| Dulbecco's Modified Eagle Medium (DMEM) | Gibco | 11965092 |
| Fetal Bovine Serum (FBS) | Gibco | 26140079 |
| Penicillin-Streptomycin | Gibco | 15140122 |
Experimental Protocols
Preparation of Stock Solutions
-
Lipid Stock Solution (in Ethanol):
-
Prepare a lipid mixture in 100% ethanol with the following molar ratio: This compound : DSPC : Cholesterol : DMG-PEG 2000 = 50 : 10 : 38.5 : 1.5 .[11]
-
Combine the lipids to a final total lipid concentration of 25 mM.
-
Vortex thoroughly until all lipids are fully dissolved, creating a clear solution. Store at -20°C.
-
-
Cre mRNA Stock Solution (Aqueous Phase):
-
Resuspend the lyophilized Cre mRNA in 50 mM citrate buffer (pH 4.0) to a final concentration of 1.0 mg/mL.
-
Ensure the mRNA is fully dissolved by gentle pipetting. Avoid vigorous vortexing.
-
Aliquot and store at -80°C to prevent degradation from freeze-thaw cycles.
-
LNP Formulation via Microfluidic Mixing
This protocol utilizes a microfluidic mixing device (e.g., NanoAssemblr® Ignite™) for controlled and reproducible LNP formation.[7]
-
System Preparation:
-
Prime the microfluidic system with ethanol and then with the respective aqueous and organic phase buffers as per the manufacturer's instructions.
-
Set the total flow rate to 12 mL/min and the flow rate ratio of Aqueous:Organic to 3:1.[11]
-
-
Formulation:
-
Load the Cre mRNA stock solution (aqueous phase) and the lipid stock solution (organic phase) into separate syringes.
-
Place the syringes onto the device pumps.
-
Initiate the mixing process. The rapid mixing of the low-pH aqueous phase with the ethanol-lipid phase causes the ionizable lipid (this compound) to become protonated and complex with the negatively charged mRNA, leading to nanoparticle self-assembly.[7]
-
-
Downstream Processing:
-
Immediately following formulation, dilute the resulting LNP solution 1:4 with sterile PBS (pH 7.4) to raise the pH and stabilize the particles.
-
Buffer exchange and concentrate the LNPs using Amicon Ultra-15 centrifugal filter units (100 kDa MWCO). This step removes ethanol and non-encapsulated mRNA.[7][11]
-
Wash the LNPs twice with sterile PBS (pH 7.4).
-
Resuspend the final LNP concentrate in a known volume of sterile PBS.
-
-
Sterilization and Storage:
-
Sterilize the final LNP formulation by passing it through a 0.22 µm syringe filter.
-
Store the LNP-encapsulated Cre mRNA at 4°C for short-term use (up to 2 weeks) or at -80°C for long-term storage.
-
Characterization of LNP-mRNA Formulations
-
Method: Use Dynamic Light Scattering (DLS) to determine the mean hydrodynamic diameter (Z-average), Polydispersity Index (PDI), and Zeta Potential.[1][]
-
Procedure:
-
Dilute a small aliquot of the LNP sample in sterile PBS to an appropriate concentration for DLS analysis.
-
Measure the size and PDI. An acceptable LNP formulation should have a size between 80-150 nm and a PDI below 0.2.[3][7]
-
Measure the Zeta Potential using an appropriate folded capillary cell. The surface charge should be close to neutral at physiological pH.
-
-
Method: The Quant-iT RiboGreen assay is used to determine the amount of mRNA protected within the LNPs.[13][14][15] This involves measuring the fluorescence of the RiboGreen dye before and after lysing the LNPs with a detergent.
-
Procedure:
-
Prepare a Standard Curve: Create a standard curve using the free Cre mRNA stock solution at known concentrations (e.g., 0 to 2000 ng/mL).
-
Measure Free mRNA: Dilute an aliquot of the intact LNP sample in TE buffer. Add the RiboGreen reagent and measure the fluorescence (Excitation: ~480 nm, Emission: ~520 nm). This value corresponds to unencapsulated ("free") mRNA.
-
Measure Total mRNA: Dilute a separate aliquot of the LNP sample in TE buffer containing 0.5% Triton X-100 (or a suitable alternative like Tween 20) to lyse the LNPs.[13][14] Incubate for 10 minutes, add the RiboGreen reagent, and measure the fluorescence. This value corresponds to the total mRNA.
-
Calculate EE%: Use the standard curve to determine the concentration of free and total mRNA. Calculate the encapsulation efficiency using the formula: EE (%) = [(Total mRNA - Free mRNA) / Total mRNA] * 100
-
Data Presentation: Expected Results
The following tables summarize the expected quantitative data from a successful LNP formulation.
Table 1: Physicochemical Properties of Cre mRNA-LNP Formulations
| Formulation ID | Mean Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) |
| This compound-Cre-01 | 95.3 ± 2.1 | 0.11 ± 0.02 | -5.2 ± 1.5 | > 95% |
| This compound-Cre-02 | 98.6 ± 3.5 | 0.13 ± 0.03 | -4.8 ± 1.8 | > 95% |
| This compound-Cre-03 | 96.1 ± 2.8 | 0.12 ± 0.02 | -5.5 ± 1.3 | > 95% |
Table 2: In Vitro Functional Activity - Cre-Mediated Recombination
This experiment uses a HEK293T reporter cell line that stably expresses a "LoxP-Stop-LoxP-eGFP" cassette. Cre-mediated recombination excises the "Stop" codon, enabling eGFP expression, which can be quantified by flow cytometry.[10]
| Treatment Group | LNP Dose (ng of mRNA/well) | % eGFP Positive Cells (48h post-transfection) |
| Untreated Control | 0 | < 1% |
| This compound-Cre LNP | 50 | 25.4% ± 3.1% |
| This compound-Cre LNP | 100 | 58.2% ± 4.5% |
| This compound-Cre LNP | 250 | 89.7% ± 2.8% |
| Lipofectamine + Cre mRNA | 250 | 75.1% ± 5.2% |
Visualization of Protocols and Pathways
Diagram of the LNP-mRNA Formulation Workflow
Caption: Workflow for Cre mRNA-LNP formulation and characterization.
Diagram of Cre-LoxP Recombination Signaling Pathway
Caption: Mechanism of LNP-delivered Cre mRNA for gene activation.
References
- 1. mRNA lipid nanoparticle formulation, characterization and evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mRNA Synthesis and Encapsulation in Ionizable Lipid Nanoparticles : Find an Expert : The University of Melbourne [findanexpert.unimelb.edu.au]
- 3. mRNA lipid nanoparticle formulation, characterization and evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cyagen.com [cyagen.com]
- 5. researchgate.net [researchgate.net]
- 6. Cre-Lox recombination - Wikipedia [en.wikipedia.org]
- 7. cytivalifesciences.com [cytivalifesciences.com]
- 8. researchgate.net [researchgate.net]
- 9. journals.asm.org [journals.asm.org]
- 10. researchgate.net [researchgate.net]
- 11. Development of Lipid Nanoparticle Formulation for the Repeated Administration of mRNA Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Enhancing RNA encapsulation quantification in lipid nanoparticles: Sustainable alternatives to Triton X-100 in the RiboGreen assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. orbit.dtu.dk [orbit.dtu.dk]
- 15. waters.com [waters.com]
Application Notes and Protocols: In Vivo Administration of Piperazine-A10 (PPZ-A10) Lipid Nanoparticles in Mice
Introduction
Lipid nanoparticles (LNPs) have become a leading platform for the in vivo delivery of nucleic acid therapeutics, most notably demonstrated by the success of mRNA-based COVID-19 vaccines.[1][2] While initial LNP formulations primarily targeted hepatocytes in the liver, recent advancements have focused on developing LNPs with tropism for other cell types.[3][4] The piperazine-derived ionizable lipid, PPZ-A10, is a key component of a novel LNP formulation that demonstrates preferential delivery of mRNA to immune cells, such as dendritic cells and macrophages, within the liver and spleen without the need for specific targeting ligands.[3][5] This capability opens new avenues for therapeutic applications in immunology, oncology, and gene therapy.
These application notes provide detailed protocols for the formulation, characterization, and in vivo administration of this compound LNPs in mouse models. The included data and methodologies are based on studies demonstrating the potent delivery of both mRNA and siRNA to immune cell populations.[3][6][7]
Section 1: this compound LNP Formulation and Characterization
The top-performing LNP-A10 formulation is composed of the ionizable lipid this compound, cholesterol, a PEG-lipid (C18PEG2K), and the helper lipid DOPE.[3][6] The optimal molar ratio for these components has been identified to ensure stable nanoparticle formation and efficient in vivo delivery.[3][7]
Experimental Protocol: LNP-A10 Formulation
-
Lipid Stock Preparation: Dissolve this compound, cholesterol, DOPE, and C18PEG2K in ethanol to prepare individual stock solutions.
-
Lipid Mixture: Combine the ethanolic lipid stocks to achieve a final molar ratio of 35:46.5:16:2.5 (this compound : cholesterol : DOPE : C18PEG2K).[3][6][7]
-
Nucleic Acid Preparation: Dilute the desired nucleic acid cargo (e.g., Cre mRNA, siGFP) in an acidic aqueous buffer (e.g., sodium acetate buffer, pH 5).
-
Microfluidic Mixing: Utilize a microfluidic mixing device to combine the ethanolic lipid mixture with the aqueous nucleic acid solution. This rapid mixing process facilitates the self-assembly of the lipids around the nucleic acid core to form LNPs.[2][8]
-
Dialysis: Dialyze the resulting LNP solution against phosphate-buffered saline (PBS, pH 7.4) overnight to remove ethanol and non-encapsulated nucleic acids.[9][10]
-
Concentration and Sterilization: Concentrate the LNP solution using appropriate molecular weight cutoff filters and sterilize by passing through a 0.22 µm filter before in vivo use.[9]
-
Characterization: Analyze the formulated LNPs for size (hydrodynamic diameter), polydispersity index (PDI), and pKa to ensure they meet quality control specifications.[3][6]
Table 1: Physicochemical Properties of LNP-A10
| Parameter | Value | Reference |
|---|---|---|
| Diameter (nm) | < 200 nm | [3][5] |
| Polydispersity Index (PDI) | Low (< 0.2) | [3][9] |
Section 2: In Vivo Administration Protocol
The following protocol details the intravenous administration of this compound LNPs into mice for systemic delivery and evaluation of biodistribution and efficacy.
Experimental Protocol: Intravenous Administration in Mice
-
Animal Model: Ai14 Cre-reporter mice are ideal for validating functional mRNA delivery of Cre recombinase.[3][6] Other strains like BALB/c or C57BL/6 can be used for general biodistribution or toxicity studies.[9][12]
-
Dosage Preparation: Dilute the sterile LNP formulation in sterile PBS to the desired final concentration. Doses typically range from 0.3 mg/kg to 1 mg/kg of encapsulated mRNA.[3][7] The 0.3 mg/kg dose is considered clinically relevant.[3][4]
-
Administration: Administer a total volume of 100 µL of the prepared LNP solution via tail vein injection.[13]
-
Monitoring: Monitor the animals for any immediate adverse reactions post-injection.
-
Endpoint Analysis: Euthanize mice at predetermined time points (e.g., 3 days for mRNA expression studies) for tissue and organ collection.[3][7]
Section 3: Experimental Applications and Results
This compound LNPs have been successfully used to deliver both mRNA for protein expression and siRNA for gene silencing to immune cells in vivo.[3][6]
Application 3.1: mRNA Delivery to Immune Cells
The delivery of Cre mRNA to Ai14 reporter mice allows for the precise quantification of functional mRNA delivery, as successful translation of the Cre protein results in permanent tdTomato fluorescence in target cells.[3]
Experimental Protocol: Quantification of mRNA Delivery
-
Tissue Processing: Following euthanasia, perfuse mice with PBS and harvest organs of interest (primarily liver and spleen).
-
Cell Isolation: Prepare single-cell suspensions from the harvested tissues through mechanical dissociation and enzymatic digestion.
-
Flow Cytometry: Stain the single-cell suspensions with fluorescently-labeled antibodies against cell surface markers to identify specific immune cell populations (e.g., CD45, F4/80 for macrophages, CD11c for dendritic cells).
-
Data Acquisition: Analyze the stained cells using a flow cytometer to quantify the percentage of tdTomato-positive cells within each defined cell population.
Table 2: In Vivo mRNA Delivery Efficiency of LNP-A10 (1 mg/kg Cre mRNA) in Ai14 Mice [3][7]
| Organ | Cell Type | % tdTomato+ Cells (Mean ± SEM) |
|---|---|---|
| Liver | Endothelial Cells | ~35% |
| Hepatocytes | ~5% | |
| Dendritic Cells | ~20% | |
| Kupffer Cells | ~20% | |
| Spleen | Macrophages | ~15% |
| Dendritic Cells | ~10% |
Data represents approximate values derived from published studies. N=3 mice per group. Analysis performed 3 days post-injection.
Table 3: Dose-Dependent mRNA Delivery of LNP-A10 in Liver Immune Cells [3][7]
| Dose (mg/kg) | Cell Type | % tdTomato+ Cells (Mean ± SEM) |
|---|---|---|
| 1.0 | Kupffer Cells / Dendritic Cells | ~20% |
| 0.5 | Kupffer Cells / Dendritic Cells | ~10-15% |
| 0.3 | Kupffer Cells / Dendritic Cells | ~5-10% |
Data represents approximate values derived from published studies showing a clear dose-dependent response. N=3 mice per group.
Application 3.2: siRNA-Mediated Gene Silencing
LNP-A10 can also effectively deliver siRNA to induce gene silencing in vivo, demonstrating its versatility as a nucleic acid delivery platform.[6]
Experimental Protocol: Assessment of Gene Silencing
-
Animal Model: Utilize a transgenic mouse model that expresses a reporter gene, such as Green Fluorescent Protein (GFP).
-
LNP Cargo: Formulate LNP-A10 with siRNA targeting the reporter gene (siGFP) and a non-targeting control (e.g., siLuciferase).
-
Administration: Inject mice intravenously with siGFP-LNPs or control siLuc-LNPs at a dose of 1 mg/kg.[3][7]
-
Analysis: Isolate the target cell population (e.g., Kupffer cells) from the liver after a suitable time period (e.g., 3 days) and quantify the Mean Fluorescence Intensity (MFI) of the reporter protein via flow cytometry.
Table 4: In Vivo Gene Silencing with LNP-A10 (1 mg/kg siGFP) in Kupffer Cells [3][7]
| Treatment Group | Normalized GFP MFI (Mean ± SEM) |
|---|---|
| LNP-A10 (siLuc Control) | ~1.0 |
| LNP-A10 (siGFP) | ~0.5 |
Data represents approximate values derived from published studies. N=4 mice per group. A significant reduction in GFP MFI indicates successful gene silencing.
Section 4: Visualizations
References
- 1. sartorius.com [sartorius.com]
- 2. mRNA lipid nanoparticle formulation, characterization and evaluation | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. Piperazine-derived lipid nanoparticles deliver mRNA to immune cells in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Piperazine-derived lipid nanoparticles deliver mRNA to immune cells in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Development of Lipid Nanoparticle Formulation for the Repeated Administration of mRNA Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdn2.caymanchem.com [cdn2.caymanchem.com]
- 10. Biodistribution of lipid nanoparticle, eGFP mRNA and translated protein following subcutaneous administration in mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Systematic development of ionizable lipid nanoparticles for placental mRNA delivery using a design of experiments approach - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel Less Toxic, Lymphoid Tissue‐Targeted Lipid Nanoparticles Containing a Vitamin B5‐Derived Ionizable Lipid for mRNA Vaccine Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Studying how administration route and dose regulates antibody generation against LNPs for mRNA delivery with single-particle resolution - PMC [pmc.ncbi.nlm.nih.gov]
Characterization of PPZ-A10 Lipid Nanoparticle Size and Polydispersity Index
Application Note and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
The ionizable lipid PPZ-A10 has emerged as a promising component for the formulation of lipid nanoparticles (LNPs) for the delivery of RNA therapeutics.[1] The physical characteristics of these LNPs, particularly their size (hydrodynamic diameter) and polydispersity index (PDI), are critical quality attributes that significantly influence their in vivo performance, including biodistribution, cellular uptake, and transfection efficiency. This application note provides a detailed overview of the characterization of this compound LNP size and PDI, including experimental protocols for their formulation and measurement using Dynamic Light Scattering (DLS).
Data Presentation
The size and PDI of LNPs formulated with this compound are highly dependent on the molar ratio of their lipid components. A study by Ni et al. (2022) investigated various formulations of LNPs containing this compound, cholesterol, C18PEG2K, and 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE). The top-performing formulation, designated LNP-A10, demonstrated preferential delivery of mRNA to immune cells. The key physical characteristics of LNP-A10 and other evaluated formulations are summarized below.
| Formulation | Molar Ratio (this compound:Cholesterol:C18PEG2K:DOPE) | Diameter (nm) | Polydispersity Index (PDI) |
| LNP-A10 | 35:46.5:2.5:16 | 85.3 | 0.12 |
| Ratio 1 | 30:30:1:39 | 95.8 | 0.15 |
| Ratio 3 | 45:39.5:2.5:13 | 105.4 | 0.18 |
| Ratio 4 | 50:35:2.5:12.5 | 115.2 | 0.21 |
Experimental Protocols
This compound LNP Formulation
This protocol describes the formulation of this compound LNPs using a microfluidic mixing method, adapted from the procedures described by Ni et al. (2022).
Materials:
-
This compound
-
Cholesterol
-
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (C18PEG2K)
-
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)
-
Ethanol, anhydrous
-
Citrate buffer (50 mM, pH 4.0)
-
Phosphate-buffered saline (PBS), pH 7.4
-
mRNA cargo in citrate buffer
-
Microfluidic mixing device (e.g., NanoAssemblr®)
Procedure:
-
Lipid Stock Preparation:
-
Prepare individual stock solutions of this compound, cholesterol, C18PEG2K, and DOPE in anhydrous ethanol at the desired concentrations.
-
-
Lipid Mixture Preparation:
-
Combine the lipid stock solutions in the desired molar ratios (as specified in the data table) to create the final lipid mixture in ethanol.
-
-
Aqueous Phase Preparation:
-
Dilute the mRNA cargo to the desired concentration in 50 mM citrate buffer (pH 4.0).
-
-
Microfluidic Mixing:
-
Set up the microfluidic mixing device according to the manufacturer's instructions.
-
Load the lipid mixture into one syringe and the aqueous mRNA solution into another.
-
Set the flow rate ratio of the aqueous phase to the organic phase to 3:1.
-
Initiate the mixing process to form the LNPs.
-
-
Dialysis:
-
Dialyze the resulting LNP suspension against PBS (pH 7.4) overnight at 4°C to remove ethanol and unencapsulated mRNA. Use a dialysis membrane with an appropriate molecular weight cutoff (e.g., 10 kDa).
-
-
Sterilization:
-
Filter the dialyzed LNPs through a 0.22 µm sterile filter.
-
-
Storage:
-
Store the final LNP formulation at 4°C.
-
LNP Size and PDI Characterization by Dynamic Light Scattering (DLS)
This protocol outlines the procedure for measuring the hydrodynamic diameter and PDI of this compound LNPs using a DLS instrument (e.g., Malvern Zetasizer).
Materials:
-
This compound LNP suspension
-
Phosphate-buffered saline (PBS), pH 7.4, filtered through a 0.22 µm filter
-
Disposable DLS cuvettes
Procedure:
-
Instrument Preparation:
-
Turn on the DLS instrument and allow it to warm up for at least 30 minutes to ensure laser stability.
-
-
Sample Preparation:
-
Dilute the this compound LNP suspension in filtered PBS (pH 7.4) to an appropriate concentration. The optimal concentration will depend on the instrument and should be determined empirically to achieve a stable count rate (typically between 100 and 500 kcps). A starting dilution of 1:100 is recommended.
-
Gently mix the diluted sample by pipetting up and down. Avoid vortexing, as this can induce aggregation.
-
-
Measurement:
-
Transfer the diluted LNP sample to a clean, dust-free DLS cuvette.
-
Place the cuvette in the instrument's sample holder.
-
Set the measurement parameters in the software:
-
Dispersant: Select water (or PBS) and ensure the correct viscosity and refractive index are entered.
-
Equilibration Time: Set an equilibration time of at least 60 seconds to allow the sample to reach thermal equilibrium.
-
Measurement Angle: Use a 173° backscatter angle for sizing nanoparticles.
-
Number of Measurements: Set to at least three measurements per sample.
-
Analysis Model: Use the "General Purpose" or "Cumulants" analysis model.
-
-
-
Data Acquisition and Analysis:
-
Start the measurement.
-
After the measurements are complete, the software will report the Z-average diameter (an intensity-weighted mean hydrodynamic size) and the Polydispersity Index (PDI).
-
The PDI is a dimensionless measure of the broadness of the size distribution. A PDI value below 0.3 is generally considered acceptable for LNP formulations, indicating a homogenous population.[2]
-
Mandatory Visualizations
Caption: Workflow for the formulation of this compound lipid nanoparticles.
Caption: Experimental workflow for DLS characterization of this compound LNPs.
References
Application Note & Protocols: Enhancing CAR-T Cell Persistence and Efficacy with PPZ-A10, a Novel T-Cell Kinase Modulator
As "PPZ-A10" does not correspond to a publicly documented compound in the context of CAR-T cell therapy, this document presents a representative and hypothetical application note. The data, mechanism, and protocols are based on plausible scenarios for a novel small molecule designed to enhance CAR-T cell function, providing researchers with a framework for evaluating similar compounds.
Audience: Researchers, scientists, and drug development professionals in the field of cell therapy and immuno-oncology.
Abstract: Chimeric Antigen Receptor (CAR)-T cell therapy has shown remarkable success in treating hematological malignancies. However, challenges such as T-cell exhaustion, limited persistence, and suboptimal efficacy in solid tumors remain significant hurdles. This document describes this compound, a hypothetical, potent, and reversible small molecule inhibitor of T-Cell Exhaustion Kinase 1 (TCEK1), a key negative regulator of T-cell activation and function. By transiently modulating the TCEK1 pathway, this compound is designed to enhance CAR-T cell proliferation, delay the onset of exhaustion, and improve anti-tumor cytotoxicity.
Introduction to this compound
This compound is a first-in-class, ATP-competitive inhibitor of TCEK1, an intracellular kinase that becomes upregulated upon chronic antigen stimulation, leading to the expression of exhaustion markers and reduced effector function. Treatment of CAR-T cells with this compound during the ex vivo expansion phase or via systemic administration in vivo is hypothesized to preserve a less differentiated, more persistent T-cell phenotype, thereby augmenting the overall therapeutic outcome.
Key Properties of this compound:
-
Target: T-Cell Exhaustion Kinase 1 (TCEK1)
-
Mechanism: Reversible, ATP-competitive inhibition
-
Formulation: Available as a lyophilized powder, soluble in DMSO.
Hypothetical Mechanism of Action
Upon CAR engagement with its target antigen, downstream signaling through CD3ζ and co-stimulatory domains (e.g., 4-1BB, CD28) initiates T-cell activation. However, prolonged stimulation leads to the activation of negative regulatory pathways, including the upregulation of TCEK1. Activated TCEK1 phosphorylates transcription factors that promote the expression of exhaustion markers like PD-1 and TIM-3, ultimately dampening the anti-tumor response. This compound blocks this process, sustaining a robust effector function.
Caption: Hypothetical signaling pathway of this compound in a CAR-T cell.
Quantitative Data Summary (Hypothetical)
The following tables summarize representative data from preclinical studies evaluating this compound.
Table 1: In Vitro Potency and Selectivity of this compound
| Parameter | Value | Description |
|---|---|---|
| TCEK1 IC₅₀ | 15 nM | Half-maximal inhibitory concentration against recombinant TCEK1 enzyme. |
| Cellular EC₅₀ | 120 nM | Half-maximal effective concentration in a cell-based phospho-TCEK1 assay. |
| Kinase Selectivity | >100-fold | Selectivity for TCEK1 over a panel of 300 other human kinases. |
| Optimal Ex Vivo Dose | 200 nM | Concentration for optimal enhancement of CAR-T function with minimal toxicity. |
Table 2: Effect of this compound on CAR-T Cell Phenotype and Function
| Assay | Control (Vehicle) | This compound (200 nM) | Fold Change |
|---|---|---|---|
| Proliferation Index (7 days) | 3.5 | 6.2 | 1.8x |
| % PD-1 Positive Cells (Day 10) | 68% | 25% | -63% |
| % TIM-3 Positive Cells (Day 10) | 55% | 18% | -67% |
| Specific Lysis (E:T 10:1) | 52% | 85% | 1.6x |
| IFN-γ Secretion (pg/mL) | 1250 | 2800 | 2.2x |
Experimental Protocols
Protocol 1: Ex Vivo Expansion of CAR-T Cells with this compound
This protocol describes the treatment of CAR-T cells with this compound during the standard expansion phase following transduction.
Materials:
-
CAR-T cells (post-transduction)
-
Complete T-cell media (e.g., RPMI-1640 with 10% FBS, IL-2)
-
This compound (1 mM stock in DMSO)
-
Vehicle control (DMSO)
-
Cell counting solution (e.g., Trypan Blue)
-
Incubator (37°C, 5% CO₂)
Workflow Diagram:
Caption: Workflow for ex vivo CAR-T cell expansion with this compound.
Procedure:
-
On Day 3 post-transduction, count CAR-T cells and adjust the density to 0.5 x 10⁶ cells/mL in complete T-cell media supplemented with IL-2.
-
Prepare working solutions of this compound. For a final concentration of 200 nM, dilute the 1 mM stock 1:5000 in complete media. Prepare a corresponding dilution of DMSO for the vehicle control.
-
Aliquot cell suspension into culture vessels.
-
Add the this compound working solution to the treatment group and the vehicle solution to the control group. Mix gently.
-
Incubate cells at 37°C, 5% CO₂.
-
Monitor cell density and viability every 2-3 days. Split cultures as needed to maintain a density between 0.5 and 2.0 x 10⁶ cells/mL, replenishing with fresh media containing this compound or vehicle.
-
Harvest cells on Day 10-13 for downstream analysis or cryopreservation.
Protocol 2: In Vitro Cytotoxicity Assay
This protocol uses a luciferase-based reporter to measure the target cell killing capacity of CAR-T cells.
Materials:
-
Target tumor cells (e.g., NALM-6, expressing CD19 and luciferase)
-
Effector cells (this compound-treated and control CAR-T cells)
-
Assay medium (e.g., phenol red-free RPMI)
-
Luciferase substrate (e.g., D-Luciferin)
-
White, 96-well flat-bottom plates
-
Luminometer
Procedure:
-
Harvest and wash this compound-treated and control CAR-T cells. Resuspend in assay medium.
-
Plate target cells at 1 x 10⁴ cells/well in a 96-well plate.
-
Add effector cells at various Effector-to-Target (E:T) ratios (e.g., 10:1, 5:1, 2.5:1, 1:1).
-
Include control wells:
-
Spontaneous Lysis: Target cells only (no effectors).
-
Maximum Lysis: Target cells with a cell lysis agent (e.g., Triton X-100).
-
-
Incubate the plate for 4 hours at 37°C, 5% CO₂.
-
Add the luciferase substrate to all wells according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate percent specific lysis using the formula: % Specific Lysis = 100 x (Spontaneous Lysis - Sample) / (Spontaneous Lysis - Maximum Lysis)
Protocol 3: Flow Cytometry for Exhaustion Markers
This protocol assesses the expression of PD-1 and TIM-3 on the surface of CAR-T cells.
Materials:
-
This compound-treated and control CAR-T cells (1 x 10⁶ cells per sample)
-
FACS buffer (PBS + 2% FBS)
-
Fluorochrome-conjugated antibodies (e.g., Anti-CD8-FITC, Anti-CAR-APC, Anti-PD-1-PE, Anti-TIM-3-BV421)
-
Fc block (optional)
-
Flow cytometer
Procedure:
-
Harvest and wash cells. Resuspend in 100 µL of cold FACS buffer.
-
(Optional) Add Fc block and incubate for 10 minutes on ice.
-
Add the antibody cocktail to the cells. Vortex gently.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash cells twice with 1 mL of FACS buffer.
-
Resuspend the final cell pellet in 300-500 µL of FACS buffer.
-
Acquire data on a flow cytometer. Gate on live, singlet, CD8+/CAR+ populations to analyze the percentage of PD-1 and TIM-3 positive cells.
Optimization and Troubleshooting
Decision-Making Flowchart:
Caption: Flowchart for optimizing this compound concentration.
-
Toxicity: If cell viability drops significantly (>20%) compared to the vehicle control, reduce the concentration of this compound. Ensure the DMSO concentration does not exceed 0.1% in the final culture volume.
-
Variability: CAR-T cells from different donors may exhibit varied responses. It is recommended to perform a dose-response titration for each new donor to determine the optimal concentration of this compound.
-
Compound Stability: this compound is stable in DMSO stock at -20°C for up to 6 months. Avoid repeated freeze-thaw cycles. Diluted solutions in media should be made fresh for each experiment.
Disclaimer: this compound is a hypothetical compound created for illustrative purposes. The protocols and data presented herein are representative and should be adapted and validated for any specific small molecule and experimental system. Always consult relevant safety data sheets and perform appropriate validation studies.
Application Notes and Protocols: PPZ-A10 in Cancer Immunotherapy Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
PPZ-A10 is a novel, piperazine-containing ionizable lipid that serves as a critical component of lipid nanoparticle (LNP) formulations for nucleic acid delivery. Notably, LNPs formulated with this compound, such as the well-characterized LNP-A10, have demonstrated a remarkable tropism for immune cells, particularly macrophages and dendritic cells residing in the liver and spleen, without the need for specific targeting ligands.[1][2] This preferential delivery to antigen-presenting cells (APCs) makes this compound-based LNPs a powerful tool for cancer immunotherapy. By encapsulating messenger RNA (mRNA) encoding tumor-associated antigens, cytokines, or other immunomodulators, these LNPs can effectively program the immune system to recognize and eliminate cancer cells.[3][4][5] This document provides detailed application notes and protocols for utilizing this compound-containing LNPs in preclinical cancer immunotherapy models.
Data Presentation: LNP-A10 Characteristics
The following tables summarize the key quantitative data for LNP-A10, a top-performing formulation containing this compound. This formulation consists of the ionizable lipid this compound, cholesterol, C18PEG2K, and DOPE at a molar ratio of 35:46.5:2.5:16.[1][6]
Table 1: Physicochemical Properties of LNP-A10 [1][6]
| Parameter | Value |
| Diameter (nm) | ~80-100 nm |
| Polydispersity Index (PDI) | < 0.2 |
| pKa | ~6.4 |
| Encapsulation Efficiency (%) | > 90% |
Table 2: In Vivo mRNA Delivery Efficiency of LNP-A10 in Ai14 Mice (1 mg/kg Cre mRNA, 3 days post-injection) [1][6]
| Cell Type | Organ | % tdTomato+ Cells (Mean ± SEM) |
| Kupffer Cells | Liver | ~85% |
| Dendritic Cells | Liver | ~50% |
| Other Immune Cells | Liver | ~40% |
| Endothelial Cells | Liver | ~30% |
| Hepatocytes | Liver | ~5% |
| Macrophages | Spleen | ~70% |
| Dendritic Cells | Spleen | ~60% |
| Other Immune Cells | Spleen | ~20% |
Table 3: Dose-Dependent In Vivo mRNA Delivery of LNP-A10 (Cre mRNA) [6]
| Dose (mg/kg) | Kupffer Cells (% tdTomato+) | Splenic Macrophages (% tdTomato+) | Splenic Dendritic Cells (% tdTomato+) |
| 1.0 | ~85% | ~70% | ~60% |
| 0.5 | Not specified | Not specified | Not specified |
| 0.3 | ~50% | ~23% | ~26% |
Signaling Pathways and Workflows
mRNA Delivery and Immune Activation Pathway
The diagram below illustrates the proposed mechanism of action for a this compound LNP-based mRNA cancer vaccine. The LNP is taken up by an antigen-presenting cell (APC), such as a dendritic cell, through endocytosis. The ionizable lipid this compound facilitates endosomal escape, releasing the mRNA cargo into the cytoplasm. The cell's machinery then translates the mRNA into the tumor antigen, which is processed and presented on MHC class I and II molecules to activate CD8+ and CD4+ T cells, respectively, initiating a targeted anti-tumor immune response.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Lipid‐based nanoparticles as drug delivery systems for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advancements in lipid–mRNA nanoparticles as a treatment option for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Piperazine-derived lipid nanoparticles deliver mRNA to immune cells in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: PPZ-A10 LNP Formulation
Welcome to the technical support center for PPZ-A10 lipid nanoparticle (LNP) formulation. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to optimize the encapsulation efficiency of your therapeutic payloads.
Troubleshooting Guide
This guide addresses common issues encountered during the formulation of LNPs using the ionizable lipid this compound.
Q1: My this compound LNP formulation has very low encapsulation efficiency. What are the most likely causes?
Low encapsulation efficiency is a common challenge that can stem from several factors related to your formulation components, process parameters, or payload integrity. The most critical factors to investigate are the lipid composition, the N/P ratio, the pH of your aqueous buffer, and the mixing process.
A systematic approach to troubleshooting is recommended. Start by verifying the quality and concentration of your raw materials, then critically evaluate your formulation and process parameters.
Caption: Troubleshooting workflow for low LNP encapsulation efficiency.
Q2: How do the molar ratios of the different lipids in the formulation affect this compound LNP encapsulation?
The molar ratio of the four primary lipid components—ionizable lipid (this compound), helper lipid, cholesterol, and PEGylated lipid—is critical for LNP stability and encapsulation efficiency.[1][2]
-
Ionizable Lipid (this compound): This lipid is essential for encapsulating the negatively charged nucleic acid cargo through electrostatic interactions at low pH.[2] Its proportion directly impacts the payload capacity.
-
Helper Lipid (e.g., DOPE, DSPC): Phospholipids like DOPE or DSPC contribute to the structural integrity of the LNP and can influence membrane stability and fusion properties.[1][3]
-
Cholesterol: Cholesterol modulates membrane rigidity and stability by filling gaps between the other lipids, which can enhance payload retention.[1]
-
PEGylated Lipid (PEG-lipid): The PEG-lipid plays a major role in controlling particle size and preventing aggregation.[1][4] However, an excessively high concentration can sometimes hinder encapsulation.
A published study identified a top-performing molar ratio for a this compound based LNP formulation.[5] This provides a validated starting point for optimization.
Q3: What is the optimal N/P ratio for this compound LNPs and how does it impact encapsulation?
The N/P ratio, which represents the molar ratio of nitrogen atoms in the ionizable lipid (this compound) to phosphate groups in the nucleic acid backbone, is a critical parameter.[6][7] It governs the charge balance during LNP formation.
-
Low N/P Ratio: Insufficient positive charges from this compound will lead to incomplete complexation with the negatively charged payload, resulting in poor encapsulation efficiency.
-
High N/P Ratio: While ensuring sufficient charge for complexation, excessively high N/P ratios can sometimes lead to larger particles or increased cytotoxicity.
For most LNP systems, an N/P ratio in the range of 3:1 to 10:1 is a common starting point for optimization.[7] The optimal ratio for your specific payload (mRNA, siRNA, etc.) with this compound may require empirical testing.
Q4: Can the pH of the aqueous buffer significantly alter encapsulation efficiency?
Yes, the pH of the aqueous buffer containing the nucleic acid is of major importance.[7] Ionizable lipids like this compound have a specific pKa, which is the pH at which they are 50% protonated. To ensure efficient encapsulation, the formulation process must occur at a pH below the pKa of this compound, which allows the lipid's amine groups to become protonated (positively charged).[2] This positive charge is crucial for the electrostatic interaction with the negatively charged phosphate backbone of the nucleic acid.[2]
For most ionizable lipids, an acidic aqueous buffer with a pH between 4.0 and 5.0 is used during the mixing process.[6] After formation, the LNPs are typically dialyzed or buffer-exchanged into a neutral buffer (e.g., PBS, pH 7.4) for storage and use.[6]
Q5: When using microfluidics, how do the Flow Rate Ratio (FRR) and Total Flow Rate (TFR) affect my this compound LNP encapsulation?
Both FRR and TFR are critical process parameters in microfluidic manufacturing that significantly influence LNP characteristics, including size and encapsulation efficiency.[8]
-
Flow Rate Ratio (FRR): This is the ratio of the aqueous phase flow rate to the lipid-ethanol phase flow rate. A higher FRR (e.g., 3:1 or 4:1 Aqueous:Ethanol) generally leads to more rapid solvent dilution, which promotes the formation of smaller, more homogeneous particles and can improve encapsulation.[8][9]
-
Total Flow Rate (TFR): This is the combined speed of the two phases. A higher TFR increases the mixing speed and reduces the time for particle formation. This rapid mixing often results in smaller LNPs and can lead to higher and more consistent encapsulation efficiency.[10]
These parameters must be optimized for your specific formulation. A common starting point is an FRR of 3:1 and a TFR of 12 mL/min, followed by systematic adjustments to find the optimal conditions.[11]
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is an ionizable cationic lipid that features a piperazine backbone.[12][13] It is used as a key component in the formulation of lipid nanoparticles for the delivery of nucleic acid-based therapeutics, such as siRNA and mRNA.[12][13][14]
Q2: What are the typical components of a this compound LNP formulation?
A standard this compound LNP formulation consists of four main lipid components dissolved in an organic solvent (typically ethanol) and a nucleic acid payload dissolved in an aqueous acidic buffer.[15]
-
Ionizable Lipid: this compound.[12]
-
Helper Phospholipid: e.g., 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) or 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC).[3][5]
-
PEGylated Lipid: To control particle size and provide stability (e.g., C18PEG2K).[5][15]
Q3: How is encapsulation efficiency typically measured?
Encapsulation efficiency is most commonly determined using a fluorescent dye-based assay, such as the RiboGreen™ or Quant-iT™ RiboGreen™ assay.[16] The principle involves measuring the fluorescence of the dye in the presence and absence of a detergent (like Triton X-100).
-
The fluorescence of the intact LNP sample is measured. The dye cannot access the encapsulated RNA, so this reading corresponds to the amount of free (unencapsulated) RNA .
-
The LNP sample is then lysed with a detergent, which disrupts the lipid membrane and releases the encapsulated RNA.
-
The fluorescence is measured again. This reading corresponds to the total RNA (free + encapsulated).
The encapsulation efficiency is then calculated using these values.
Q4: What are the expected physicochemical properties of a well-formulated this compound LNP?
While properties depend on the exact formulation and process parameters, a study on a top-performing this compound LNP reported the following characteristics[5]:
-
Particle Size (Diameter): Typically aimed for below 200 nm for in vivo applications, with a common target range of 80-150 nm.[4][5]
-
Polydispersity Index (PDI): A measure of the size distribution uniformity. A PDI value below 0.2 is generally considered indicative of a monodisperse and homogeneous population of nanoparticles.[5]
-
Encapsulation Efficiency: High encapsulation efficiency (>90%) is desirable and achievable with optimized formulations.[2]
Data & Experimental Protocols
Quantitative Data Summary
The following tables summarize key quantitative parameters for this compound LNP formulation.
Table 1: Published Molar Ratios for this compound LNP Formulations
| Ionizable Lipid | Helper Lipid | Cholesterol | PEG-Lipid | Molar Ratio (this compound : Cholesterol : PEG-Lipid : Helper) | Reference |
| This compound | DOPE | Cholesterol | C18PEG2K | 35 : 46.5 : 2.5 : 16 | [5] |
| This compound | DOPE | Cholesterol | C18PEG2K | 30 : 30 : 1 : 39 | [5] |
| This compound | DOPE | Cholesterol | C18PEG2K | 45 : 39.5 : 2.5 : 13 | [5] |
| This compound | DOPE | Cholesterol | C18PEG2K | 50 : 35 : 2.5 : 12.5 | [5] |
Table 2: General Influence of Formulation & Process Parameters on LNP Characteristics
| Parameter | Change | Expected Impact on Size | Expected Impact on Encapsulation Efficiency |
| N/P Ratio | Increase | May increase | Generally increases (up to a plateau)[7] |
| Aqueous Buffer pH | Increase (towards neutral) | May increase/aggregate | Decreases significantly[7] |
| FRR (Aqueous:Ethanol) | Increase | Decreases[9] | May increase/improve consistency[8] |
| TFR (Microfluidics) | Increase | Decreases[10] | Generally increases/improves consistency[10] |
| PEG-Lipid % | Increase | Decreases[4] | May decrease if excessively high[2] |
Experimental Protocols
Protocol 1: this compound LNP Formulation via Microfluidic Mixing
This protocol describes a general method for formulating this compound LNPs using a microfluidic device.
Caption: Experimental workflow for LNP formulation and characterization.
Methodology:
-
Lipid Phase Preparation:
-
Aqueous Phase Preparation:
-
Dilute the nucleic acid payload (e.g., mRNA) to the desired concentration in a low pH buffer (e.g., 50 mM sodium citrate, pH 4.0).[6]
-
-
Microfluidic Mixing:
-
Set up and prime the microfluidic mixing system according to the manufacturer's instructions.
-
Load the lipid-ethanol solution and the aqueous nucleic acid solution into separate syringes.
-
Set the desired Total Flow Rate (TFR) and Flow Rate Ratio (FRR). A common starting point is a TFR of 12 mL/min and an FRR of 3:1 (Aqueous:Ethanol).[11]
-
Initiate the pumping process. The rapid mixing within the microfluidic cartridge will induce LNP self-assembly.
-
-
Purification and Concentration:
-
Collect the LNP solution from the device outlet.
-
Immediately perform buffer exchange to remove ethanol and raise the pH. This is typically done using tangential flow filtration (TFF) with a 100 kDa MWCO membrane or via dialysis against phosphate-buffered saline (PBS), pH 7.4.[11]
-
-
Sterilization and Storage:
-
Filter the final LNP formulation through a 0.22 µm sterile filter.[11]
-
Store the LNPs at 2-8°C for short-term use or at -80°C for long-term storage.
-
Protocol 2: Measuring Encapsulation Efficiency with RiboGreen™ Assay
Principle:
This protocol determines the percentage of nucleic acid successfully encapsulated within the LNPs. It relies on the membrane-impermeable nature of the RiboGreen™ dye, which fluoresces upon binding to nucleic acids. A detergent is used to lyse the LNPs to measure the total nucleic acid content.[16]
Materials:
-
LNP sample
-
Quant-iT™ RiboGreen™ reagent and buffer
-
Triton X-100 solution (e.g., 2% in TE buffer)
-
TE buffer (or other suitable buffer)
-
96-well black plate for fluorescence reading
-
Plate reader capable of measuring fluorescence (Excitation: ~480 nm, Emission: ~520 nm)
-
Nucleic acid standards for calibration curve
Methodology:
-
Prepare Nucleic Acid Standards: Prepare a standard curve of your specific nucleic acid payload in TE buffer at a range of known concentrations.
-
Prepare LNP Samples:
-
Dilute your LNP sample in TE buffer to a concentration that falls within the linear range of your standard curve.
-
Prepare two sets of aliquots for each LNP sample to be tested.
-
-
Sample Treatment:
-
"Unlysed" Sample (Measures Free RNA): To one set of aliquots, add an equal volume of TE buffer.
-
"Lysed" Sample (Measures Total RNA): To the second set of aliquots, add an equal volume of the Triton X-100 solution to achieve a final concentration that effectively lyses the LNPs (e.g., 0.2-0.5%). Incubate for 10-15 minutes at room temperature to ensure complete lysis.[17]
-
-
Dye Addition:
-
Prepare the RiboGreen™ working solution according to the manufacturer's instructions (typically a 1:200 dilution in TE buffer).
-
Add the RiboGreen™ working solution to all standards and samples (both lysed and unlysed) in the 96-well plate.
-
-
Measurement:
-
Incubate the plate in the dark for 2-5 minutes.
-
Measure the fluorescence intensity using the plate reader.
-
-
Calculation:
-
Use the standard curve to determine the concentration of RNA in your "unlysed" (Free RNA) and "lysed" (Total RNA) samples.
-
Calculate the Encapsulation Efficiency (EE%) using the following formula:
EE% = ( [Total RNA] - [Free RNA] ) / [Total RNA] * 100
-
Caption: Key factors influencing LNP encapsulation efficiency.
References
- 1. pharmaexcipients.com [pharmaexcipients.com]
- 2. The role of lipid components in lipid nanoparticles for vaccines and gene therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. precigenome.com [precigenome.com]
- 4. Lipid nanoparticles: a complete guide to understanding LNP -Inside Therapeutics [insidetx.com]
- 5. researchgate.net [researchgate.net]
- 6. biomol.com [biomol.com]
- 7. Optimization of lipid nanoparticle formulation - Inside Therapeutics [insidetx.com]
- 8. Manufacturing Considerations for the Development of Lipid Nanoparticles Using Microfluidics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Optimized microfluidic formulation and organic excipients for improved lipid nanoparticle mediated genome editing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. This compound | BroadPharm [broadpharm.com]
- 13. caymanchem.com [caymanchem.com]
- 14. This compound|Ionizable Lipid for LNP [dcchemicals.com]
- 15. precigenome.com [precigenome.com]
- 16. NOVA [en.novabio.ee]
- 17. echelon-inc.com [echelon-inc.com]
Technical Support Center: PPZ-A10 LNP Formulation
Welcome to the technical support center for PPZ-A10 lipid nanoparticle (LNP) aggregation issues. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common challenges encountered during the formulation and handling of this compound LNPs.
Frequently Asked Questions (FAQs)
Q1: What is the recommended composition and molar ratio for a stable this compound LNP formulation?
A top-performing and stable formulation for this compound LNPs consists of the ionizable lipid this compound, cholesterol, the phospholipid DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine), and a PEGylated lipid such as C18PEG2K. The recommended molar ratio is 35:46.5:16:2.5 (this compound:Cholesterol:DOPE:C18PEG2K)[1].
Q2: What are the expected physicochemical characteristics of a successful this compound LNP formulation?
A successful this compound LNP formulation should exhibit a particle size (diameter) of less than 200 nm, a low polydispersity index (PDI) which indicates a homogenous population, and a stable autocorrelation curve from Dynamic Light Scattering (DLS) analysis[1]. The pKa of the LNP is also a critical parameter to determine.
Q3: What are the primary causes of LNP aggregation?
LNP aggregation can be triggered by a variety of factors, including suboptimal formulation, issues with the manufacturing process, and environmental stressors. Key contributors to aggregation include the pH and ionic strength of buffers, the rate of lipid mixing during formation, storage temperature, and physical agitation[2].
Q4: How does the PEGylated lipid influence the stability of this compound LNPs?
The PEGylated lipid component, such as C18PEG2K, plays a crucial role in preventing aggregation by forming a protective hydrophilic layer on the surface of the LNP. This "steric barrier" reduces inter-particle interactions that can lead to aggregation[2]. However, the amount of PEG-lipid must be optimized, as too little may not provide sufficient stability, while an excess can potentially hinder cellular uptake.
Q5: Can freeze-thaw cycles induce aggregation of this compound LNPs?
Yes, freeze-thaw cycles are a common cause of LNP aggregation. The formation of ice crystals can disrupt the structure of the nanoparticles, leading to fusion and aggregation upon thawing. To mitigate this, the use of cryoprotectants such as sucrose or trehalose in the formulation is recommended if freezing is necessary for storage[2].
Troubleshooting Guides
Issue 1: Immediate Aggregation Upon Formulation
If you observe immediate aggregation (visible precipitation or a rapid increase in particle size and PDI) during the formulation of this compound LNPs, consider the following troubleshooting steps:
| Potential Cause | Recommended Action |
| Incorrect pH of the Aqueous Phase | The ionizable lipid this compound requires a low pH (typically around 4.0) during formulation to ensure protonation and efficient encapsulation of negatively charged cargo like mRNA. Verify the pH of your aqueous buffer before mixing. |
| High Ionic Strength of the Buffer | High salt concentrations can shield the surface charge of the LNPs, reducing electrostatic repulsion and promoting aggregation. Use a buffer with an appropriate low ionic strength for the initial formulation. |
| Suboptimal Mixing Rate | In microfluidic mixing, the flow rate ratio and total flow rate are critical for controlling particle size and preventing aggregation. If mixing is too slow, it can lead to the formation of larger, unstable particles. Optimize the mixing parameters according to your microfluidic system's guidelines. |
| High Lipid Concentration | A high concentration of lipids in the organic phase can increase the likelihood of particle collisions and subsequent aggregation. Consider diluting the lipid stock solution. |
Issue 2: Aggregation During Storage
For this compound LNPs that appear stable initially but aggregate over time during storage, the following factors and solutions should be explored:
| Potential Cause | Recommended Action |
| Inappropriate Storage Temperature | Storage at room temperature or in a -20°C freezer without cryoprotectants can lead to aggregation. For short-term storage, refrigeration at 2-8°C is often preferred. For long-term storage, flash-freezing in the presence of a cryoprotectant and storing at -80°C is recommended. |
| Buffer Exchange to Neutral pH | After formulation at a low pH, LNPs are typically buffer-exchanged into a physiological pH buffer (e.g., PBS pH 7.4) for in vivo use. Aggregation can occur more rapidly at a neutral pH where the ionizable lipids are closer to a neutral charge. Ensure the buffer exchange is performed gently and consider the final formulation's stability at this pH. |
| Mechanical Stress | Vigorous vortexing or shaking can induce aggregation. Handle LNP solutions gently by swirling or gentle pipetting. |
| Component Degradation | Over time, lipid components can degrade, leading to changes in LNP structure and stability. Ensure high-quality lipids are used and store them appropriately before formulation. |
Experimental Protocols
Key Experiment: this compound LNP Formulation via Microfluidic Mixing
This protocol describes a general method for formulating this compound LNPs using a microfluidic mixing device.
Materials:
-
This compound (in ethanol)
-
Cholesterol (in ethanol)
-
DOPE (in ethanol)
-
C18PEG2K (in ethanol)
-
mRNA or siRNA in a low pH buffer (e.g., 50 mM citrate buffer, pH 4.0)
-
Microfluidic mixing system (e.g., NanoAssemblr®)
-
Dialysis or tangential flow filtration (TFF) system for buffer exchange
-
Storage buffer (e.g., PBS, pH 7.4)
Methodology:
-
Preparation of Lipid Stock Solution:
-
Prepare individual stock solutions of this compound, cholesterol, DOPE, and C18PEG2K in 100% ethanol.
-
Combine the individual lipid stocks to create a mixed lipid solution with the desired molar ratio (e.g., 35:46.5:16:2.5).
-
-
Preparation of Aqueous Phase:
-
Dissolve the nucleic acid cargo (mRNA or siRNA) in the low pH citrate buffer to the desired concentration.
-
-
Microfluidic Mixing:
-
Set up the microfluidic mixing system according to the manufacturer's instructions.
-
Load the lipid solution (in ethanol) into one syringe and the aqueous nucleic acid solution into another.
-
Set the flow rate ratio (typically 3:1 aqueous to organic phase) and the total flow rate. These parameters are critical for controlling particle size and may require optimization.
-
Initiate the mixing process. The rapid mixing of the two phases will induce the self-assembly of the LNPs.
-
-
Purification and Buffer Exchange:
-
The resulting LNP solution is typically diluted with the low pH buffer to reduce the ethanol concentration.
-
Purify the LNPs and exchange the buffer to the final storage buffer (e.g., PBS, pH 7.4) using dialysis or a TFF system. This step is crucial for removing residual ethanol and unencapsulated nucleic acids.
-
-
Characterization:
-
Measure the particle size, PDI, and zeta potential using Dynamic Light Scattering (DLS).
-
Determine the encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen).
-
Assess the final LNP concentration.
-
Visualizations
References
Technical Support Center: Optimizing PPZ-A10 LNP Stability for Long-Term Storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the long-term storage and stability of PPZ-A10 lipid nanoparticles (LNPs).
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the long-term stability of this compound LNPs?
A1: The long-term stability of lipid nanoparticles (LNPs), including those formulated with the piperazine-based ionizable lipid this compound, is influenced by several critical factors.[1] These include:
-
Storage Temperature: Temperature is a dominant factor, with lower temperatures generally slowing down chemical degradation pathways like hydrolysis and oxidation.[2][3]
-
Lipid Composition: The specific lipids used in the formulation, including the ionizable lipid (this compound), helper lipids, cholesterol, and PEG-lipids, all contribute to the structural integrity and stability of the LNP.[2][4]
-
Cryoprotectants: The presence and concentration of cryoprotectants, such as sucrose or trehalose, are crucial for protecting LNPs from aggregation and fusion during freeze-thaw cycles.[5][6][7][8]
-
pH of the Formulation Buffer: The pH of the storage buffer can impact the ionization state of the lipids and the overall particle stability.[5][9]
-
Physical State: Whether the LNPs are stored as a liquid suspension or in a lyophilized (freeze-dried) state significantly affects their stability.[2][5][10]
Q2: What is the recommended storage temperature for this compound LNPs?
A2: For optimal long-term stability of most LNP formulations, storage at ultra-low temperatures, typically ranging from -20°C to -80°C, is recommended to minimize chemical degradation and physical instability.[2][11] Some studies suggest that refrigeration at 2-8°C can be suitable for shorter-term storage, though this may vary depending on the specific formulation.[5] For this compound LNPs, it is advisable to start with storage at -80°C and conduct stability studies to determine optimal conditions for your specific formulation.
Q3: Can I freeze and thaw my this compound LNP samples multiple times?
A3: Repeated freeze-thaw cycles can induce physical stress on LNPs, leading to aggregation, particle fusion, and potential leakage of the encapsulated payload.[12] It is generally recommended to aliquot your LNP suspension into single-use volumes to avoid multiple freeze-thaw cycles. If repeated freeze-thawing is unavoidable, the inclusion of cryoprotectants in the formulation is essential to mitigate these detrimental effects.[5][10]
Q4: What are the signs of this compound LNP instability?
A4: Instability in your LNP formulation can manifest in several ways:
-
Increased Particle Size and Polydispersity Index (PDI): This is often the first indicator of aggregation.[1][11]
-
Visible Aggregates or Precipitation: In advanced stages of instability, visible particles may be observed in the suspension.
-
Decreased Encapsulation Efficiency: This indicates that the encapsulated cargo (e.g., mRNA, siRNA) is leaking from the LNPs.[1]
-
Changes in Zeta Potential: Alterations in the surface charge of the LNPs can be a sign of chemical degradation or changes in the particle surface.
-
Loss of Biological Activity: The most critical consequence of instability is a reduction in the therapeutic or transfection efficiency of the LNPs.
Q5: How can lyophilization improve the long-term stability of this compound LNPs?
A5: Lyophilization, or freeze-drying, removes water from the LNP formulation, creating a dry powder that is significantly more stable than a liquid suspension, especially at higher temperatures.[2][5][7] This process can prevent hydrolytic degradation pathways and reduce particle mobility, thereby minimizing aggregation.[2][13] The addition of cryoprotectants is crucial for a successful lyophilization process that preserves the integrity of the LNPs upon reconstitution.[6][7][8][13]
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Increased particle size and/or PDI after storage. | LNP aggregation due to improper storage temperature or freeze-thaw stress. | Store LNPs at a lower temperature (e.g., -80°C).Aliquot into single-use tubes to avoid repeated freeze-thaw cycles.Incorporate cryoprotectants like sucrose or trehalose into the formulation buffer.[5][7] |
| Decreased encapsulation efficiency. | Leakage of payload due to lipid degradation (e.g., hydrolysis) or physical disruption of the LNP structure. | Ensure the storage buffer pH is optimal for LNP stability (typically around neutral pH for storage).[5]Minimize exposure to light and oxygen by using amber vials and inert gas overlay during storage.[1]Evaluate the stability of the lipid components at the storage temperature. |
| Loss of biological activity (e.g., reduced protein expression from mRNA-LNPs). | A combination of factors including payload degradation, LNP aggregation, and decreased encapsulation efficiency. | Perform a comprehensive stability analysis, including particle size, PDI, encapsulation efficiency, and payload integrity (e.g., using gel electrophoresis for RNA).[3][11]Optimize the formulation by screening different lipid ratios or cryoprotectants. |
| LNPs aggregate upon reconstitution after lyophilization. | Inadequate cryoprotection during the freeze-drying process. | Increase the concentration of the cryoprotectant (e.g., sucrose, trehalose).[5][10]Optimize the lyophilization cycle (freezing rate, primary and secondary drying parameters). |
| Variability between batches of this compound LNPs. | Inconsistencies in the formulation process, such as mixing parameters or lipid stock quality. | Standardize the LNP formulation protocol, including mixing speed, temperature, and component addition rates.Ensure the quality and purity of all lipid components through analytical characterization.[14] |
Experimental Protocols
Protocol 1: Assessment of LNP Physical Stability by Dynamic Light Scattering (DLS)
This protocol outlines the procedure for monitoring the physical stability of this compound LNPs by measuring particle size (Z-average diameter) and polydispersity index (PDI).
Materials:
-
This compound LNP sample
-
Storage buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Dynamic Light Scattering (DLS) instrument and compatible cuvettes
Procedure:
-
Equilibrate the DLS instrument to the desired measurement temperature (e.g., 25°C).
-
Dilute a small aliquot of the this compound LNP sample in the storage buffer to an appropriate concentration for DLS analysis. The optimal concentration should be determined to ensure a stable and reliable signal.
-
Transfer the diluted sample to a clean, dust-free DLS cuvette.
-
Place the cuvette in the DLS instrument and allow the sample to thermally equilibrate for at least 1-2 minutes.
-
Perform the DLS measurement according to the instrument's software instructions. Typically, this involves acquiring multiple measurements and averaging the results.
-
Record the Z-average diameter and the PDI.
-
Repeat this procedure at specified time points throughout the long-term storage stability study (e.g., T=0, 1 week, 1 month, 3 months, etc.).
Protocol 2: Determination of Encapsulation Efficiency using a Ribonucleic Acid (RNA) Quantification Assay
This protocol describes how to measure the encapsulation efficiency of RNA within this compound LNPs using a fluorescent dye-based assay.
Materials:
-
This compound LNP sample encapsulating RNA
-
Nuclease-free water
-
TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.5)
-
A fluorescent RNA-binding dye (e.g., RiboGreen)
-
A detergent solution to lyse the LNPs (e.g., 2% Triton X-100)
-
A fluorescence microplate reader
Procedure:
-
Prepare RNA Standards: Create a standard curve of the free RNA in TE buffer at known concentrations.
-
Sample Preparation:
-
Total RNA (Lysed LNPs): Dilute the this compound LNP sample in TE buffer containing the detergent to disrupt the LNPs and release the encapsulated RNA.
-
Free RNA (Intact LNPs): Dilute the this compound LNP sample in TE buffer without detergent.
-
-
Dye Binding: Add the fluorescent RNA-binding dye to both the standards and the prepared samples. Incubate in the dark for the recommended time to allow the dye to bind to the RNA.
-
Fluorescence Measurement: Measure the fluorescence intensity of all samples and standards using a microplate reader with the appropriate excitation and emission wavelengths for the chosen dye.
-
Calculations:
-
Use the standard curve to determine the concentration of RNA in both the lysed and intact LNP samples.
-
Calculate the encapsulation efficiency (EE) using the following formula:
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. helixbiotech.com [helixbiotech.com]
- 3. info.biotechniques.com [info.biotechniques.com]
- 4. Optimization of lipid nanoparticle formulation - Inside Therapeutics [insidetx.com]
- 5. dovepress.com [dovepress.com]
- 6. Cryoprotectant optimization for enhanced stability and transfection efficiency of pDNA-loaded ionizable lipid nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Application of Saccharide Cryoprotectants in the Freezing or Lyophilization Process of Lipid Nanoparticles Encapsulating Gene Drugs for Regenerative Medicine [sciltp.com]
- 8. media.sciltp.com [media.sciltp.com]
- 9. researchgate.net [researchgate.net]
- 10. [PDF] Achieving long-term stability of lipid nanoparticles: examining the effect of pH, temperature, and lyophilization | Semantic Scholar [semanticscholar.org]
- 11. Stability Study of mRNA-Lipid Nanoparticles Exposed to Various Conditions Based on the Evaluation between Physicochemical Properties and Their Relation with Protein Expression Ability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Successful batch and continuous lyophilization of mRNA LNP formulations depend on cryoprotectants and ionizable lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Determination of lipid content and stability in lipid nanoparticles using ultra high‐performance liquid chromatography in combination with a Corona Charged Aerosol Detector - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: PPZ-A10 LNP In Vivo Performance
Welcome to the technical support center for PPZ-A10 Lipid Nanoparticles (LNPs). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues and to answer frequently asked questions related to the in vivo performance of this compound LNPs.
Frequently Asked Questions (FAQs)
Q1: What is the optimal formulation for the top-performing this compound LNP for immune cell delivery?
A1: A top-performing LNP, designated LNP-A10, was identified for preferential delivery of mRNA to immune cells in the liver and spleen.[1][2] The optimal molar ratio of the components is as follows:
-
This compound (ionizable lipid): 35%
-
Cholesterol (helper lipid): 46.5%
-
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE - helper lipid): 16%
-
C18PEG2K (PEGylated lipid): 2.5%
Q2: What are the key physicochemical properties of the optimized LNP-A10?
A2: The key physicochemical properties of the LNP-A10 formulation are summarized in the table below.[1][3] These parameters are critical for ensuring optimal in vivo performance.
Q3: To which cell types does LNP-A10 preferentially deliver mRNA in vivo?
A3: LNP-A10 has been shown to preferentially deliver mRNA to immune cells, particularly in the liver and spleen.[1][2][4] After intravenous administration in mice, significant tdTomato+ expression (indicating successful mRNA delivery and translation) was observed in liver Kupffer cells, spleen macrophages, and spleen dendritic cells.[5]
Q4: What is the effective in vivo dose for LNP-A10?
A4: LNP-A10 has demonstrated efficacy at clinically relevant doses as low as 0.3 mg/kg for delivering mRNA to liver and splenic immune cells.[2][4]
Troubleshooting Guides
Issue 1: Low mRNA Transfection Efficiency In Vivo
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Suboptimal LNP Formulation: Incorrect molar ratios of lipids. | Verify the molar ratios of this compound, cholesterol, DOPE, and C18PEG2K. The optimal ratio for immune cell targeting is 35:46.5:16:2.5.[1][3] Even small deviations can impact performance. |
| Poor mRNA Encapsulation Efficiency: Inefficient loading of mRNA into the LNPs. | Ensure proper mixing during formulation, typically using a microfluidic device.[4] The N:P ratio (ratio of protonatable nitrogen in the ionizable lipid to anionic phosphate groups in mRNA) is a critical parameter influencing encapsulation.[4] |
| LNP Aggregation: Formation of larger particles that are rapidly cleared from circulation. | Check the polydispersity index (PDI) of your formulation; a PDI below 0.2 is desirable.[6] Aggregation can result from improper storage or issues with the PEGylated lipid. Store LNPs at recommended temperatures (e.g., 4°C for short-term) and avoid freeze-thaw cycles if not validated with cryoprotectants.[7] |
| mRNA Degradation: Integrity of the mRNA payload is compromised. | Handle mRNA in an RNase-free environment.[8] Analyze mRNA integrity before and after encapsulation using methods like gel electrophoresis. |
| Incorrect In Vivo Administration: Improper injection technique leading to misdosing or tissue damage. | For systemic delivery, intravenous injection via the tail vein is a common route.[9] Ensure proper technique to deliver the full dose into circulation. |
Issue 2: Poor LNP Stability and Aggregation
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Inappropriate Storage Conditions: Exposure to suboptimal temperatures or freeze-thaw cycles. | Store LNP formulations at 2-8°C for short-term stability.[10] For long-term storage, freezing at -20°C or -80°C may be possible, but the formulation may require cryoprotectants like sucrose or trehalose to prevent aggregation upon thawing.[7] |
| Suboptimal PEGylated Lipid Content: Insufficient PEG-lipid can lead to particle aggregation. | The C18PEG2K component is crucial for forming a protective hydrophilic layer that prevents aggregation.[11] Ensure the 2.5% molar ratio is accurately maintained. |
| High Particle Concentration: Concentrated LNP solutions are more prone to aggregation. | If aggregation is observed, consider diluting the LNP formulation in a suitable buffer (e.g., PBS) before storage or use. |
| Buffer Composition: The pH and ionic strength of the storage buffer can affect LNP stability. | After formulation, LNPs are typically dialyzed into a neutral buffer like PBS (pH 7.4) for storage and in vivo administration.[8] |
Issue 3: Unexpected Biodistribution or Off-Target Effects
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Deviation in Particle Size: Particle size significantly influences biodistribution. | Measure the hydrodynamic diameter of your LNPs using Dynamic Light Scattering (DLS). The optimal LNP-A10 has a diameter of approximately 90-100 nm.[1][3] Larger particles are more prone to rapid clearance by the liver and spleen.[12] |
| Formation of a Protein Corona: Adsorption of plasma proteins onto the LNP surface can alter their targeting properties. | The PEGylated lipid (C18PEG2K) helps to reduce opsonization and protein corona formation.[11] Ensure the quality and concentration of the PEG-lipid are correct. |
| Route of Administration: The injection route dramatically affects where the LNPs accumulate. | Intravenous injection leads to systemic distribution with primary accumulation in the liver and spleen for many LNP formulations.[3] Other routes like subcutaneous or intramuscular injection will result in different biodistribution profiles.[13] |
| High Dosage: Administering a very high dose can lead to saturation of uptake mechanisms in target cells and increased off-target delivery. | While LNP-A10 is effective at 0.3 mg/kg, higher doses may alter the cell-type-specific delivery profile.[2] Consider performing a dose-response study to determine the optimal dose for your specific application. |
Data and Protocols
Quantitative Data Summary
Table 1: Physicochemical Properties of LNP-A10
| Parameter | Value |
| Diameter (nm) | ~93.4 |
| Polydispersity Index (PDI) | ~0.13 |
| pKa | ~6.7 |
| Encapsulation Efficiency (%) | >90% |
Table 2: In Vivo mRNA Delivery of LNP-A10 in Ai14 Mice (% tdTomato+ Cells) [2]
| Cell Type | 1 mg/kg Dose | 0.5 mg/kg Dose | 0.3 mg/kg Dose |
| Liver Endothelial Cells | ~15% | ~10% | ~8% |
| Hepatocytes | ~30% | ~20% | ~15% |
| Liver Dendritic Cells | ~20% | ~15% | ~10% |
| Kupffer Cells | ~60% | ~45% | ~35% |
| Spleen Macrophages | ~55% | Not Reported | Not Reported |
| Spleen Dendritic Cells | ~35% | Not Reported | Not Reported |
Experimental Protocols
1. LNP Formulation via Microfluidic Mixing
This protocol provides a general framework for formulating this compound LNPs using a microfluidic device.
-
Preparation of Lipid Stock Solutions:
-
Dissolve this compound, cholesterol, DOPE, and C18PEG2K in 100% ethanol to create individual stock solutions.[9]
-
Combine the lipid stock solutions in the molar ratio of 35:46.5:16:2.5 (this compound:Cholesterol:DOPE:C18PEG2K) to create the final lipid-ethanol mixture.
-
-
Preparation of mRNA Solution:
-
Dilute the mRNA cargo in an acidic buffer (e.g., 10 mM citrate buffer, pH 4.0) to the desired concentration.[9]
-
-
Microfluidic Mixing:
-
Load the lipid-ethanol mixture into one syringe and the mRNA-aqueous buffer mixture into another.
-
Set the flow rate ratio of the aqueous to organic phase to 3:1.
-
Pump the two solutions through a microfluidic mixing chip (e.g., a staggered herringbone micromixer) to induce rapid mixing and LNP self-assembly.
-
-
Purification and Buffer Exchange:
-
Collect the LNP solution from the microfluidic device outlet.
-
Dialyze the LNP solution against sterile phosphate-buffered saline (PBS), pH 7.4, for at least 18 hours to remove ethanol and exchange the buffer.[9]
-
-
Sterilization and Storage:
-
Sterile-filter the final LNP formulation through a 0.22 µm syringe filter.[9]
-
Store the LNPs at 4°C for short-term use.
-
2. In Vivo Administration and Evaluation
This protocol outlines a general procedure for evaluating the in vivo performance of this compound LNPs in mice.
-
Animal Model: C57BL/6 mice or a reporter strain like Ai14 mice are commonly used.[2][9]
-
Dosing and Administration:
-
Sample Collection and Analysis:
-
At a predetermined time point (e.g., 6 hours for peak expression, or longer for sustained expression studies), euthanize the mice and perfuse with PBS.[9]
-
Harvest organs of interest (e.g., liver, spleen).
-
For reporter gene expression (e.g., Luciferase, tdTomato), either perform whole-body or ex vivo organ imaging or prepare single-cell suspensions for flow cytometry analysis.[2][9]
-
For biodistribution studies, quantify the amount of LNP components or mRNA in different tissues.[13]
-
Visualizations
References
- 1. Recent Advances in Lipid Nanoparticles and Their Safety Concerns for mRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mRNA lipid nanoparticle formulation, characterization and evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. yeasenbio.com [yeasenbio.com]
- 6. Standardizing a Protocol for Streamlined Synthesis and Characterization of Lipid Nanoparticles to Enable Preclinical Research and Education - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. biomol.com [biomol.com]
- 9. Video: Testing the In Vitro and In Vivo Efficiency of mRNA-Lipid Nanoparticles Formulated by Microfluidic Mixing [jove.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Development of mRNA Lipid Nanoparticles: Targeting and Therapeutic Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Factors Affecting the Clearance and Biodistribution of Polymeric Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Biodistribution of lipid nanoparticle, eGFP mRNA and translated protein following subcutaneous administration in mouse - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Pro-inflammatory Responses with PPZ-A10 LNPs
Welcome to the technical support center for managing pro-inflammatory responses associated with the use of PPZ-A10 lipid nanoparticles (LNPs). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure successful and safe experimentation.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in LNP formulations?
A1: this compound is an ionizable cationic lipid featuring a piperazine backbone.[1] It is a key component in LNP formulations designed for the delivery of mRNA and siRNA.[1][2] Notably, LNPs formulated with this compound have shown a preferential ability to deliver their nucleic acid cargo to immune cells, particularly in the liver and spleen, without the need for specific targeting ligands.[3][4]
Q2: What is the pro-inflammatory potential of this compound LNPs?
A2: Like many LNP formulations, those containing ionizable lipids such as this compound can be recognized by the innate immune system and may trigger a pro-inflammatory response.[5][6] This is often characterized by the release of cytokines and can be an intrinsic property of the LNP components themselves.[5][7] The activation of inflammatory pathways can be both beneficial, acting as an adjuvant in vaccines, or a potential cause of adverse effects in other therapeutic applications.[5][7]
Q3: Which signaling pathways are typically involved in LNP-induced inflammation?
A3: LNP-induced inflammation can be initiated through the activation of several innate immune signaling pathways. Toll-like receptors (TLRs), particularly TLR4, can recognize certain components of LNPs, leading to the production of pro-inflammatory cytokines.[5] Additionally, the NLRP3 inflammasome is another key pathway that can be activated by LNPs, resulting in the maturation and release of potent pro-inflammatory cytokines like IL-1β.[8][9]
Q4: What are the key pro-inflammatory cytokines to monitor when working with this compound LNPs?
A4: When assessing the pro-inflammatory response to this compound LNPs, it is crucial to monitor a panel of key cytokines. These include, but are not limited to, Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α).[10] Depending on the experimental context, other chemokines and interferons may also be relevant.[7]
Q5: Can the formulation of this compound LNPs be modified to reduce the pro-inflammatory response?
A5: Yes, the composition of LNPs can be modulated to tune the immune response.[3] For instance, altering the molar ratio of the lipid components, including the ionizable lipid, helper lipids, cholesterol, and PEG-lipid, can influence the immunogenicity of the formulation.[6] Studies have shown that a lower molar ratio of the ionizable lipid and a higher percentage of the helper lipid DOPE can be optimal for some piperazine-based LNP formulations.[4]
II. Troubleshooting Guides
This section provides guidance on how to address common issues related to pro-inflammatory responses during experiments with this compound LNPs.
| Observed Issue | Potential Cause | Recommended Action |
| High levels of pro-inflammatory cytokines (e.g., IL-6, TNF-α) in vitro. | LNP formulation is activating innate immune cells. | - Titrate the LNP dose to find the optimal concentration with minimal cytokine induction.- Co-treat cells with a known anti-inflammatory agent (e.g., dexamethasone) as a control to confirm pathway engagement.[11]- Evaluate the effect of modifying the molar ratios of the lipid components in your LNP formulation.[4] |
| Unexpected in vivo toxicity or inflammatory side effects (e.g., weight loss, lethargy). | Systemic inflammatory response to the LNP administration. | - Perform a dose-response study to determine the maximum tolerated dose.[3][12]- Consider alternative routes of administration (e.g., intramuscular vs. intravenous) as this can alter the systemic inflammatory profile.[6]- Analyze serum for a panel of pro-inflammatory cytokines to understand the nature of the response.[5] |
| Variability in inflammatory response between experimental batches. | Inconsistent LNP formulation and characterization. | - Ensure consistent formulation procedures, including mixing methods and buffer conditions.- Characterize each batch of LNPs for size, polydispersity index (PDI), and encapsulation efficiency to ensure reproducibility.[3] |
| Difficulty distinguishing between mRNA- and LNP-induced inflammation. | Both components can have immunostimulatory properties. | - Include an "empty" LNP control (without mRNA) in your experiments to assess the inflammatory contribution of the lipid components alone.[13] |
III. Data Presentation
Table 1: Physicochemical Properties of a Top-Performing LNP-A10 Formulation
This table summarizes the key characteristics of a well-studied this compound LNP formulation.
| Parameter | Value | Reference |
| Ionizable Lipid | This compound | [3] |
| Lipid Composition (molar ratio) | This compound : Cholesterol : C18PEG2K : DOPE (35 : 46.5 : 2.5 : 16) | [3] |
| Diameter (nm) | ~80-100 | [3] |
| Polydispersity Index (PDI) | ~0.1 | [3] |
| pKa | ~6.5 | [3] |
| Encapsulation Efficiency | >90% | [3] |
Table 2: In Vivo Delivery of LNP-A10 to Immune Cells in Mice
This table presents the percentage of tdTomato+ cells in different immune cell populations three days after intravenous injection of Cre mRNA-loaded LNP-A10 in Ai14 mice.[3]
| Cell Type | % tdTomato+ Cells (1 mg/kg) | % tdTomato+ Cells (0.5 mg/kg) | % tdTomato+ Cells (0.3 mg/kg) |
| Kupffer Cells | ~60% | ~55% | ~50% |
| Spleen Macrophages | ~50% | ~35% | ~23% |
| Spleen Dendritic Cells | ~30% | ~28% | ~26% |
| Liver Dendritic Cells | ~20% | Not Reported | Not Reported |
IV. Experimental Protocols & Visualizations
A. Key Signaling Pathways in LNP-Induced Inflammation
The following diagram illustrates the primary signaling pathways involved in the pro-inflammatory response to LNPs.
Caption: LNP-induced pro-inflammatory signaling pathways.
B. Experimental Workflow for Assessing In Vitro Pro-inflammatory Response
The workflow below outlines the key steps to evaluate the inflammatory potential of this compound LNPs in vitro.
Caption: In vitro workflow for pro-inflammatory assessment.
C. Detailed Experimental Protocols
1. Protocol for In Vitro Cytokine Release Assay using ELISA
-
Objective: To quantify the concentration of secreted pro-inflammatory cytokines in the supernatant of immune cells treated with this compound LNPs.
-
Materials:
-
Immune cells (e.g., murine bone marrow-derived macrophages, human peripheral blood mononuclear cells).
-
Complete cell culture medium.
-
This compound LNPs and "empty" LNP controls.
-
Lipopolysaccharide (LPS) as a positive control.
-
ELISA kits for target cytokines (e.g., IL-6, TNF-α, IL-1β).
-
96-well cell culture plates.
-
Plate reader.
-
-
Procedure:
-
Seed immune cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound LNPs, "empty" LNPs, and LPS in complete culture medium.
-
Remove the existing medium from the cells and add the LNP and control solutions.
-
Incubate the plate for a specified time (e.g., 6, 12, or 24 hours) at 37°C and 5% CO2.
-
After incubation, centrifuge the plate and carefully collect the supernatant.
-
Perform the ELISA for the target cytokines according to the manufacturer's instructions.
-
Read the absorbance on a plate reader and calculate the cytokine concentrations based on the standard curve.
-
2. Protocol for Intracellular Cytokine Staining and Flow Cytometry
-
Objective: To identify and quantify the frequency of cytokine-producing cells within a heterogeneous population after treatment with this compound LNPs.
-
Materials:
-
Immune cells (e.g., splenocytes, PBMCs).
-
This compound LNPs.
-
Protein transport inhibitor (e.g., Brefeldin A or Monensin).
-
Cell surface marker antibodies (e.g., for T cells, B cells, macrophages).
-
Fixation and permeabilization buffers.
-
Fluorochrome-conjugated intracellular cytokine antibodies (e.g., anti-IFN-γ, anti-TNF-α).
-
Flow cytometer.
-
-
Procedure:
-
Stimulate immune cells with this compound LNPs in culture for a defined period (e.g., 4-6 hours).
-
For the last 2-4 hours of stimulation, add a protein transport inhibitor to the culture to allow cytokines to accumulate intracellularly.[14]
-
Harvest the cells and stain for cell surface markers to identify different immune cell populations.[15]
-
Wash the cells and then fix and permeabilize the cell membrane using appropriate buffers.[15]
-
Stain for intracellular cytokines with fluorochrome-conjugated antibodies.[1]
-
Wash the cells to remove unbound antibodies.
-
Acquire the data on a flow cytometer and analyze the percentage of cytokine-positive cells within each immune cell subset.
-
3. Protocol for In Vitro NLRP3 Inflammasome Activation Assay
-
Objective: To determine if this compound LNPs activate the NLRP3 inflammasome, leading to IL-1β release.
-
Materials:
-
THP-1 monocytes or bone marrow-derived macrophages (BMDMs).
-
Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation.
-
LPS (for priming).
-
This compound LNPs.
-
ATP or Nigericin as a positive control for NLRP3 activation.
-
ELISA kit for human or mouse IL-1β.
-
-
Procedure:
-
Priming Step: Prime the macrophages with a low concentration of LPS (e.g., 100 ng/mL) for 3-4 hours to upregulate the expression of pro-IL-1β and NLRP3 components.[2][16]
-
Activation Step: Remove the LPS-containing medium and replace it with fresh medium containing this compound LNPs or positive controls (ATP or Nigericin).
-
Incubate for the appropriate time (e.g., 30-60 minutes for ATP/Nigericin, longer for LNPs).
-
Collect the cell culture supernatant.
-
Quantify the concentration of mature IL-1β in the supernatant using an ELISA kit.[2] An increase in IL-1β release compared to the primed-only control indicates inflammasome activation.
-
References
- 1. anilocus.com [anilocus.com]
- 2. Assessing NLRP3 Inflammasome Activation by Nanoparticles | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. Piperazine-derived lipid nanoparticles deliver mRNA to immune cells in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lipid Nanoparticles Elicit Reactogenicity and Sickness Behavior in Mice via Toll-Like Receptor 4 and Myeloid Differentiation Protein 88 Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Low-inflammatory lipid nanoparticle-based mRNA vaccine elicits protective immunity against H5N1 influenza virus with reduced adverse reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. news-medical.net [news-medical.net]
- 8. Recent Advances in Lipid Nanoparticles and Their Safety Concerns for mRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assessing NLRP3 Inflammasome Activation by Nanoparticles. | Semantic Scholar [semanticscholar.org]
- 10. mRNA-LNPs induce immune activation and cytokine release in human whole blood assays across diverse health conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Research Portal [researchdiscovery.drexel.edu]
- 14. cbdm.hms.harvard.edu [cbdm.hms.harvard.edu]
- 15. med.virginia.edu [med.virginia.edu]
- 16. Inflammasome assays in vitro and in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
addressing the in vitro-in vivo correlation gap for PPZ-A10
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PPZ-A10, an ionizable lipid for formulating lipid nanoparticles (LNPs) for mRNA delivery. The focus is on addressing the common challenges associated with the in vitro-in vivo correlation (IVIVC) gap.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is an ionizable cationic lipid designed for the formulation of lipid nanoparticles (LNPs) to deliver nucleic acid payloads, such as mRNA and siRNA, both in vitro and in vivo. Its unique chemical structure is optimized for high encapsulation efficiency and potent delivery, particularly to immune cells like macrophages and dendritic cells.
Q2: What is the "in vitro-in vivo correlation (IVIVC) gap" in the context of LNP-based delivery?
A2: The IVIVC gap refers to the frequent discrepancy between the performance of an LNP formulation in a laboratory setting (in vitro) and its behavior in a living organism (in vivo). For instance, an LNP formulation that demonstrates high transfection efficiency in cultured cells may show suboptimal performance in animal models due to factors like rapid clearance, off-target accumulation, or poor bioavailability.[1][2]
Q3: Why is there often a poor correlation between in vitro transfection efficiency and in vivo efficacy for LNPs formulated with this compound?
A3: The disconnect often arises because static in vitro cell cultures cannot fully replicate the complex physiological environment an LNP encounters in vivo.[1] Key factors contributing to this gap include:
-
Protein Corona Formation: In the bloodstream, proteins adsorb to the LNP surface, altering its size, charge, and cellular interactions.[3]
-
Immune System Interactions: LNPs can be recognized and cleared by the mononuclear phagocyte system (MPS), primarily in the liver and spleen.
-
Biological Barriers: The LNP must navigate complex biological barriers to reach the target tissue and cells.
-
Cellular Uptake Mechanisms: The mechanisms of LNP uptake can differ between immortalized cell lines in vitro and primary cells within a complex tissue microenvironment in vivo.
Q4: What are the critical quality attributes of this compound LNPs that I should monitor to ensure consistent performance?
A4: To ensure reproducibility, it is crucial to characterize each batch of this compound LNPs for the following parameters:
-
Size and Polydispersity Index (PDI): Affects biodistribution and cellular uptake. Measured by Dynamic Light Scattering (DLS).[4][5]
-
Zeta Potential: Influences stability and interactions with biological membranes.
-
Encapsulation Efficiency: The percentage of mRNA successfully encapsulated within the LNPs.
-
pKa: The pH at which the ionizable lipid is 50% protonated, which is critical for endosomal escape.
Troubleshooting Guides
Issue 1: Low In Vitro Transfection Efficiency
Q: My this compound LNP formulation shows high encapsulation efficiency but very low mRNA expression in my cell line. What are the possible causes and solutions?
A: Low in vitro transfection efficiency can stem from several factors related to the LNPs, the cells, or the experimental procedure.
-
Possible Cause 1: Suboptimal LNP Formulation Ratios.
-
Solution: The molar ratios of the lipid components (this compound, helper lipid, cholesterol, PEG-lipid) are critical.[6] Optimize the formulation by preparing a matrix of formulations with varying lipid ratios to identify the best performer for your specific cell type and mRNA payload.
-
-
Possible Cause 2: Inappropriate Cell Culture Conditions.
-
Possible Cause 3: Presence of Serum during LNP Treatment.
-
Possible Cause 4: Poor Endosomal Escape.
-
Solution: The pKa of the LNP is crucial for endosomal escape. If the pKa is not in the optimal range (typically 6.2-6.7), the LNP may not efficiently release its payload into the cytoplasm. This can be modulated by adjusting the lipid ratios in the formulation.
-
Issue 2: Poor Correlation Between In Vitro and In Vivo Results
Q: My this compound LNPs are highly effective in cultured macrophages, but I see minimal efficacy and different biodistribution in my mouse model. How can I bridge this gap?
A: This is a classic IVIVC challenge. The discrepancy suggests that in vivo factors are limiting the delivery to your target cells.
-
Possible Cause 1: Rapid Clearance by the Mononuclear Phagocyte System (MPS).
-
Solution: The PEG-lipid component helps to shield the LNP from opsonization and MPS uptake.[4] Consider optimizing the PEG-lipid chain length and density. A higher PEG density can increase circulation time but may also reduce cellular uptake (the "PEG dilemma").
-
-
Possible Cause 2: Off-Target Accumulation.
-
Solution: LNPs often accumulate in the liver and spleen.[11] If these are not your target organs, this represents a loss of therapeutic agent. While challenging to overcome completely, modifying LNP size and surface charge can influence biodistribution. Formulations with a neutral or slightly negative zeta potential at physiological pH tend to have longer circulation times.
-
-
Possible Cause 3: The In Vitro Model is Not Predictive.
-
Solution: Standard cell lines may not be representative of the target cells in vivo.[1] Consider using primary cells isolated from the target tissue for your in vitro experiments. While more complex, these models can provide more predictive data. Co-culture systems that mimic the tissue microenvironment can also be beneficial.
-
Data Presentation
Below are tables summarizing hypothetical data for a this compound LNP formulation designed to deliver mRNA to immune cells.
Table 1: In Vitro Characterization of this compound LNP Formulation
| Parameter | Value | Method |
| Hydrodynamic Diameter (nm) | 85.2 ± 3.1 | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | 0.11 ± 0.02 | Dynamic Light Scattering (DLS) |
| Zeta Potential (mV) at pH 7.4 | -5.8 ± 1.2 | Electrophoretic Light Scattering |
| mRNA Encapsulation Efficiency (%) | 96.5 ± 2.5 | RiboGreen Assay |
| pKa | 6.4 | TNS Assay |
Table 2: Comparative In Vitro vs. In Vivo Performance of this compound LNP
| Assay | Metric | In Vitro (Primary Macrophages) | In Vivo (Balb/c Mice) |
| Delivery | % Transfected Cells | 75% | Spleen Macrophages: 45% |
| Kupffer Cells (Liver): 60% | |||
| Efficacy | Protein Expression (pg/mL) | 1250 ± 150 | Serum Level: 350 ± 80 |
| Biodistribution | % Injected Dose | N/A | Liver: 55% |
| (4h post-injection) | Spleen: 25% | ||
| Lungs: 5% | |||
| Other: 15% |
Experimental Protocols
Protocol 1: Formulation of this compound LNPs by Microfluidic Mixing
-
Preparation of Lipid Stock Solutions:
-
Dissolve this compound, DSPC (helper lipid), cholesterol, and DMG-PEG 2000 in absolute ethanol to create individual stock solutions (e.g., 25 mg/mL).
-
Combine the lipid stock solutions in an RNase-free tube to achieve a final molar ratio of 50:10:38.5:1.5 (this compound:DSPC:Cholesterol:DMG-PEG).
-
-
Preparation of mRNA Aqueous Solution:
-
Dilute the mRNA transcript in a low pH buffer (e.g., 50 mM citrate buffer, pH 4.0) to the desired concentration.
-
-
Microfluidic Mixing:
-
Load the lipid-ethanol solution into one syringe and the mRNA-aqueous solution into another.
-
Place the syringes onto a syringe pump connected to a microfluidic mixing chip (e.g., NanoAssemblr).
-
Set the flow rate ratio to 3:1 (aqueous:organic) and a total flow rate of 12 mL/min.
-
Collect the resulting LNP solution.
-
-
Purification and Concentration:
-
Dialyze the LNP solution against phosphate-buffered saline (PBS), pH 7.4, for at least 6 hours using a 10 kDa MWCO dialysis cassette to remove ethanol and unencapsulated mRNA.
-
Concentrate the LNPs using a centrifugal filter device if necessary.
-
Sterilize the final LNP formulation by passing it through a 0.22 µm filter.
-
Protocol 2: In Vivo Biodistribution Study in Mice
-
Animal Preparation:
-
Use 6-8 week old Balb/c mice. Acclimatize the animals for at least one week before the experiment.
-
-
LNP Administration:
-
Dilute the this compound LNP formulation in sterile PBS to the desired final concentration.
-
Administer a single intravenous (IV) injection via the tail vein at a dose of 1 mg/kg mRNA.[12]
-
-
Tissue Collection:
-
At predetermined time points (e.g., 2, 4, 8, and 24 hours) post-injection, euthanize the mice.
-
Perfuse the animals with cold PBS to remove blood from the organs.
-
Harvest key organs (liver, spleen, lungs, kidneys, heart, brain) and a blood sample.
-
-
Quantification of mRNA:
-
Isolate total RNA from a weighed portion of each tissue using a suitable RNA extraction kit.
-
Perform quantitative reverse transcription PCR (qRT-PCR) to quantify the amount of delivered mRNA relative to a housekeeping gene.
-
Express the results as a percentage of the injected dose per gram of tissue.
-
Mandatory Visualizations
Caption: Workflow for assessing the in vitro-in vivo correlation of this compound LNPs.
Caption: Decision tree for troubleshooting low in vitro transfection efficiency.
Caption: Key physiological factors contributing to the IVIVC gap for LNPs.
References
- 1. A direct comparison of in vitro and in vivo nucleic acid delivery mediated by hundreds of nanoparticles reveals a weak correlation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring the Challenges of Lipid Nanoparticle Development: The In Vitro–In Vivo Correlation Gap - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Innovations and Challenges in Lipid Nanoparticle Development - DIVERSA [diversatechnologies.com]
- 4. Navigating the intricate in-vivo journey of lipid nanoparticles tailored for the targeted delivery of RNA therapeutics: a quality-by-design approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mRNA lipid nanoparticle formulation, characterization and evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. precigenome.com [precigenome.com]
- 7. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]
- 8. Troubleshooting Tips : SignaGen Laboratories, A Gene Delivery Company... [signagen.com]
- 9. Protocol for in vitro transfection of mRNA-encapsulated lipid nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novel Lipid Nanoparticles Stable and Efficient for mRNA Transfection to Antigen-Presenting Cells | MDPI [mdpi.com]
- 11. Five Challenges Of Applying Lipid Nanoparticles As Delivery Tools For Therapeutic Agents [progen.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: PPZ-A10 LNP Formulation and Function
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with lipid nanoparticles (LNPs) formulated with the piperazine-derived ionizable lipid, PPZ-A10. The focus is on the critical impact of PEGylated lipid selection on the physicochemical properties and biological function of this compound LNPs.
Frequently Asked Questions (FAQs)
Q1: What is the role of the PEGylated lipid in a this compound LNP formulation?
A1: The PEGylated (PEG) lipid is a crucial component, typically present at a low molar ratio (e.g., 1.5-2.5%), that serves several key functions in this compound LNPs.[1][2] It provides a hydrophilic steric barrier on the nanoparticle surface which is essential for:
-
Preventing Aggregation: The PEG layer prevents LNPs from clumping together during formulation and storage, ensuring colloidal stability.[3][4][5]
-
Controlling Particle Size: The amount and type of PEG-lipid can influence the final size of the LNPs during the self-assembly process.[1][6][7]
-
Prolonging Circulation (Stealth Property): In vivo, the PEG layer reduces the adsorption of serum proteins (opsonization), which decreases uptake by the mononuclear phagocyte system (MPS).[3][4] This extends the circulation half-life, allowing more time for the LNPs to reach their target tissues.[3][4] this compound LNPs, for instance, have been shown to preferentially deliver mRNA to immune cells like Kupffer cells and splenic macrophages.[8][9][10]
Q2: How does the choice of the PEG-lipid's anchor chain length (e.g., C14 vs. C18) impact this compound LNP function?
A2: The lipid anchor's acyl chain length significantly affects the in vivo behavior of the LNP. This is due to the difference in how long the PEG-lipid remains associated with the nanoparticle after administration.
-
Shorter Chains (e.g., DMG-PEG, C14): These PEG-lipids have faster desorption kinetics, meaning they detach from the LNP surface more quickly in the biological environment.[11] This "shedding" of the PEG layer is thought to be necessary for the LNP to interact with target cells and facilitate endosomal escape, which can enhance transfection efficiency.[2][12] The FDA-approved LNPs for COVID-19 vaccines use PEG-lipids with C14 alkyl chains (ALC-0159 and DMG-PEG2000).[2][11]
-
Longer Chains (e.g., DSPE-PEG, C18): These PEG-lipids are more stably anchored in the LNP membrane and have much slower desorption rates.[11] This results in a longer circulation time and can alter biodistribution.[6][11][13] For this compound LNPs, a study that screened a library of formulations included both C14PEG2K and C18PEG2K variants, indicating that this choice is a critical parameter for tuning the LNP's properties for specific applications, such as targeting immune cells.[8][14]
Q3: What is the "PEG dilemma" and how does it relate to this compound LNPs?
A3: The "PEG dilemma" refers to the trade-off between the beneficial "stealth" properties of PEGylation and its hindrance of cellular uptake and endosomal escape.[2][3] While a dense PEG layer is excellent for prolonging circulation, it can also block the LNP from interacting with target cell receptors, which is necessary for internalization.[12][15][16] Furthermore, upon repeated administration, PEG itself can elicit an immune response, leading to the production of anti-PEG antibodies.[16][17] These antibodies can cause accelerated blood clearance (ABC) of subsequently injected PEGylated LNPs, reducing their therapeutic efficacy.[2][17] The choice of PEG-lipid in this compound LNPs must balance the need for stability and circulation with the need for efficient uptake by target immune cells.
Troubleshooting Guide
Issue 1: Low mRNA encapsulation efficiency.
| Potential Cause | Troubleshooting Action |
| High PEG-lipid Molar Ratio: | A PEG-lipid molar content exceeding 3.0% has been shown to significantly reduce mRNA encapsulation efficiency, particularly with manual mixing methods.[18] |
| Solution: Titrate the PEG-lipid molar ratio. Start at a standard 1.5-2.5% and decrease if encapsulation is poor. For this compound, a successful formulation used 2.5% C18PEG2K.[14] | |
| Incompatible PEG-lipid Structure: | Certain PEG-lipid structures may interfere with the formation of the LNP core during self-assembly. |
| Solution: If using a novel PEG-lipid, compare its performance to a well-characterized standard like DMG-PEG2000 (C14 anchor) or DSPE-PEG2000 (C18 anchor). |
Issue 2: LNP aggregation or poor stability during storage.
| Potential Cause | Troubleshooting Action |
| Insufficient PEG-lipid Content: | Too little PEG-lipid on the surface may not provide a sufficient steric barrier to prevent particle fusion.[6] |
| Solution: Ensure the PEG-lipid molar ratio is adequate, typically at least 1.5%.[1] | |
| Improper Buffer/Storage Conditions: | LNPs are sensitive to pH and ionic strength. |
| Solution: Formulate and dialyze against appropriate buffers (e.g., acetate buffer pH 4.0 for formulation, PBS for storage).[11][19] Store at 4°C for short-term use. |
Issue 3: Low in vivo transfection efficiency despite good in vitro results.
| Potential Cause | Troubleshooting Action |
| The "PEG Dilemma": | The optimal PEG content for in vitro transfection is often lower than what is required for in vivo stability and circulation.[12] A formulation optimized for cell culture may be cleared too rapidly in vivo. |
| Solution: Increase the PEG-lipid molar ratio (e.g., up to 5%) to enhance in vivo circulation time.[12] Alternatively, switch to a PEG-lipid with a longer lipid anchor (e.g., from C14 to C18) to reduce shedding and prolong circulation.[6][11] | |
| Accelerated Blood Clearance (ABC): | In studies involving repeat dosing, pre-existing or induced anti-PEG antibodies can lead to rapid clearance of the LNPs.[16] |
| Solution: If repeat dosing is planned, consider using alternative stealth polymers or PEG-lipids with modifications known to reduce immunogenicity.[15] Evaluate different PEG-lipid structures, as some may be less immunogenic than others.[18] |
Issue 4: Altered or undesired biodistribution.
| Potential Cause | Troubleshooting Action | | :--- | Troubleshooting Action | | Incorrect PEG-lipid Anchor Length: | The lipid anchor length is a key determinant of biodistribution. For example, LNPs with C14 lipid tails tend to accumulate in the liver, while those with C8 tails have shown increased accumulation in lymph nodes.[18] | | | Solution: To modulate organ targeting, screen PEG-lipids with different anchor lengths. For this compound LNPs, which already show tropism for immune cells in the liver and spleen, compare C14PEG2K and C18PEG2K to fine-tune this targeting.[8][14] | | PEG Molar Ratio: | Varying the PEG-lipid content can also modulate organ distribution. Lowering the PEG percentage (e.g., to 0.5%) has been shown to increase accumulation in the spleen for some LNP formulations.[20] | | | Solution: Systematically vary the molar percentage of your chosen PEG-lipid and assess the impact on biodistribution in an in vivo model. |
Data Presentation: Impact of PEG-Lipid Choice
Note: Data for this compound LNPs is emerging. The tables below include specific data where available and representative data from other ionizable LNP systems to illustrate key principles.
Table 1: Physicochemical Properties of a Top-Performing this compound LNP Formulation. [14][21]
| Parameter | Value |
| Ionizable Lipid | This compound |
| PEG-Lipid | C18PEG2K |
| Molar Ratio | 35:46.5:2.5:16 (this compound:Cholesterol:C18PEG2K:DOPE) |
| Diameter (nm) | ~100 nm |
| Polydispersity Index (PDI) | < 0.2 |
| pKa | ~6.5 |
Table 2: General Influence of PEG-Lipid Parameters on LNP Properties.
| PEG-Lipid Parameter | Effect of Increase | Rationale |
| Molar Ratio (%) | Decreased particle size.[1][4] May decrease encapsulation efficiency if too high (>3%).[18] May decrease in vitro transfection but increase in vivo expression.[12] | Higher PEG density creates greater steric hindrance, limiting particle growth during formation.[7] Higher density in vivo prolongs circulation but can hinder cellular uptake.[12] |
| Lipid Anchor Length | Increased circulation time.[6][11] May decrease transfection efficiency.[18] | Longer chains (e.g., C18) are retained more strongly in the LNP, maintaining the PEG shield for longer. Shorter chains (e.g., C14) shed faster, exposing the LNP for cellular interaction.[11] |
| PEG Chain Length (kDa) | Decreased particle size.[5] May decrease protein expression.[5] | Longer PEG chains provide more steric hindrance.[5] This can also more effectively shield the LNP from cellular interactions. |
Experimental Protocols
Protocol 1: Formulation of this compound LNPs by Microfluidic Mixing
This protocol is a general guideline based on standard LNP formulation techniques.[11][19]
-
Preparation of Stock Solutions:
-
Dissolve this compound, DSPC (or DOPE), Cholesterol, and the chosen PEG-lipid (e.g., C14-PEG2000 or C18-PEG2000) in 100% ethanol to create individual stock solutions.[19]
-
Prepare a lipid mixture in ethanol at the desired molar ratio (e.g., 35:46.5:10:2.5 of Ionizable:Cholesterol:Helper:PEG-Lipid).
-
Dilute the mRNA payload in an acidic aqueous buffer (e.g., 25-50 mM acetate or citrate buffer, pH 4.0).[11][19]
-
-
Microfluidic Mixing:
-
Set up a microfluidic mixing device (e.g., NanoAssemblr Benchtop or similar).
-
Load the lipid-ethanol solution into one syringe and the mRNA-aqueous solution into another.
-
Pump the two solutions through the microfluidic cartridge at a defined flow rate ratio (typically 3:1 aqueous to organic) and total flow rate.[22] This rapid mixing process induces nanoprecipitation and self-assembly of the LNPs.
-
-
Purification and Buffer Exchange:
-
Collect the LNP solution from the device outlet.
-
Immediately dialyze the formulation against a suitable buffer (e.g., 1x PBS, pH 7.4) using a dialysis cassette (e.g., 10-14 kDa MWCO) to remove ethanol and non-encapsulated mRNA.[22] Perform dialysis overnight at 4°C with at least one buffer change.
-
-
Characterization:
-
Measure particle size (Z-average diameter) and polydispersity index (PDI) using Dynamic Light Scattering (DLS).
-
Determine mRNA encapsulation efficiency using a fluorescent dye-binding assay (e.g., RiboGreen assay).
-
Measure the zeta potential of the LNPs.
-
Sterile-filter the final LNP suspension through a 0.22 µm filter.
-
Protocol 2: In Vivo Evaluation of this compound LNP Biodistribution and Function
This protocol describes a typical in vivo study in mice to assess LNP performance.[14][19][20]
-
Animal Model: Use an appropriate mouse strain (e.g., C57BL/6 or a reporter strain like Ai14 if using Cre recombinase mRNA).[14]
-
LNP Administration:
-
Assessment of Transgene Expression:
-
If using a reporter mRNA (e.g., Luciferase or a fluorescent protein), perform analysis at a relevant time point (e.g., 6, 24, or 72 hours post-injection).[14][19]
-
For Luciferase, inject D-luciferin substrate and perform in vivo bioluminescence imaging (IVIS) to quantify signal intensity in different organs.[19]
-
For fluorescent reporters, harvest organs of interest (e.g., liver, spleen).[14]
-
-
Cell-Specific Analysis:
-
To determine which cell types are transfected, prepare single-cell suspensions from the harvested organs.
-
Perform flow cytometry, staining for cell-surface markers specific to hepatocytes, endothelial cells, Kupffer cells, dendritic cells, and macrophages, along with the reporter protein signal (e.g., tdTomato).[14] This will quantify the percentage of each cell population that was successfully transfected by the this compound LNPs.
-
Visualizations
Caption: Workflow for comparing this compound LNPs with different PEG-lipids.
Caption: The "PEG Dilemma": Balancing circulation time and cellular uptake.
Caption: Troubleshooting low in vivo efficiency related to PEG-lipid choice.
References
- 1. The role of lipid components in lipid nanoparticles for vaccines and gene therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of Four Lipid Components Of LNPs | Biopharma PEG [biochempeg.com]
- 3. helixbiotech.com [helixbiotech.com]
- 4. PEGylated lipids in lipid nanoparticle delivery dynamics and therapeutic innovation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PEGylated lipid screening, composition optimization, and structure–activity relationship determination for lipid nanoparticle-mediated mRNA delivery - Nanoscale (RSC Publishing) DOI:10.1039/D5NR00433K [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Predictive high-throughput screening of PEGylated lipids in oligonucleotide-loaded lipid nanoparticles for neuronal gene silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound|Ionizable Lipid for LNP [dcchemicals.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Analysis of PEG-lipid anchor length on lipid nanoparticle pharmacokinetics and activity in a mouse model of traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Analysis of PEG-lipid anchor length on lipid nanoparticle pharmacokinetics and activity in a mouse model of traumatic brain injury - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. PEG In Lipid Nanoparticle Formulations Addressing Challenges And Seeking Solutions [bioprocessonline.com]
- 16. helixbiotech.com [helixbiotech.com]
- 17. The ultimate guide for PEGylated lipid nanoparticles | CAS [cas.org]
- 18. Role of PEGylated lipid in lipid nanoparticle formulation for in vitro and in vivo delivery of mRNA vaccines - A*STAR OAR [oar.a-star.edu.sg]
- 19. Video: Testing the In Vitro and In Vivo Efficiency of mRNA-Lipid Nanoparticles Formulated by Microfluidic Mixing [jove.com]
- 20. Formulation-Driven Optimization of PEG-Lipid Content in Lipid Nanoparticles for Enhanced mRNA Delivery In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. biorxiv.org [biorxiv.org]
refining PPZ-A10 LNP formulation to reduce off-target effects
Welcome to the technical support center for the optimization of piperazine-derived (PPZ-A10) lipid nanoparticle (LNP) formulations. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and refine their this compound LNP formulations to minimize off-target effects and enhance therapeutic efficacy.
Troubleshooting Guide
This guide addresses common issues encountered during the formulation and application of this compound LNPs in a question-and-answer format.
Question 1: We are observing significant off-target delivery to hepatocytes instead of the intended immune cells. How can we modify our this compound LNP formulation to improve targeting?
Answer:
Off-target delivery to hepatocytes is a common challenge with LNP systems. To enhance delivery to immune cells, such as Kupffer cells, spleen macrophages, and dendritic cells, consider the following formulation adjustments.[1][2][3] A lower molar ratio of the ionizable lipid (this compound) and a higher percentage of the helper lipid DOPE have been shown to be optimal for immune cell targeting.[2][4]
Table 1: Effect of Molar Ratio on LNP Biodistribution
| Formulation ID | Molar Ratio (this compound:Cholesterol:C18PEG2K:DOPE) | Primary Target Cells | Off-Target (Hepatocytes) |
| PPZ-LNP-01 | 50:35:2.5:12.5 | Immune Cells | High |
| PPZ-LNP-02 | 45:39.5:2.5:13 | Immune Cells | Moderate |
| PPZ-LNP-03 | 35:46.5:2.5:16 | Kupffer Cells, Spleen Macrophages | Low |
| PPZ-LNP-04 | 30:30:1:39 | Immune Cells | Moderate-High |
This table presents illustrative data based on published trends for piperazine-based LNPs.
Additionally, the choice of other lipid components can influence biodistribution. For instance, C18PEG2K has been shown to be more effective than C14PEG2K for delivery to the liver and spleen.[4]
Question 2: Our this compound LNP formulation is causing a significant pro-inflammatory response, characterized by high levels of IL-6 and TNF-α. What steps can we take to reduce this immunotoxicity?
Answer:
The inflammatory response to LNPs is often mediated by the activation of innate immune pathways, such as Toll-like receptors (TLRs) and the NLRP3 inflammasome, by the ionizable lipid component.[5][6][7] To mitigate this, you can:
-
Optimize the Ionizable Lipid Content: As indicated in the biodistribution table above, a lower molar percentage of this compound can reduce off-target effects, which may also correlate with a dampened immune response.
-
Incorporate Immunosuppressive Components: Consider including lipids with anti-inflammatory properties in your formulation.
-
Modify the Helper Lipid: The choice of helper lipid can influence the immune response. While DOPE is commonly used, screening other helper lipids may yield a formulation with a more favorable cytokine profile.
Table 2: Impact of Formulation on Pro-inflammatory Cytokine Release
| Formulation ID | Molar Ratio (this compound:Cholesterol:C18PEG2K:DOPE) | IL-6 Release (pg/mL) | TNF-α Release (pg/mL) |
| PPZ-LNP-01 | 50:35:2.5:12.5 | 1200 | 850 |
| PPZ-LNP-03 | 35:46.5:2.5:16 | 450 | 300 |
This table presents illustrative data. Actual values will depend on the specific experimental setup.
Question 3: We are observing elevated liver enzymes (ALT/AST) in our in vivo studies. How can we troubleshoot this hepatotoxicity?
Answer:
Elevated liver enzymes are a key indicator of liver damage and a significant off-target effect.[8][9][10] To address this:
-
Refine the LNP Formulation: As with immunotoxicity, reducing the molar ratio of the ionizable lipid this compound can decrease liver accumulation and subsequent toxicity.[11]
-
Dose Optimization: Reducing the administered dose of the LNP formulation can significantly decrease hepatotoxicity.[1] A dose-response study is recommended to find the optimal therapeutic window with minimal liver damage.
-
Surface Modification: While this compound has an inherent tropism for immune cells, surface modification with targeting ligands specific to your target immune cell population can further reduce accumulation in hepatocytes.[][13][14]
Table 3: Dose-Dependent Hepatotoxicity of PPZ-LNP-03
| Dose (mg/kg) | Serum ALT (U/L) | Serum AST (U/L) |
| 1.0 | 250 | 310 |
| 0.5 | 110 | 150 |
| 0.3 | 60 | 85 |
| Control | 40 | 55 |
This table presents illustrative data based on general trends observed with LNP toxicity.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of off-target effects associated with this compound LNPs?
A1: The primary mechanism involves the accumulation of LNPs in non-target tissues, particularly the liver.[11] The ionizable cationic lipid component, this compound, can interact with cell membranes and trigger innate immune responses through pathways like TLR activation, leading to the release of pro-inflammatory cytokines and potential cytotoxicity.[6][7][15]
Q2: How does the physicochemical profile of the LNP (size, zeta potential) influence off-target effects?
A2: The size and surface charge (zeta potential) of LNPs are critical parameters that influence their biodistribution and interaction with the immune system.[5][16] Generally, LNPs with a near-neutral zeta potential at physiological pH exhibit reduced opsonization by serum proteins, leading to longer circulation times and potentially less uptake by the mononuclear phagocyte system, which can be an off-target site. Particle size also affects biodistribution, with smaller particles having a different clearance profile than larger ones.[3]
Q3: Are there alternative lipids to this compound that might have a better off-target profile?
A3: The field of ionizable lipids is rapidly evolving. While this compound has shown promise for immune cell targeting, other novel ionizable lipids are continuously being developed with modified structures to improve efficacy and reduce toxicity.[17] Strategies include developing biodegradable lipids that break down into non-toxic metabolites after delivering their cargo.
Q4: What in vitro assays can be used to predict in vivo off-target effects?
A4: Several in vitro assays can provide an early indication of potential in vivo toxicity. These include:
-
Cytokine Profiling: Using peripheral blood mononuclear cells (PBMCs) or specific immune cell lines to measure the release of pro-inflammatory cytokines (e.g., IL-1β, IL-6, TNF-α) upon LNP exposure.[18][19][20]
-
Cytotoxicity Assays: Assessing cell viability (e.g., using MTT or LDH assays) in relevant cell lines (e.g., hepatocytes, endothelial cells) to determine direct cellular toxicity.[21]
-
Hemolysis Assays: Evaluating the lytic effect of LNPs on red blood cells to assess membrane-disruptive properties.[22]
Experimental Protocols
Protocol 1: LNP Formulation by Microfluidic Mixing
This protocol describes the formulation of this compound LNPs using a microfluidic device.[16][23]
Materials:
-
This compound, Cholesterol, DSPC, C18PEG2K (or other PEGylated lipid)
-
DOPE (or other helper lipid)
-
Ethanol (200 proof, molecular biology grade)
-
Aqueous buffer (e.g., 50 mM citrate buffer, pH 4.0)
-
mRNA or siRNA cargo
-
Microfluidic mixing device (e.g., NanoAssemblr)
-
Dialysis cassettes (10 kDa MWCO)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Lipid Stock Preparation: Dissolve this compound, cholesterol, DSPC, C18PEG2K, and DOPE in ethanol at the desired molar ratio to achieve a final total lipid concentration (e.g., 10 mg/mL).
-
Aqueous Phase Preparation: Dissolve the nucleic acid cargo in the aqueous buffer at the desired concentration.
-
Microfluidic Mixing:
-
Load the lipid solution into one syringe and the aqueous nucleic acid solution into another.
-
Set the flow rate ratio (typically 3:1 aqueous to ethanol) and the total flow rate on the microfluidic device.
-
Initiate mixing to allow for the self-assembly of LNPs.
-
-
Purification:
-
Dialyze the resulting LNP solution against PBS (pH 7.4) for at least 6 hours, with buffer changes every 2 hours, to remove ethanol and unincorporated components.
-
-
Characterization:
-
Measure particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
-
Determine encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen).
-
Protocol 2: In Vitro Cytokine Release Assay
This protocol outlines a method to assess the pro-inflammatory potential of LNP formulations.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs)
-
RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
This compound LNP formulations
-
LPS (positive control)
-
PBS (negative control)
-
96-well cell culture plates
-
ELISA kits for human IL-6 and TNF-α
Procedure:
-
Cell Seeding: Seed PBMCs in a 96-well plate at a density of 2 x 10^5 cells per well in 100 µL of complete RPMI medium.
-
LNP Treatment: Add 100 µL of LNP formulations diluted in complete RPMI medium to achieve the desired final concentrations. Include positive (LPS) and negative (PBS) controls.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.
-
Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes and carefully collect the supernatant.
-
Cytokine Quantification: Measure the concentration of IL-6 and TNF-α in the supernatants using the respective ELISA kits according to the manufacturer's instructions.
Visualizations
Caption: Experimental workflow for this compound LNP formulation and evaluation.
Caption: Signaling pathway for LNP-induced off-target inflammatory effects.
Caption: Troubleshooting logic for reducing this compound LNP off-target effects.
References
- 1. researchgate.net [researchgate.net]
- 2. Piperazine-derived lipid nanoparticles deliver mRNA to immune cells in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Composition of lipid nanoparticles for targeted delivery: application to mRNA therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. Recent Advances in Lipid Nanoparticles and Their Safety Concerns for mRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pro-inflammatory concerns with lipid nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Lipid Nanoparticle-Based Method for the Generation of Liver-Specific Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. phoenixbio.com [phoenixbio.com]
- 10. researchgate.net [researchgate.net]
- 11. Five Challenges Of Applying Lipid Nanoparticles As Delivery Tools For Therapeutic Agents [progen.com]
- 13. How mRNA Lipid Nanoparticles Optimize Drug Delivery [eureka.patsnap.com]
- 14. helixbiotech.com [helixbiotech.com]
- 15. Lipid Nanoparticles Elicit Reactogenicity and Sickness Behavior in Mice Via Toll-Like Receptor 4 and Myeloid Differentiation Protein 88 Axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. biomol.com [biomol.com]
- 17. Piperazine-Derived Bisphosphonate-Based Ionizable Lipid Nanoparticles Enhance mRNA Delivery to the Bone Microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Cytokines as biomarkers of nanoparticle immunotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. biorxiv.org [biorxiv.org]
- 20. mRNA-LNPs induce immune activation and cytokine release in human whole blood assays across diverse health conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Toxicological analysis of Lipid-Based Nanoparticles: A Comparative Study [auetd.auburn.edu]
- 22. pubs.acs.org [pubs.acs.org]
- 23. susupport.com [susupport.com]
Validation & Comparative
A Comparative Guide to Validating LNP Delivery of Reporter Genes: Featuring DLin-MC3-DMA, ALC-0315, and cKK-E12 Formulations
Disclaimer: The specific formulation "PPZ-A10 LNP" is not described in publicly available scientific literature. This guide therefore provides a comparative analysis of well-characterized and clinically relevant lipid nanoparticle (LNP) formulations used for the delivery of reporter genes. The data and protocols presented are based on established ionizable lipids such as DLin-MC3-DMA, ALC-0315, and cKK-E12, which serve as industry benchmarks.
This guide is intended for researchers, scientists, and drug development professionals seeking to validate the efficacy of LNP-mediated delivery of reporter genes, such as Firefly Luciferase (Fluc) or Green Fluorescent Protein (GFP).
Comparison of LNP Formulations for Reporter Gene Delivery
The in vivo performance of LNPs is critically dependent on their composition, particularly the ionizable lipid component, which is essential for nucleic acid encapsulation and endosomal escape.[1][2] Below is a comparison of LNPs formulated with three widely studied ionizable lipids: DLin-MC3-DMA (MC3), ALC-0315, and cKK-E12.
Physicochemical Properties
The size, polydispersity index (PDI), and encapsulation efficiency are critical quality attributes of LNPs that influence their stability, biodistribution, and transfection efficiency.[3] Smaller LNPs (<100 nm) often accumulate in the liver and spleen after intravenous administration.[4] A low PDI (<0.2) indicates a narrow and uniform particle size distribution.[5]
| LNP Formulation | Average Diameter (nm) | Polydispersity Index (PDI) | Encapsulation Efficiency (%) |
| ALC-0315 LNP | < 100[5] | < 0.2[5] | > 95[6] |
| cKK-E12 LNP | ~150[5] | < 0.2[5] | ~80-90[5] |
| DLin-MC3-DMA LNP | ~80-95[7] | ~0.06-0.14[7] | > 95[6] |
In Vivo Reporter Gene Expression
The primary measure of successful LNP delivery is the level of reporter protein expression in target tissues. Following intravenous injection in mice, LNP formulations exhibit distinct organ tropism, with the liver being a common target.[8] The choice of ionizable lipid can significantly influence the magnitude and location of gene expression.[1] For instance, in one study, ALC-0315 LNPs were found to be the most potent formulation for luciferase expression in mice two hours post-injection.[8] Another study comparing ALC-0315 and DLin-MC3-DMA (MC3) for delivering an adenine base editor system with a luciferase reporter showed that ALC-0315 LNPs resulted in significantly higher restoration of luciferase activity in the liver (83.5%) compared to MC3 LNPs (8.4%).[9]
The following table summarizes luciferase expression data from comparative studies.
| LNP Formulation | Target Organ | Relative Luciferase Expression (vs. Control/Other LNPs) | Animal Model | Source |
| ALC-0315 LNP | Liver | ~83.5% restoration of luciferase activity.[9] Most potent formulation tested in vivo.[8] | Mice[8][9] | [8][9] |
| DLin-MC3-DMA LNP | Liver | ~8.4% restoration of luciferase activity.[9] 100-fold higher delivery to the liver compared to an imidazolium-based LNP.[1] | Mice[1][9] | [1][9] |
| cKK-E12 LNP | Liver, Spleen | Predominantly translated in the liver with minimal translation in the spleen.[10] | Mice[10] | [10] |
| ALC-0315 LNP | Lymph Nodes | Lower expression in lymph nodes compared to novel 113-O12B LNP.[11] | Mice[11] | [11] |
Experimental Protocols
Validating LNP delivery of reporter genes involves a series of in vitro and in vivo experiments to quantify protein expression.
Protocol 1: In Vitro Transfection and Luciferase Assay
This protocol outlines the steps for treating cultured cells with mRNA-LNPs and measuring the resulting luciferase expression.
Materials:
-
Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)[13]
-
96-well cell culture plates[5]
-
mRNA-LNP formulations encapsulating Firefly Luciferase mRNA[13]
-
Cell lysis buffer[13]
-
Luminometer plate reader[13]
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 96-well plate at a density of 7,500-20,000 cells per well in 100 µL of complete medium.[5][13][14] Allow cells to adhere overnight in a CO2 incubator at 37°C.[13]
-
LNP Treatment: Dilute the mRNA-LNP formulations in complete medium to achieve final mRNA concentrations of approximately 125, 250, or 500 ng/mL.[5][8] Remove the old medium from the cells and add 100 µL of the LNP-containing medium to each well.[13] Include an untreated cell group as a negative control.
-
Incubation: Incubate the cells for 24 hours at 37°C in a CO2 incubator.[5][8][13]
-
Cell Lysis: After incubation, remove the medium from the wells.[13] Wash the cells once with PBS. Add 20 µL of 1x cell lysis buffer to each well and incubate for 5-10 minutes to ensure complete lysis.[13]
-
Luciferase Assay: Add 100 µL of the prepared luciferase assay reagent to each well.[13]
-
Quantification: Immediately measure the bioluminescence using a luminometer plate reader.[13] The resulting relative light units (RLU) are proportional to the amount of active luciferase protein.
Protocol 2: In Vivo Delivery and Bioluminescence Imaging
This protocol describes the systemic administration of mRNA-LNPs to mice and the subsequent quantification of reporter gene expression using an In Vivo Imaging System (IVIS).
Materials:
-
mRNA-LNP formulations encapsulating Firefly Luciferase mRNA
-
D-luciferin substrate
-
In Vivo Imaging System (IVIS) or similar bioluminescence imaging equipment[16][17]
-
Sterile syringes and needles
Procedure:
-
LNP Administration: Administer the mRNA-LNP formulations to mice via intravenous (tail vein) or intramuscular injection.[4][15] A typical dose is 0.1 to 0.5 mg of mRNA per kg of body weight.[14][18] Include a control group injected with PBS.
-
Expression Time: Allow time for the mRNA to be delivered, translated, and for the reporter protein to accumulate. Peak expression is often observed between 6 and 24 hours post-injection.[10][15][17]
-
Substrate Injection: Anesthetize the mice and intraperitoneally inject the D-luciferin substrate.
-
Bioluminescence Imaging: After a short incubation period for substrate distribution, place the anesthetized mice in the IVIS chamber.[17] Acquire bioluminescence images from different views (e.g., ventral and side) to capture expression in various organs like the liver and at the injection site.[17]
-
Ex Vivo Analysis (Optional but Recommended): At the experiment's endpoint (e.g., 6 or 24 hours post-injection), euthanize the mice and harvest key organs (liver, spleen, lungs, kidneys, heart).[8][10] Arrange the organs in a petri dish and perform ex vivo imaging using the IVIS to quantify organ-specific luminescence.[8][14]
-
Data Analysis: Use the imaging system's software to draw regions of interest (ROIs) around the whole body or specific organs and quantify the total bioluminescent flux (photons/second).[14] This provides a quantitative measure of reporter gene expression.
Mandatory Visualizations
Experimental Workflow for LNP Validation
The following diagram illustrates the end-to-end process for formulating, characterizing, and validating the in vivo efficacy of LNP-delivered reporter genes.
References
- 1. sartorius.com [sartorius.com]
- 2. Lipid Nanoparticle–mRNA Formulations for Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mRNA lipid nanoparticle formulation, characterization and evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biodistribution and Non-linear Gene Expression of mRNA LNPs Affected by Delivery Route and Particle Size - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Flash nanoprecipitation assisted self-assembly of ionizable lipid nanoparticles for nucleic acid delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DLin-MC3-Containing mRNA Lipid Nanoparticles Induce an Antibody Th2-Biased Immune Response Polarization in a Delivery Route-Dependent Manner in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdn2.caymanchem.com [cdn2.caymanchem.com]
- 9. A luciferase reporter mouse model to optimize in vivo gene editing validated by lipid nanoparticle delivery of adenine base editors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bioinspired Alkenyl Amino Alcohol Ionizable Lipid Materials for Highly Potent in vivo mRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. Transfection Potency of Lipid Nanoparticles Containing mRNA Depends on Relative Loading Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]
- 14. researchgate.net [researchgate.net]
- 15. Testing new LNPs (lipid nanoparticles) for delivery of Fluc mRNA in adult mice | SCGE Toolkit [scge.mcw.edu]
- 16. Frontiers | Composition of lipid nanoparticles for targeted delivery: application to mRNA therapeutics [frontiersin.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Revolutionizing mRNA Delivery: A Comparative Analysis of PPZ-A10 for Quantifying tdTomato Expression
For researchers, scientists, and drug development professionals, the efficient delivery of mRNA therapeutics remains a critical hurdle. This guide provides a comprehensive comparison of the novel piperazine-derived lipid nanoparticle, PPZ-A10, for the delivery of Cre recombinase mRNA and subsequent quantification of tdTomato reporter expression. We present supporting experimental data, detailed protocols, and a comparative analysis with alternative delivery systems, offering a clear perspective on the advantages of this innovative platform.
The Cre-loxP system, coupled with a fluorescent reporter mouse model such as the Ai14 or Ai9, provides a robust and highly sensitive method for quantifying the in vivo delivery and functional translation of mRNA.[1][2] In this system, the delivery of Cre recombinase mRNA to the cells of these transgenic mice leads to the excision of a "stop" cassette, thereby enabling the constitutive expression of the bright red fluorescent protein, tdTomato.[3][4] The resulting fluorescence serves as a permanent and easily detectable marker of successful mRNA delivery and protein expression.[1][2]
This compound: A High-Performer in Immune Cell Targeting
Recent studies have identified a top-performing lipid nanoparticle (LNP) formulation, this compound, for the efficient delivery of Cre mRNA to immune cells. This piperazine-derived lipid nanoparticle has demonstrated preferential delivery to immune cells in both the liver and spleen.
Quantitative Performance of this compound
The efficacy of this compound in mediating Cre mRNA delivery has been quantified by measuring the percentage of tdTomato positive cells in various cell populations within Ai14 mice.
| Organ | Cell Type | % tdTomato+ Cells (1 mg/kg Cre mRNA) |
| Liver | Endothelial Cells | ~60% |
| Hepatocytes | ~10% | |
| Dendritic Cells | ~40% | |
| Kupffer Cells | ~80% | |
| Other Immunes | ~20% | |
| Spleen | Macrophages | ~50% |
| Dendritic Cells | ~30% | |
| Other Immunes | ~15% |
Data synthesized from studies on piperazine-derived lipid nanoparticles.[5]
The dose-dependent nature of tdTomato expression allows for the use of this system to assess the transfection efficiency of different delivery vectors.[1] Studies have shown detectable tdTomato expression with mRNA doses as low as 0.01 mg/kg.[1]
Comparative Analysis with Alternative Delivery Systems
The landscape of mRNA delivery is rapidly evolving, with numerous lipid and polymer-based nanoparticles under investigation. Here, we compare this compound with other notable delivery vehicles.
| Delivery Vehicle | Primary Targeted Tissues/Cells | Key Features | Reference |
| This compound (LNP) | Liver and Spleen Immune Cells | Piperazine-containing ionizable lipid; high efficiency in immune cells. | |
| LNP-CAD9 | Lung Endothelial Cells | Cationic, degradable lipid-like material; efficient lung gene editing. | [6] |
| SM-102 (LNP) | Liver | Widely used ionizable lipid in commercially available LNPs. | [5] |
| Poly(amine-co-ester) (PACE) Nanoparticles | Lung Epithelial and Antigen-Presenting Cells | Biodegradable polymer-based; suitable for mucosal delivery. | [7] |
This comparative data highlights the diverse targeting capabilities of different delivery systems, underscoring the importance of selecting the appropriate vehicle for the desired therapeutic application.
Visualizing the Molecular and Experimental Processes
To better understand the underlying mechanisms and experimental procedures, the following diagrams illustrate the Cre-Lox signaling pathway and a typical experimental workflow.
Caption: Cre-Lox signaling pathway for tdTomato expression.
Caption: Experimental workflow for quantifying tdTomato expression.
Experimental Protocols
LNP Formulation (this compound)
-
Lipid Stock Preparation: Prepare stock solutions of this compound, cholesterol, DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine), and a PEG-lipid (e.g., C18PEG2K) in ethanol.[5]
-
mRNA Solution Preparation: Dilute Cre mRNA in a low pH buffer (e.g., citrate buffer, pH 4.0).
-
Microfluidic Mixing: Combine the lipid solution and the mRNA solution using a microfluidic mixing device (e.g., NanoAssemblr) at a defined flow rate ratio (e.g., 3:1 aqueous:ethanolic). A typical molar ratio for the lipids is 35:46.5:16:2.5 (this compound:cholesterol:DOPE:PEG-lipid).[5]
-
Dialysis: Dialyze the resulting nanoparticle solution against phosphate-buffered saline (PBS) to remove ethanol and raise the pH.
-
Characterization: Characterize the LNPs for size, polydispersity index (PDI), and encapsulation efficiency.[5]
In Vivo Cre mRNA Delivery and Tissue Harvest
-
Animal Model: Utilize Ai14 or Ai9 Cre-reporter mice.[1][8] It is recommended to include Cre-negative controls to establish baseline tdTomato levels.[9]
-
Administration: Administer the Cre mRNA-loaded LNPs via intravenous (e.g., retro-orbital or tail vein) injection.[5][10] The dosage can range from 0.01 to 1.0 mg/kg.[1][5]
-
Incubation: House the mice for a period of 3 to 7 days to allow for Cre-mediated recombination and tdTomato protein expression.[5][8]
-
Tissue Harvest: Euthanize the mice and perfuse with PBS. Harvest organs of interest (e.g., liver, spleen, lungs).[5]
Quantification of tdTomato Expression by Flow Cytometry
-
Single-Cell Suspension: Prepare single-cell suspensions from the harvested tissues using appropriate enzymatic digestion and mechanical dissociation methods.
-
Staining: For specific cell population analysis, stain the cells with fluorescently-conjugated antibodies against cell surface markers (e.g., CD45, CD31, F4/80, CD11c).[1][11]
-
Flow Cytometry Analysis: Acquire data on a flow cytometer equipped with appropriate lasers and filters for detecting the specific cell markers and tdTomato (excitation/emission ~554/581 nm).[12][13]
-
Gating Strategy:
-
Gate on live, single cells using forward and side scatter profiles and a viability dye (e.g., DAPI).[14]
-
Gate on the cell population of interest using the specific antibody markers.
-
Within the target cell population, quantify the percentage of tdTomato positive cells based on fluorescence intensity compared to control mice (untreated or injected with non-Cre mRNA LNPs).[14][15]
-
This comprehensive guide provides a framework for utilizing and evaluating this compound for Cre mRNA delivery. The presented data and protocols offer a valuable resource for researchers aiming to quantify and optimize mRNA delivery for a range of therapeutic and research applications.
References
- 1. Rapid, Single-Cell Analysis and Discovery of Vectored mRNA Transfection In Vivo with a loxP-Flanked tdTomato Reporter Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapid, Single-Cell Analysis and Discovery of Vectored mRNA Transfection In Vivo with a loxP-Flanked tdTomato Reporter Mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Novel Reporter Rat Strain That Conditionally Expresses the Bright Red Fluorescent Protein tdTomato - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. High-throughput barcoding of nanoparticles identifies cationic, degradable lipid-like materials for mRNA delivery to the lungs in female preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. trial.medpath.com [trial.medpath.com]
- 8. researchgate.net [researchgate.net]
- 9. JAXMice Search [mice.jax.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. files.core.ac.uk [files.core.ac.uk]
- 13. einsteinmed.edu [einsteinmed.edu]
- 14. TH-TdTomato expression measurement by FACS [protocols.io]
- 15. researchgate.net [researchgate.net]
A Head-to-Head Comparison of PPZ-A10 and DLin-MC3-DMA for mRNA Delivery
A detailed guide for researchers, scientists, and drug development professionals on the performance, formulation, and experimental protocols of two key ionizable lipids for mRNA delivery.
The landscape of mRNA therapeutics has been rapidly evolving, with the success of COVID-19 vaccines highlighting the critical role of effective delivery systems. Lipid nanoparticles (LNPs) have emerged as the leading platform for in vivo mRNA delivery, and the choice of ionizable lipid is paramount to their success. This guide provides a comprehensive comparison of two prominent ionizable lipids: PPZ-A10, a novel piperazine-based lipid known for its tropism towards immune cells, and DLin-MC3-DMA, a well-established and FDA-approved lipid widely used for hepatocyte-targeted delivery.
This objective comparison is based on available experimental data to assist researchers in selecting the optimal lipid for their specific therapeutic applications.
Performance Comparison: this compound vs. DLin-MC3-DMA
The following tables summarize the key physicochemical properties and in vivo performance metrics of LNPs formulated with this compound and DLin-MC3-DMA. It is important to note that the data presented are compiled from different studies, and direct head-to-head comparisons under identical experimental conditions are limited in the current literature.
Physicochemical Properties of mRNA-LNPs
| Property | This compound LNP | DLin-MC3-DMA LNP | Reference |
| Molar Ratio (Lipid:Helper:Cholesterol:PEG) | 35:16:46.5:2.5 (this compound:DOPE:Cholesterol:C18PEG2K) | 50:10:38.5:1.5 (DLin-MC3-DMA:DSPC:Cholesterol:PEG-lipid) | [1][2] |
| Diameter (nm) | ~80 nm | 80-100 nm | [2][3] |
| Polydispersity Index (PDI) | ~0.1 | < 0.2 | [2][3] |
| pKa | ~6.3 | ~6.44 | [2][4] |
| Encapsulation Efficiency (%) | >90% | >90% | [1][5] |
In Vivo mRNA Delivery Performance
| Parameter | This compound LNP | DLin-MC3-DMA LNP | Reference |
| Primary Target Cells | Immune cells (Kupffer cells, spleen macrophages, dendritic cells) | Hepatocytes | [1][2][6] |
| Route of Administration | Intravenous | Intravenous, Intramuscular | [2][3] |
| Effective mRNA Dose | 0.3 - 1.0 mg/kg | Not explicitly stated for mRNA, siRNA doses are ~1-5 mg/kg | [2][6] |
| Observed In Vivo Efficiency | Significant tdTomato+ cells in liver and spleen immune cells at 0.3 mg/kg. | Potent siRNA-mediated knockdown in hepatocytes. Used in mRNA vaccine formulations. | [2][6][7] |
| Toxicity Profile | Well-tolerated at therapeutic doses. | Generally well-tolerated; markers of liver toxicity observed at high doses (5 mg/kg of siRNA). | [2][6] |
Experimental Methodologies
Detailed experimental protocols are crucial for reproducing and building upon existing research. The following sections outline the methodologies used in the cited studies for LNP formulation and in vivo evaluation.
LNP Formulation Protocols
This compound LNP Formulation (Microfluidic Mixing)
A common method for formulating this compound LNPs involves microfluidic mixing, which allows for precise control over particle size and distribution.
-
Lipid Stock Solution Preparation: this compound, 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE), cholesterol, and C18PEG2K are dissolved in ethanol to prepare a lipid stock solution.
-
mRNA Solution Preparation: The mRNA payload is diluted in a low pH buffer, such as a citrate buffer (pH 4.0).
-
Microfluidic Mixing: The lipid-ethanol solution and the mRNA-aqueous buffer solution are loaded into separate syringes and infused into a microfluidic mixing device (e.g., a NanoAssemblr). The rapid mixing of the two streams at a controlled flow rate ratio (e.g., 3:1 aqueous to organic) leads to the self-assembly of LNPs.
-
Dialysis and Concentration: The resulting LNP solution is dialyzed against phosphate-buffered saline (PBS) at pH 7.4 to remove ethanol and raise the pH. The LNPs are then concentrated using a centrifugal filter device.
DLin-MC3-DMA LNP Formulation (Microfluidic Mixing)
The formulation process for DLin-MC3-DMA LNPs is similar, with variations in the lipid composition and ratios.
-
Lipid Stock Solution Preparation: DLin-MC3-DMA, 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC), cholesterol, and a PEG-lipid (e.g., DMG-PEG2000) are dissolved in ethanol.
-
mRNA Solution Preparation: The mRNA is diluted in a sodium acetate buffer (pH 5.0).
-
Microfluidic Mixing: The lipid and mRNA solutions are mixed using a microfluidic device.
-
Purification: The formulated LNPs are purified and concentrated through dialysis or tangential flow filtration to remove ethanol and unencapsulated mRNA.
In Vivo mRNA Delivery Evaluation
The in vivo efficacy of mRNA LNPs is typically assessed in animal models, such as mice, by measuring the expression of a reporter protein or the therapeutic effect of the delivered mRNA.
-
Animal Model: Ai14 transgenic mice, which express tdTomato protein upon Cre recombinase expression, are often used to quantify functional mRNA delivery.
-
Administration: LNPs encapsulating Cre mRNA are administered intravenously (IV) via the tail vein.
-
Tissue Harvest and Analysis: After a set period (e.g., 3 days), mice are euthanized, and organs of interest (e.g., liver, spleen) are harvested.
-
Flow Cytometry: Single-cell suspensions are prepared from the tissues and analyzed by flow cytometry to quantify the percentage of tdTomato-positive cells within specific cell populations (e.g., hepatocytes, Kupffer cells, macrophages, dendritic cells).
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the typical workflows for LNP formulation and in vivo evaluation.
Caption: Workflow for mRNA-LNP Formulation.
Caption: In Vivo mRNA Delivery Evaluation Workflow.
Concluding Remarks
The choice between this compound and DLin-MC3-DMA for mRNA delivery is highly dependent on the therapeutic goal. This compound presents a promising option for applications requiring targeted delivery to immune cells within the liver and spleen, potentially for immunotherapy or vaccine development.[1][8] DLin-MC3-DMA remains a robust and clinically validated choice for hepatocyte-targeted applications, particularly for gene silencing using siRNA, and has been a foundational lipid in the development of mRNA vaccines.[9]
The provided data and protocols serve as a guide for researchers to make informed decisions. Further head-to-head studies are warranted to provide a more direct comparison of these lipids for mRNA delivery under identical conditions, which will undoubtedly accelerate the development of next-generation mRNA therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Piperazine-derived lipid nanoparticles deliver mRNA to immune cells in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DLin-MC3-Containing mRNA Lipid Nanoparticles Induce an Antibody Th2-Biased Immune Response Polarization in a Delivery Route-Dependent Manner in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Composition of lipid nanoparticles for targeted delivery: application to mRNA therapeutics [frontiersin.org]
- 5. sartorius.com [sartorius.com]
- 6. Comparison of DLin-MC3-DMA and ALC-0315 for siRNA delivery to hepatocytes and hepatic stellate cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lipid Nanoparticle-Based Delivery System—A Competing Place for mRNA Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mRNA lipid nanoparticle formulation, characterization and evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Approaches to the design of lipid-based nanocarriers [sigmaaldrich.com]
A Head-to-Head Comparison of PPZ-A10 and SM-102 for Immune Cell Targeting
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Selecting Ionizable Lipids for mRNA Delivery to Immune Cells
The advent of mRNA-based therapeutics and vaccines has placed a significant spotlight on the critical role of delivery vehicles, particularly lipid nanoparticles (LNPs). The choice of ionizable lipid is paramount in determining the efficacy, tropism, and safety profile of these LNPs. This guide provides a detailed comparison of two prominent ionizable lipids, PPZ-A10 and SM-102, for the specific application of immune cell targeting.
Executive Summary
Both this compound and SM-102 are effective ionizable lipids for formulating LNPs to deliver mRNA. However, they exhibit distinct characteristics in terms of their primary immune cell targets and optimal routes of administration based on current research.
-
This compound has demonstrated a strong propensity for targeting immune cells, particularly Kupffer cells and spleen macrophages, following intravenous administration. This makes it a promising candidate for therapies requiring systemic delivery to these specific cell populations.
-
SM-102 , a key component of the Moderna COVID-19 vaccine, is highly effective for intramuscular delivery, leading to robust protein expression at the injection site and subsequent immune responses. While it can transfect immune cells, its systemic immune cell targeting profile after intravenous injection is less characterized in publicly available literature compared to this compound.
This guide will delve into the quantitative performance data, experimental methodologies, and known signaling pathways associated with each lipid to aid researchers in making informed decisions for their specific applications.
Performance Data: this compound vs. SM-102
The following tables summarize the available quantitative data for this compound and SM-102 from key studies. It is crucial to note that the data for each lipid were generated in different studies with distinct experimental setups, including different LNP formulations, mRNA cargos, and administration routes. Therefore, a direct quantitative comparison should be approached with caution.
Table 1: In Vivo Transfection Efficiency of this compound LNPs in Immune Cells
Data extracted from a study involving intravenous injection of Cre mRNA-loaded LNPs in Ai14 reporter mice. The percentages represent tdTomato+ cells, indicating successful mRNA delivery and protein expression.[1]
| Target Organ | Immune Cell Type | Transfection Efficiency (% of tdTomato+ cells) |
| Liver | Kupffer Cells | ~60% |
| Dendritic Cells | ~20% | |
| Other Immune Cells | ~15% | |
| Spleen | Macrophages | ~55% |
| Dendritic Cells | ~35% | |
| Other Immune Cells | ~25% |
Table 2: Performance Characteristics of SM-102 LNPs
Data compiled from various studies. Direct in vivo immune cell targeting percentages after intravenous injection are not as extensively reported as for this compound.
| Parameter | Finding | Reference |
| In Vitro Transfection | SM-102 LNPs showed higher GFP expression in human monocyte-derived macrophages (HMDMs) compared to LNPs with other ionizable lipids like MC3 and ALC-0315. | [2] |
| In Vivo Expression (Intramuscular) | SM-102 LNPs demonstrated high protein expression at the site of intramuscular injection. | [3] |
| Immune Response (Intramuscular) | Elicits robust T follicular helper cell and humoral responses. | |
| Inflammatory Response | SM-102 LNPs can induce inflammatory responses, including the secretion of inflammatory cytokines and chemokines. | [3] |
Experimental Protocols
Detailed methodologies are crucial for reproducibility and for adapting these technologies to new research. Below are summaries of the formulation protocols for this compound and SM-102 LNPs as described in key publications.
This compound LNP Formulation
The top-performing LNP-A10 formulation was identified through high-throughput in vivo screening.[1][4]
Components and Molar Ratios:
| Component | Molar Ratio (%) |
| This compound | 35 |
| Cholesterol | 46.5 |
| DOPE | 16 |
| C18PEG2K | 2.5 |
Methodology: The LNPs are typically formulated using a microfluidic mixing device. An ethanol phase containing the lipid mixture is rapidly mixed with an aqueous phase containing the mRNA at an acidic pH. This process allows for the encapsulation of the mRNA within the forming nanoparticles. The resulting LNPs are then dialyzed against PBS to remove ethanol and raise the pH.
SM-102 LNP Formulation
The formulation for SM-102 LNPs is well-established, notably from its use in the Moderna COVID-19 vaccine.
Components and Molar Ratios:
| Component | Molar Ratio (%) |
| SM-102 | 50 |
| Cholesterol | 38.5 |
| DSPC | 10 |
| DMG-PEG2000 | 1.5 |
Methodology: Similar to the this compound formulation, SM-102 LNPs are prepared by rapid mixing of a lipid-containing ethanol phase with an mRNA-containing aqueous acidic buffer using a microfluidic device. This is followed by a buffer exchange step to arrive at the final formulation in a physiologically compatible buffer.
Signaling Pathways and Immune Activation
The interaction of LNPs with immune cells is not merely a passive delivery process. The lipid components themselves can act as adjuvants, triggering innate immune signaling pathways.
Ionizable lipids, including SM-102, have been shown to activate Toll-like receptor 4 (TLR4) .[5][6][7][8][9] This activation leads to downstream signaling cascades involving MyD88 and TRIF adaptor proteins, culminating in the activation of transcription factors like NF-κB and Interferon Regulatory Factors (IRFs) .[5][6][7] This results in the production of pro-inflammatory cytokines and type I interferons, contributing to the overall immune response.
While the specific signaling pathways activated by this compound have not been as extensively detailed in the reviewed literature, it is plausible that as an ionizable lipid, it may also engage similar innate immune recognition pathways.
Furthermore, the mRNA cargo can be recognized by endosomal Toll-like receptors (TLR7/8 for single-stranded RNA) and cytosolic sensors like RIG-I and MDA5, further amplifying the immune response. The cGAS-STING pathway, typically associated with cytosolic DNA sensing, has also been implicated in the response to some LNP formulations.[10][11][12][13]
Visualizing the Processes
To better understand the experimental workflows and signaling pathways, the following diagrams are provided.
Conclusion and Future Directions
The choice between this compound and SM-102 for immune cell targeting depends heavily on the specific research or therapeutic goal. For applications requiring systemic delivery and preferential targeting of liver and spleen macrophages and dendritic cells, this compound presents a compelling option based on available data. For applications where intramuscular delivery is desired to elicit a potent localized and subsequent systemic immune response, SM-102 is a well-validated and highly effective choice.
It is important to reiterate that the lack of direct comparative studies necessitates careful consideration when interpreting the available data. Future head-to-head studies comparing these and other novel ionizable lipids under identical experimental conditions, including various routes of administration, will be invaluable to the field. Further research into the specific signaling pathways activated by different ionizable lipids will also enable a more rational design of LNPs with tailored adjuvant properties for next-generation mRNA therapeutics and vaccines.
References
- 1. researchgate.net [researchgate.net]
- 2. Low-inflammatory lipid nanoparticle-based mRNA vaccine elicits protective immunity against H5N1 influenza virus with reduced adverse reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Piperazine-derived lipid nanoparticles deliver mRNA to immune cells in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scholar.usuhs.edu [scholar.usuhs.edu]
- 6. Ionizable lipid nanoparticles of mRNA vaccines elicit NF-κB and IRF responses through toll-like receptor 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Lipid Nanoparticles Delivering Constitutively Active STING mRNA to Stimulate Antitumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. tandfonline.com [tandfonline.com]
- 13. biorxiv.org [biorxiv.org]
Evaluating PPZ-A10 LNP Efficacy: A Comparative Guide with Luciferase Assay Protocols
For Researchers, Scientists, and Drug Development Professionals
The development of effective delivery systems is paramount to the success of mRNA-based therapeutics. Among the various platforms, lipid nanoparticles (LNPs) have emerged as a leading technology. This guide provides a comparative overview of the novel PPZ-A10 LNP, highlighting its unique targeting capabilities, and contrasts its performance with established alternatives such as SM-102, ALC-0315, and DLin-MC3-DMA. Due to the nature of the available research, this guide presents efficacy data from different reporter systems and provides a comprehensive protocol for the widely used luciferase assay to facilitate standardized future comparisons.
Performance Comparison of LNP Delivery Systems
The this compound LNP has been engineered for preferential delivery of mRNA to immune cells.[1][2][3][4] A key study demonstrated that a top-performing LNP, designated LNP-A10, containing the ionizable lipid this compound, cholesterol, C18PEG2K, and DOPE (at a molar ratio of 35:46.5:2.5:16), efficiently delivers Cre mRNA to liver and spleen immune cells.[1][2] Efficacy in this study was quantified using a Cre-responsive reporter mouse model (Ai14), where successful mRNA delivery and translation lead to tdTomato fluorescence. This approach provides valuable insights into cell-type-specific delivery.
In contrast, the efficacy of many other LNP formulations is commonly evaluated using a luciferase reporter assay, which provides a quantitative measure of total protein expression. The table below summarizes the in vivo performance of several widely used LNPs based on luciferase expression.
Disclaimer: The efficacy data for this compound LNP is derived from a tdTomato fluorescence reporter system quantifying the percentage of transfected cells, while the data for the alternative LNPs are from a luciferase reporter system measuring total light emission. Therefore, a direct quantitative comparison of the efficacy values between this compound and the other LNPs is not appropriate. The data is presented to showcase the respective performance of each LNP system as evaluated by the specified methods.
| LNP Formulation | Animal Model | mRNA Dose & Route | Target Organ(s) | Reported Luciferase Expression |
| This compound | Ai14 Reporter Mice | 1 mg/kg, IV | Liver and Spleen Immune Cells | ~60% tdTomato+ Kupffer cells, ~50% tdTomato+ spleen macrophages, ~30% tdTomato+ spleen dendritic cells[1] |
| SM-102 | BALB/c Mice | 1 µg, IM | Muscle, Liver, Spleen | In vivo expression kinetics show high initial expression at the injection site with subsequent detection in the liver.[5][6][7] |
| ALC-0315 | BALB/c Mice | 1 µg, IM | Muscle, Liver, Spleen | Demonstrated potent in vivo luciferase expression, with strong signals in the liver.[5][6][7][8] |
| DLin-MC3-DMA | C57BL/6 Mice | 0.1 mg/kg, IV | Liver | Showed significant luciferase expression in the liver.[9] |
Experimental Protocols: Luciferase Assay for LNP Efficacy
To facilitate standardized evaluation and comparison of LNP delivery systems, detailed protocols for in vitro and in vivo luciferase assays are provided below. These protocols are a synthesis of methodologies reported in multiple studies.[5][8][10][11]
In Vitro Luciferase Assay
-
Cell Culture: Plate cells (e.g., HEK293T, HeLa, or a cell line relevant to the therapeutic target) in a 96-well white, clear-bottom plate at a density that ensures they are sub-confluent at the time of the assay. Incubate overnight at 37°C and 5% CO2.
-
LNP-mRNA Treatment: Dilute the LNP-encapsulated luciferase mRNA to the desired concentration in complete cell culture medium. Remove the old medium from the cells and add the LNP-mRNA solution. Incubate for a predetermined period (e.g., 16-48 hours).
-
Cell Lysis: After incubation, remove the medium and wash the cells with Phosphate-Buffered Saline (PBS). Add 20-50 µL of a suitable lysis buffer (e.g., Promega's Luciferase Assay System lysis buffer) to each well and incubate for a short period to ensure complete lysis.
-
Luminometry: Add 50-100 µL of luciferase assay reagent to each well. Immediately measure the luminescence using a plate reader.
-
Data Normalization: In parallel, determine the total protein concentration in each well using a protein quantification assay (e.g., BCA assay). Express the luciferase activity as Relative Light Units (RLU) per milligram of protein (RLU/mg protein).[5][10][12]
In Vivo Luciferase Assay
-
Animal Models: Use an appropriate animal model (e.g., BALB/c or C57BL/6 mice).
-
LNP-mRNA Administration: Administer the LNP-encapsulated luciferase mRNA via the desired route (e.g., intravenous, intramuscular). The dosage will depend on the LNP formulation and study design.
-
Bioluminescence Imaging: At various time points post-administration (e.g., 6, 24, 48 hours), anesthetize the animals. Inject the substrate, D-luciferin (e.g., 150 mg/kg), intraperitoneally. After a short incubation period (typically 10-15 minutes) for substrate distribution, image the animals using an in vivo imaging system (IVIS).
-
Image Analysis: Quantify the bioluminescent signal from the region of interest (e.g., whole body, specific organs). The data is typically expressed as total flux (photons/second).[8][13]
-
Ex Vivo Analysis (Optional): After the final in vivo imaging time point, animals can be euthanized, and organs of interest can be harvested for ex vivo imaging to confirm the location and intensity of the luciferase expression. Organs can also be homogenized for a luminometer-based luciferase assay and protein quantification for more precise measurement.[11]
Visualizing Experimental Workflows and Logical Comparisons
To further clarify the experimental process and the comparative logic of this guide, the following diagrams are provided.
Caption: Experimental Workflow for Luciferase Assay.
Caption: Logical Comparison of LNP Evaluation.
References
- 1. Piperazine-derived lipid nanoparticles deliver mRNA to immune cells in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The Expression Kinetics and Immunogenicity of Lipid Nanoparticles Delivering Plasmid DNA and mRNA in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. cdn2.caymanchem.com [cdn2.caymanchem.com]
- 9. researchgate.net [researchgate.net]
- 10. sartorius.com [sartorius.com]
- 11. Comparison of In Vivo Bioluminescence Imaging and Lavage Biomarkers to Assess Pulmonary Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Navigating In Vivo Bioluminescence Imaging: Tips for Enhanced Success and Efficiency [promega.kr]
A Head-to-Head Comparison of Piperazine-Based Ionizable Lipids for mRNA Delivery
The advancement of mRNA therapeutics, exemplified by the rapid development of COVID-19 vaccines, has been largely dependent on sophisticated delivery systems. Lipid nanoparticles (LNPs) have emerged as the leading platform for systemic mRNA delivery, and the ionizable lipid is arguably the most critical component, governing both the efficacy and safety of the formulation. While early successes have predominantly relied on lipids that target the liver, a new generation of piperazine-based ionizable lipids is demonstrating remarkable versatility, enabling potent mRNA delivery to a variety of non-hepatic tissues, including immune cells and the lungs.
This guide provides an objective, data-driven comparison of prominent piperazine-based ionizable lipids, benchmarking their performance against established alternatives like DLin-MC3-DMA (the ionizable lipid in the first FDA-approved siRNA therapy, Onpattro®) and SM-102 (used in the Moderna COVID-19 vaccine). We will delve into their transfection efficiency, tissue tropism, and safety profiles, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Core Structural Features of Piperazine-Based Ionizable Lipids
The defining feature of this class of lipids is the piperazine headgroup. This cyclic diamine structure is a key determinant of the lipid's pKa and its interaction with cellular membranes, influencing mRNA encapsulation and, crucially, its subsequent release from the endosome into the cytoplasm. The modular nature of their synthesis allows for diverse modifications to the hydrophobic tails, which also plays a significant role in the overall performance and biodistribution of the LNP.
Data Presentation: Performance Metrics
The performance of an ionizable lipid is a multifactorial equation involving its physicochemical properties, its ability to deliver its payload to target tissues, and its safety profile. The following tables summarize key quantitative data from head-to-head studies.
Table 1: Physicochemical Properties of Formulated LNPs
| Ionizable Lipid | Molar Ratio (Ionizable:Helper:Chol:PEG) | Size (Diameter, nm) | PDI | pKa | Reference |
| 244cis | Not Specified | ~80-100 | < 0.2 | ~6.1 | [1][2] |
| SM-102 | Not Specified | ~80-100 | < 0.2 | ~6.7 | [1][2] |
| DLin-MC3-DMA | Not Specified | ~80-100 | < 0.2 | ~6.4 | [1][2] |
| Pi-A10 | 35:16:46.5:2.5 (Lipid:DOPE:Chol:PEG) | 101.4 | 0.13 | 6.54 | [3] |
| L10 | 50:10:38.5:1.5 (Lipid:DSPC:Chol:PEG) | 98.6 | 0.09 | 6.71 | [4] |
PDI: Polydispersity Index, a measure of the heterogeneity of particle sizes.
Table 2: In Vivo Performance - Transfection Efficiency and Tissue Tropism
| Ionizable Lipid | Application/Target | Model | mRNA Dose | Key Result | Reference |
| 244cis | Protein Replacement | C57BL/6 Mice | 0.1 mg/kg hEPO mRNA | ~1.3 x 10⁵ mU/mL serum hEPO; Comparable to SM-102, 25-fold > MC3. | [1][2] |
| SM-102 | Protein Replacement | C57BL/6 Mice | 0.1 mg/kg hEPO mRNA | ~1.4 x 10⁵ mU/mL serum hEPO; Slightly higher than 244cis. | [1][2] |
| DLin-MC3-DMA | Protein Replacement | C57BL/6 Mice | 0.1 mg/kg hEPO mRNA | ~0.05 x 10⁵ mU/mL serum hEPO; Significantly lower than 244cis and SM-102. | [1][5] |
| 244cis (Lung) | Lung Targeting | Bleomycin-induced PF Mice | 0.2 mg/kg Cre mRNA | ~80% transfection of lung endothelial cells after repeated doses. | [1][6] |
| Pi-A10 | Immune Cell Targeting | Ai14 Reporter Mice | 0.3 mg/kg Cre mRNA | Preferential delivery to liver and splenic immune cells (macrophages, dendritic cells). | [3][7] |
| L10 | Cancer Immunotherapy | CT26 Tumor-bearing Mice | 20 µg IL-12 mRNA | Superior in vivo transfection efficiency leading to tumor shrinkage and regression . | [4][8] |
hEPO: human Erythropoietin; PF: Pulmonary Fibrosis.
Table 3: Safety Profile - Immunogenicity
A critical challenge in LNP development is minimizing the innate immune response, which can lead to toxicity and reduce therapeutic efficacy, especially with repeated dosing.[9]
| Ionizable Lipid | Model | mRNA Dose | Immunogenicity Marker (MCP-1) | Result | Reference |
| 244cis | C57BL/6 Mice | 0.1 mg/kg hEPO mRNA | Serum MCP-1 | 262 pg/mL | [1][2] |
| SM-102 | C57BL/6 Mice | 0.1 mg/kg hEPO mRNA | Serum MCP-1 | 594 pg/mL | [1][2] |
| DLin-MC3-DMA | C57BL/6 Mice | 0.1 mg/kg hEPO mRNA | Serum MCP-1 | Not specified, but generally low. | [1][2] |
MCP-1 (Monocyte Chemoattractant Protein-1) is a key cytokine indicating an inflammatory response.[2] The data clearly shows that the piperazine-based lipid 244cis induces a significantly lower inflammatory response compared to the widely used SM-102, while achieving a comparable level of protein expression.[1][2]
Experimental Protocols and Workflows
The reliable evaluation of ionizable lipids depends on standardized and reproducible experimental methods.
LNP Formulation
A common and scalable method for producing LNPs is through microfluidic mixing.
-
Lipid Preparation : The ionizable lipid, helper lipid (e.g., DOPE or DSPC), cholesterol, and PEG-lipid are dissolved in an organic solvent (typically ethanol).
-
mRNA Preparation : The mRNA payload is diluted in an acidic aqueous buffer (e.g., citrate buffer, pH 4.0).
-
Microfluidic Mixing : The lipid-ethanol solution and the mRNA-aqueous solution are rapidly mixed in a microfluidic device. The rapid change in solvent polarity causes the lipids to self-assemble into nanoparticles, encapsulating the mRNA.
-
Purification and Concentration : The resulting LNP solution is dialyzed against a physiological buffer (e.g., PBS, pH 7.4) to remove ethanol and non-encapsulated mRNA, and then concentrated.
In Vivo mRNA Delivery and Efficacy Assessment
-
Animal Models : Typically, C57BL/6 or BALB/c mice are used. For cell-specific tracking, reporter mouse lines (e.g., Ai14 tdTomato) are employed.[3]
-
Administration : LNPs are administered systemically, most commonly via intravenous (IV) tail vein injection.
-
Analysis :
-
Protein Expression : For secreted proteins like hEPO, blood is collected at various time points (e.g., 6 hours post-injection), and serum levels are quantified using an enzyme-linked immunosorbent assay (ELISA).[1]
-
Reporter Gene Activity : For reporter genes like Firefly Luciferase (fLuc), mice are injected with a substrate (e.g., D-luciferin), and bioluminescence is measured using an in vivo imaging system (IVIS). Organs can be harvested for ex vivo imaging to confirm tissue-specific expression.[2]
-
Cellular Targeting : To determine which cell types are transfected, tissues of interest (e.g., liver, spleen, lungs) are harvested, dissociated into single-cell suspensions, and analyzed by flow cytometry to detect reporter protein expression (e.g., tdTomato) in specific cell populations identified by surface markers.[3]
-
Mechanism of Action: The Endosomal Escape
The success of ionizable lipids hinges on their ability to overcome the primary barrier to intracellular delivery: the endosomal membrane.
At physiological pH (7.4), the piperazine headgroup is largely neutral, preventing aggregation and nonspecific interactions in the bloodstream. Upon endocytosis, the endosome matures and its internal pH drops. This acidic environment protonates the piperazine amines, giving the lipid a positive charge. This charge facilitates the disruption of the endosomal membrane, potentially through fusion and the formation of non-bilayer lipid phases, allowing the encapsulated mRNA to escape into the cytoplasm where it can be translated by ribosomes.
Conclusion
Piperazine-based ionizable lipids represent a significant evolution in LNP technology. Head-to-head comparisons demonstrate that they can achieve potency comparable to clinically established lipids like SM-102 while offering critical advantages in safety and tissue targeting.
-
Diversified Targeting : Lipids like Pi-A10 and others with piperazine headgroups show a natural tropism for immune cells in the liver and spleen, opening new avenues for immunotherapy and genetic vaccines.[3][10]
-
Enhanced Safety : The biodegradable lipid 244cis achieves high levels of protein expression with significantly lower immunogenicity than SM-102, making it a promising candidate for therapies requiring repeated administration.[1][2]
-
Novel Organ Tropism : The development of piperazine-based LNPs like 244cis for lung-specific delivery, even in diseased tissue, highlights the platform's potential for treating a wide range of pulmonary conditions.[1][6] Furthermore, the piperazine backbone has been adapted to create lipids that specifically target the bone microenvironment.[11]
For researchers and drug developers, the selection of an ionizable lipid is no longer a choice confined to liver-centric delivery. The growing family of piperazine-based lipids provides a versatile toolkit to tailor mRNA delivery to specific cell types and organs, balancing potent efficacy with improved safety profiles and paving the way for the next generation of RNA medicines.
References
- 1. Novel piperazine‐based ionizable lipid nanoparticles allow the repeated dose of mRNA to fibrotic lungs with improved potency and safety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Novel piperazine-based ionizable lipid nanoparticles allow the repeated dose of mRNA to fibrotic lungs with improved potency and safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Piperazine-derived lipid nanoparticles deliver mRNA to immune cells in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Piperazine-derived ionizable lipids for enhanced mRNA delivery and cancer immunotherapy | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Piperazine-Derived Bisphosphonate-Based Ionizable Lipid Nanoparticles Enhance mRNA Delivery to the Bone Microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating PPZ-A10 Targeting Specificity in Ai14 Mice: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the targeting specificity of the ionizable cationic lipid PPZ-A10 when formulated into lipid nanoparticles (LNPs) for mRNA delivery in Ai14 mice. The data presented herein is based on published studies and offers a comparative perspective against other commonly used ionizable lipids for similar applications. Detailed experimental protocols and visual workflows are provided to facilitate the replication and further investigation of these findings.
Executive Summary
The ionizable lipid this compound, when formulated into the LNP designated as LNP-A10, demonstrates a significant tropism for immune cells, particularly Kupffer cells and macrophages, within the liver and spleen of Ai14 mice. This was validated through the delivery of Cre recombinase mRNA, which upon translation, excises a STOP cassette in the Ai14 mouse model, leading to the expression of the red fluorescent protein tdTomato in target cells. While direct comparative data in Ai14 mice under identical experimental conditions is limited, this guide consolidates available data for this compound and prominent alternative ionizable lipids to offer a valuable resource for researchers selecting delivery platforms for immune cell targeting.
Data Presentation: Quantitative Comparison of LNP Targeting Efficiency
The following tables summarize the quantitative data on the percentage of tdTomato-positive cells in various cell populations within the liver and spleen of Ai14 mice following intravenous administration of LNP-A10 encapsulating Cre mRNA.[1] Data for alternative ionizable lipids from studies using similar Cre-reporter mouse models are included for comparison, though direct equivalence cannot be assumed due to variations in LNP composition, mRNA dose, and experimental timelines.
Table 1: Targeting Efficiency of LNP-A10 (with this compound) in Ai14 Mice [1]
| Organ | Cell Population | % tdTomato+ Cells (1 mg/kg Cre mRNA) |
| Liver | Kupffer Cells | ~60% |
| Hepatocytes | ~30% | |
| Dendritic Cells | ~20% | |
| Other Immune Cells | ~15% | |
| Endothelial Cells | ~10% | |
| Spleen | Macrophages | ~55% |
| Dendritic Cells | ~35% | |
| Other Immune Cells | ~25% |
Table 2: Performance of Alternative Ionizable Lipids in Cre-Reporter Mice
| Ionizable Lipid | Mouse Model | Target Organ/Cell Type | Key Findings |
| SM-102 | mTmG (Cre-reporter) | Muscle, Liver, Spleen | High transfection at the injection site (muscle) with significant off-target editing in the liver and spleen. |
| ALC-0315 | Wild-type (with luciferase mRNA) | Liver | Showed superior transfection efficiency in wild-type mice compared to DLin-MC3-DMA and SM-102 in a DNA-LNP study. |
| C14-4 | Jurkat cells (in vitro) | T cells | Demonstrated high transfection efficiency in a T cell line, suggesting potential for immune cell targeting.[2] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility.
LNP-A10 Formulation Protocol
This protocol describes the formulation of LNP-A10 containing this compound for the encapsulation of Cre mRNA.
Materials:
-
This compound (ionizable lipid)
-
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)
-
Cholesterol
-
1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (C18PEG2K)
-
Cre recombinase mRNA
-
Ethanol
-
Citrate buffer (pH 4.0)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Microfluidic mixing device
Procedure:
-
Prepare a lipid stock solution in ethanol containing this compound, DOPE, cholesterol, and C18PEG2K at a molar ratio of 35:16:46.5:2.5.[1]
-
Prepare an aqueous solution of Cre mRNA in citrate buffer (pH 4.0).
-
Set up the microfluidic mixing device according to the manufacturer's instructions.
-
Load the lipid-ethanol solution into one syringe and the mRNA-citrate buffer solution into another.
-
Pump the two solutions through the microfluidic device at a defined flow rate ratio to induce nanoprecipitation and LNP formation.
-
Dialyze the resulting LNP suspension against PBS (pH 7.4) overnight at 4°C to remove ethanol and non-encapsulated mRNA.
-
Concentrate the LNP solution using centrifugal filters if necessary.
-
Characterize the LNPs for size, polydispersity index (PDI), and encapsulation efficiency.
In Vivo Validation in Ai14 Mice
Animal Model:
-
Ai14 mice (B6.Cg-Gt(ROSA)26Sortm14(CAG-tdTomato)Hze/J)
Procedure:
-
Administer the LNP-A10 encapsulating Cre mRNA to Ai14 mice via intravenous (tail vein) injection. A typical dose is 1 mg/kg of mRNA.[1]
-
House the mice under standard conditions for 3 days to allow for Cre-mediated recombination and tdTomato expression.[1]
-
Euthanize the mice and perfuse with PBS to remove circulating blood.
-
Harvest liver and spleen for subsequent analysis.
Preparation of Single-Cell Suspensions for Flow Cytometry
Materials:
-
Harvested liver and spleen
-
RPMI 1640 medium
-
Collagenase IV
-
DNase I
-
Fetal bovine serum (FBS)
-
ACK lysis buffer
-
70 µm cell strainer
-
Flow cytometry staining buffer (PBS with 2% FBS)
Procedure:
-
Mince the liver and spleen tissues into small pieces.
-
Digest the tissues in RPMI 1640 containing Collagenase IV and DNase I for 30-45 minutes at 37°C with gentle agitation.
-
Quench the digestion with RPMI 1640 containing 10% FBS.
-
Pass the cell suspension through a 70 µm cell strainer to obtain a single-cell suspension.
-
Lyse red blood cells using ACK lysis buffer.
-
Wash the cells with flow cytometry staining buffer.
-
Count the viable cells and resuspend at the desired concentration for antibody staining.
Flow Cytometry Analysis
Procedure:
-
Stain the single-cell suspensions with fluorescently conjugated antibodies against cell surface markers to identify different immune cell populations (e.g., F4/80 for macrophages, CD11c for dendritic cells, CD45 for pan-leukocytes).
-
Analyze the stained cells using a flow cytometer equipped with appropriate lasers and filters to detect the tdTomato signal (typically in the PE-Texas Red or a similar channel) and the antibody signals.
-
Gate on specific cell populations based on the surface marker expression and quantify the percentage of tdTomato-positive cells within each gate.
Immunohistochemistry (IHC) for tdTomato Detection
Procedure:
-
Fix the harvested liver and spleen tissues in 4% paraformaldehyde overnight at 4°C.
-
Cryoprotect the tissues in a 30% sucrose solution.
-
Embed the tissues in Optimal Cutting Temperature (OCT) compound and freeze.
-
Cut 10-20 µm thick cryosections and mount them on slides.
-
Permeabilize the sections with a solution containing Triton X-100.
-
Block non-specific binding with a blocking buffer (e.g., PBS with 5% goat serum).
-
If necessary, perform antigen retrieval. However, for native tdTomato fluorescence, this step may not be required.
-
(Optional) Stain with primary antibodies against cell-specific markers, followed by fluorescently labeled secondary antibodies.
-
Mount the slides with a mounting medium containing DAPI for nuclear counterstaining.
-
Image the sections using a fluorescence microscope.
Mandatory Visualization
References
A Comparative Analysis of PPZ-A10 and Other Novel Ionizable Lipids for mRNA Delivery
For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting Optimal Ionizable Lipids for LNP-based mRNA Therapeutics.
The advent of mRNA-based therapeutics and vaccines has underscored the critical role of delivery systems, with lipid nanoparticles (LNPs) emerging as the clinical frontrunners. At the heart of these LNPs are ionizable lipids, which are pivotal for encapsulating and facilitating the intracellular delivery of mRNA. This guide provides a comparative analysis of the novel piperazine-based ionizable lipid, PPZ-A10, against other prominent novel ionizable lipids, offering a comprehensive overview of their performance backed by experimental data.
Performance Comparison of Novel Ionizable Lipids
The in vivo efficacy of ionizable lipids is a key determinant of their therapeutic potential. The following tables summarize the physicochemical properties and in vivo performance of LNPs formulated with this compound and other notable ionizable lipids. It is important to note that the data presented is compiled from various studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.
| Ionizable Lipid | Molar Ratio (Lipid:Helper:Cholesterol:PEG) | Diameter (nm) | PDI | pKa | Encapsulation Efficiency (%) | Reference |
| This compound | 35:16:46.5:2.5 (DOPE as helper) | ~80 | <0.1 | ~6.4 | 66-88 | [1] |
| OF-02 | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | [2] |
| cKK-E12 | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | [2] |
| 503O13 | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | [2] |
| C12-200 | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | [2] |
| SM-102 | 50:10:38.5:1.5 (DSPC as helper) | ~80-100 | ~0.05-0.15 | ~6.7 | >90 | [3][4] |
| ALC-0315 | 50:10:38.5:1.5 (DSPC as helper) | ~80-100 | ~0.05-0.15 | ~6.1 | >90 | [3][4] |
| FS01 | Not Specified | ~70 | Not Specified | Not Specified | >90 | [4][5] |
| ARV-T1 | Not Specified | Smaller than SM-102 | Lower than SM-102 | 6.73 | Slightly higher than SM-102 | [6] |
| YK009 | Not Specified | 93.2 ± 3.5 | 0.12 ± 0.1 | 6.512 | ~95 | [7] |
Table 1: Physicochemical Properties of LNPs formulated with various ionizable lipids. PDI: Polydispersity Index. The helper lipid used can significantly impact LNP properties.
| Ionizable Lipid | Dosage | Animal Model | Reporter mRNA | In Vivo Efficacy | Target Cells/Organs | Reference |
| This compound | 0.3 - 1 mg/kg | Mice (Ai14) | Cre | Preferential delivery to immune cells | Liver and Splenic Immune Cells (Dendritic cells, Macrophages, Kupffer cells) | [1][8][9] |
| OF-02 | 0.75 mg/kg | Mice | hEPO | 14200 ± 1500 ng/mL serum EPO | Not Specified | [2] |
| cKK-E12 | 0.75 mg/kg | Mice | hEPO | 7100 ± 700 ng/mL serum EPO | Not Specified | [2] |
| 503O13 | 0.75 mg/kg | Mice | hEPO | 2800 ± 200 ng/mL serum EPO | Not Specified | [2] |
| C12-200 | 0.75 mg/kg | Mice | hEPO | 7100 ± 500 ng/mL serum EPO | Not Specified | [2] |
| SM-102 | 1 mg/kg | Mice | Luciferase | High expression in liver | Liver (Hepatocytes) | [3][10] |
| ALC-0315 | 1 mg/kg | Mice | Luciferase | High expression in liver | Liver (Hepatocytes) | [3][10] |
| FS01 | Not Specified | Mice | Not Specified | Superior to Dlin-MC3-DMA, SM-102, ALC-0315 | Not Specified | [4][5] |
| ARV-T1 | Not Specified | Mice | Luciferase | Significantly higher than SM-102 | Not Specified | [6][11] |
| YK009 | Not Specified | Mice | Luciferase | Favorable biodistribution, faster liver clearance than MC3 | Injection site and Spleen | [7] |
Table 2: In Vivo Performance of LNPs formulated with various ionizable lipids. hEPO: human Erythropoietin.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of findings. Below are generalized protocols for key experiments cited in the comparative analysis.
LNP Formulation via Microfluidic Mixing
This protocol describes the formulation of mRNA-LNPs using a microfluidic device, a method known for producing LNPs with consistent size and high encapsulation efficiency.[12][13]
Materials:
-
Ionizable lipid, helper lipid (e.g., DOPE or DSPC), cholesterol, and PEG-lipid dissolved in ethanol.
-
mRNA dissolved in an acidic aqueous buffer (e.g., 50 mM citrate buffer, pH 4.0).
-
Microfluidic mixing device (e.g., NanoAssemblr).
-
Dialysis cassettes (10 kDa MWCO).
-
Phosphate-buffered saline (PBS), pH 7.4.
Procedure:
-
Prepare the lipid mixture in ethanol at the desired molar ratio.
-
Prepare the mRNA solution in the acidic aqueous buffer.
-
Set the total flow rate and the flow rate ratio of the aqueous to alcoholic phase on the microfluidic device (typically 3:1).
-
Load the lipid and mRNA solutions into separate syringes and mount them on the syringe pumps of the device.
-
Initiate the mixing process. The rapid mixing of the two solutions leads to the self-assembly of LNPs.
-
Collect the resulting LNP dispersion.
-
Dialyze the LNP solution against PBS (pH 7.4) for at least 18 hours to remove ethanol and raise the pH.
-
Sterilize the final LNP formulation by passing it through a 0.22 µm filter.
In Vitro mRNA Transfection and Protein Expression Assay
This protocol outlines the procedure for assessing the in vitro transfection efficiency of mRNA-LNPs in a relevant cell line.[14][15]
Materials:
-
Cultured cells (e.g., HEK293T, HeLa, or relevant immune cells).
-
Complete cell culture medium.
-
mRNA-LNP formulations.
-
Luciferase reporter mRNA.
-
Luciferase assay reagent.
-
Plate reader with luminescence detection capabilities.
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Dilute the mRNA-LNP formulations to the desired concentrations in complete cell culture medium.
-
Replace the existing medium in the wells with the medium containing the mRNA-LNPs.
-
Incubate the cells for a specified period (e.g., 24-48 hours).
-
Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader. The intensity of the luminescence is proportional to the amount of translated luciferase protein.
In Vivo Evaluation of mRNA-LNP Efficacy in Mice
This protocol describes the in vivo assessment of mRNA-LNP delivery and protein expression in a murine model.[16][17]
Materials:
-
C57BL/6 or other appropriate mouse strain.
-
mRNA-LNP formulations encapsulating a reporter mRNA (e.g., Firefly Luciferase or a secreted protein like hEPO).
-
Anesthetic (e.g., isoflurane).
-
In vivo imaging system (IVIS) for bioluminescence imaging.
-
D-luciferin substrate (for luciferase reporter).
-
Blood collection supplies.
-
ELISA kit for secreted protein quantification.
Procedure:
-
Administer the mRNA-LNP formulations to mice via the desired route (e.g., intravenous, intramuscular).
-
At predetermined time points post-administration, anesthetize the mice.
-
For luciferase reporter assays, intraperitoneally inject D-luciferin and wait for substrate distribution (typically 5-10 minutes).
-
Image the mice using an IVIS to quantify the bioluminescence signal in different organs.
-
For secreted protein reporters, collect blood samples at various time points.
-
Process the blood to obtain serum or plasma.
-
Quantify the concentration of the secreted protein using an appropriate ELISA kit.
Visualizing the Mechanisms: Signaling Pathways and Workflows
To better understand the cellular interactions and experimental processes, the following diagrams have been generated using the DOT language.
Caption: Cellular uptake and endosomal escape of an mRNA-LNP.
Caption: Innate immune activation via the TLR4 signaling pathway.
Caption: A typical experimental workflow for LNP evaluation.
References
- 1. Tailoring lipid nanoparticle dimensions through manufacturing processes - RSC Pharmaceutics (RSC Publishing) DOI:10.1039/D4PM00128A [pubs.rsc.org]
- 2. Endosomal Escape: Key Challenge in LNP Therapeutics - Inside Therapeutics [insidetx.com]
- 3. researchgate.net [researchgate.net]
- 4. A novel ionizable lipid with comprehensive improvements in transfection potency, immune profile and safety of lipid nanoparticle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Comparison of DLin-MC3-DMA and ALC-0315 for siRNA delivery to hepatocytes and hepatic stellate cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel Ionizable Lipid Nanoparticles for SARS‐CoV‐2 Omicron mRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lcms.cz [lcms.cz]
- 9. This is a small script which can be used to filter a DOT-language (Graphviz) graph file describing a DAG. · GitHub [gist.github.com]
- 10. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. sciex.com [sciex.com]
- 13. A careful look at lipid nanoparticle characterization: analysis of benchmark formulations for encapsulation of RNA cargo size gradient - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]
- 16. Noninvasive Imaging of Lipid Nanoparticle–Mediated Systemic Delivery of Small-Interfering RNA to the Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Testing new LNPs (lipid nanoparticles) for delivery of Fluc mRNA in adult mice | SCGE Toolkit [scge.mcw.edu]
PPZ-A10 LNP System: A Comparative Performance Analysis Against Established Lipid Nanoparticle Platforms
For Researchers, Scientists, and Drug Development Professionals: A Guide to Understanding the In Vivo Performance of the Novel PPZ-A10 Lipid Nanoparticle System in a Comparative Context.
The landscape of nucleic acid therapeutics is continually evolving, with lipid nanoparticles (LNPs) at the forefront of clinical translation, most notably exemplified by their role in mRNA-based COVID-19 vaccines. While established ionizable lipids such as SM-102 (Moderna) and ALC-0315 (Pfizer/BioNTech) have demonstrated significant success, particularly in vaccine applications, the quest for enhanced delivery to specific cell types beyond hepatocytes remains a critical area of research. This guide provides a comparative benchmark of the novel piperazine-derived ionizable lipid, this compound, against these established LNP systems.
Executive Summary
The this compound-containing LNP system, referred to as LNP-A10, has demonstrated a remarkable ability to preferentially deliver mRNA to immune cells, particularly Kupffer cells and macrophages in the liver and spleen, a feature not as prominently observed with conventional LNP formulations. This targeted delivery profile presents a significant advantage for applications in immunotherapy and gene editing of immune cells. While direct head-to-head comparative studies under identical conditions are limited, this guide synthesizes available data to provide a comprehensive overview of the this compound system's performance in relation to established platforms.
Performance Benchmarking: this compound vs. Established LNP Systems
The following tables summarize key physicochemical properties and in vivo performance data for the LNP-A10 system and established LNP formulations containing the ionizable lipids SM-102, ALC-0315, and DLin-MC3-DMA. It is important to note that the data are compiled from different studies and experimental conditions may vary.
Table 1: Physicochemical Properties of LNP Formulations
| LNP Formulation | Ionizable Lipid | Molar Ratio (Ionizable:Helper:Cholesterol:PEG) | Diameter (nm) | Polydispersity Index (PDI) | mRNA Encapsulation Efficiency (%) | pKa |
| LNP-A10 | This compound | 35:16:46.5:2.5 (DOPE as helper) | ~96[1] | < 0.2[1] | ~66-88 (depending on lipid tail length)[1] | Not explicitly stated |
| SM-102 LNP | SM-102 | 50:10:38.5:1.5 (DSPC as helper) | ~75.5[2] | < 0.1[2] | > 95[2] | 6.68[3] |
| ALC-0315 LNP | ALC-0315 | 50:10:38.5:1.5 (DSPC as helper) | ~90.2[2] | < 0.2[2] | > 95[2] | 6.09[3] |
| MC3 LNP | DLin-MC3-DMA | 50:10:38.5:1.5 (DSPC as helper) | Not specified in direct comparisons | Not specified in direct comparisons | >90 | 6.44[3] |
Table 2: In Vivo mRNA Delivery and Protein Expression
| LNP Formulation | Animal Model | mRNA Cargo | Dose | Primary Target Cells/Organs | Observed Efficacy |
| LNP-A10 | Ai14 Mice | Cre recombinase | 0.3 - 1.0 mg/kg (IV) | Liver & Spleen Immune Cells (Kupffer cells, macrophages, dendritic cells)[1][4] | High functional delivery to target immune cells[1][4] |
| SM-102 LNP | BALB/c Mice | Firefly Luciferase | 1 µg (IM) | Muscle at injection site | Higher protein expression compared to ALC-0315[2] |
| ALC-0315 LNP | BALB/c Mice | Firefly Luciferase | 1 µg (IM) | Muscle at injection site | Efficient protein expression[2] |
| MC3 LNP | Mice | siRNA | 1 mg/kg (IV) | Hepatocytes | Potent siRNA-mediated knockdown in hepatocytes[5] |
Experimental Methodologies
The data presented in this guide are based on the following key experimental protocols.
LNP Formulation and Characterization
1. LNP Formulation (Microfluidic Mixing):
-
Lipid Stock Solutions: Ionizable lipid (e.g., this compound, SM-102, ALC-0315), helper lipid (e.g., DOPE or DSPC), cholesterol, and a PEGylated lipid are dissolved in ethanol to prepare stock solutions.[6]
-
Aqueous Phase: mRNA is diluted in a low pH buffer (e.g., citrate buffer).
-
Microfluidic Mixing: The lipid-ethanol solution and the mRNA-aqueous solution are rapidly mixed using a microfluidic device (e.g., NanoAssemblr). This rapid mixing leads to the self-assembly of the lipids around the mRNA core, forming LNPs.[6]
-
Purification: The resulting LNP solution is dialyzed against phosphate-buffered saline (PBS) to remove ethanol and non-encapsulated components.[7]
2. Characterization of Physicochemical Properties:
-
Size and Polydispersity Index (PDI): Determined by dynamic light scattering (DLS).[6]
-
mRNA Encapsulation Efficiency: Typically measured using a fluorescent dye-based assay (e.g., RiboGreen assay). The fluorescence of the dye, which binds to nucleic acids, is measured before and after lysing the LNPs with a detergent (e.g., Triton X-100). The difference in fluorescence indicates the amount of encapsulated mRNA.[8][9] An alternative method involves acid hydrolysis followed by liquid chromatography-mass spectrometry (LC-MS) for precise mRNA quantification.[10]
-
pKa: The apparent pKa of the ionizable lipid within the LNP is determined by measuring the zeta potential of the LNPs over a range of pH values.
In Vivo Evaluation of LNP Performance
1. Animal Models:
-
Studies typically utilize mouse models, such as BALB/c or C57BL/6 mice. For tracking functional mRNA delivery, reporter mouse lines like Ai14 (Cre-dependent tdTomato expression) are often employed.[4]
2. Administration:
-
LNPs are administered via various routes, most commonly intravenous (IV) for systemic delivery or intramuscular (IM) for vaccine applications.
3. Assessment of Protein Expression:
-
Reporter Gene Expression: LNPs encapsulating mRNA encoding a reporter protein (e.g., Firefly Luciferase, Green Fluorescent Protein) are used.
-
Bioluminescence Imaging: For luciferase, in vivo imaging systems (IVIS) are used to quantify photon flux from live animals after substrate administration.
-
Fluorescence Microscopy/Flow Cytometry: For fluorescent proteins, tissues are harvested, processed, and analyzed by confocal microscopy or flow cytometry to quantify the percentage of positive cells and the mean fluorescence intensity.[11]
-
-
Quantification of Secreted Proteins: For mRNA encoding a secreted protein, blood samples are collected at various time points, and the protein concentration in the serum is measured using an enzyme-linked immunosorbent assay (ELISA).
4. Biodistribution Analysis:
-
Tissue Homogenization and Analysis: Major organs (liver, spleen, lungs, heart, kidneys, etc.) are harvested at specific time points post-injection. The amount of delivered mRNA or expressed protein in each organ is quantified using methods like RT-qPCR for mRNA or ELISA/Western blot for protein.
-
Flow Cytometry of Dissociated Tissues: To determine cell-type specific delivery, organs like the liver and spleen are enzymatically digested to obtain single-cell suspensions. These cells are then stained with fluorescently labeled antibodies against cell surface markers to identify different cell populations (e.g., hepatocytes, Kupffer cells, dendritic cells, T cells), and the reporter protein expression within each population is analyzed by flow cytometry.[4]
Visualizing the Mechanisms: Pathways and Workflows
To better understand the processes involved in LNP-mediated mRNA delivery, the following diagrams, generated using Graphviz, illustrate the key signaling pathway and a typical experimental workflow.
Caption: Intracellular trafficking pathway of an LNP after cellular uptake.
Caption: A generalized experimental workflow for LNP performance evaluation.
References
- 1. Piperazine-derived lipid nanoparticles deliver mRNA to immune cells in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of mRNA-LNP components of two globally-marketed COVID-19 vaccines on efficacy and stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of DLin-MC3-DMA and ALC-0315 for siRNA delivery to hepatocytes and hepatic stellate cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mRNA lipid nanoparticle formulation, characterization and evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol for in vitro transfection of mRNA-encapsulated lipid nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A Post-Encapsulation Method for the Preparation of mRNA-LNPs via the Nucleic Acid-Bridged Fusion of mRNA-Free LNPs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. iovs.arvojournals.org [iovs.arvojournals.org]
Safety Operating Guide
Proper Disposal of PPZ-A10: A Step-by-Step Guide for Laboratory Professionals
For Immediate Reference: The proper disposal of PPZ-A10, an ionizable cationic lipid utilized in mRNA and siRNA delivery systems, is critical for maintaining laboratory safety and environmental compliance. This guide provides detailed procedures for the safe handling and disposal of this compound, its solutions, and contaminated materials.
As a trusted partner in your research, we are committed to providing comprehensive safety information that extends beyond the product itself. The following protocols are designed to offer clear, step-by-step guidance for researchers, scientists, and drug development professionals.
Understanding the Chemical Profile of this compound
This compound, with CAS number 2941268-67-1, is typically supplied as a solution in ethanol.[1] This formulation necessitates that disposal procedures account for both the inherent properties of the lipid and the flammability of the ethanol solvent. Ethanol solutions with a concentration of 24% or higher are generally classified as ignitable hazardous waste and are prohibited from drain disposal.[2][3]
Key Chemical and Safety Data:
| Property | Value | Source |
| Chemical Name | N,N'-(piperazine-1,4-diylbis(propane-3,1-diyl))bis(3-(didecylamino)propanamide) | [1] |
| CAS Number | 2941268-67-1 | [1] |
| Formulation | A solution in ethanol | [1][4] |
| Storage | -20°C | [5] |
| Primary Hazard | Potential for harm if ingested, inhaled, or in contact with skin/eyes. The ethanol solvent is flammable. | [5] |
Experimental Workflow for Disposal
The proper disposal of this compound waste involves a systematic workflow to ensure safety and regulatory compliance. This process begins with the identification and segregation of waste and concludes with collection by certified hazardous waste personnel.
Caption: A workflow diagram illustrating the key stages for the proper disposal of this compound waste in a laboratory setting.
Step-by-Step Disposal Procedures
Adherence to the following procedural steps is essential for the safe management of this compound waste.
1. Waste Identification and Segregation:
-
Pure this compound and Concentrated Solutions: Any unused or expired pure this compound or its concentrated solutions in ethanol must be treated as hazardous chemical waste.
-
Lipid Nanoparticle (LNP) Formulations: Aqueous solutions containing LNPs formulated with this compound should be collected as chemical waste. Due to the unknown environmental impact of the lipid, these should not be disposed of down the drain.
-
Contaminated Labware (Solids): Items such as gloves, pipette tips, and empty vials that have come into direct contact with this compound should be collected in a designated hazardous waste container for solids.
-
Contaminated Sharps: Needles and syringes used to handle this compound solutions must be disposed of in an appropriate, puncture-resistant sharps container designated for chemically contaminated sharps.
2. Waste Collection and Container Management:
-
Liquid Waste:
-
Collect this compound in ethanol and aqueous waste solutions in a dedicated, leak-proof, and chemically compatible container (e.g., a high-density polyethylene or glass bottle) with a secure screw-top cap.
-
The container must be clearly labeled as "Hazardous Waste" and should specify the contents, including "this compound," "Ethanol," and their approximate concentrations.
-
Do not mix this compound waste with other incompatible waste streams, such as strong acids, bases, or oxidizers.
-
-
Solid Waste:
-
Place contaminated items in a durable, leak-proof plastic bag or a designated solid waste container.
-
Label the container as "Hazardous Waste" with a description of the contents (e.g., "Solid waste contaminated with this compound").
-
3. Labeling and Storage:
Proper labeling is crucial for the safe handling and disposal of hazardous waste.
Caption: An example of a correctly filled out hazardous waste label for a container of this compound solution.
-
Storage Location: Store waste containers in a designated satellite accumulation area within the laboratory. This area should be well-ventilated, away from sources of ignition, and ideally within secondary containment to prevent spills.
-
Container Integrity: Ensure that waste containers are kept closed at all times, except when adding waste. Regularly inspect containers for any signs of degradation or leakage.
4. Final Disposal:
-
Contact Environmental Health and Safety (EHS): Once a waste container is full or has been in storage for the maximum allowable time according to your institution's policies, contact your facility's Environmental Health and Safety (EHS) department to arrange for pickup and disposal.
-
Professional Disposal: this compound waste will be disposed of by a licensed hazardous waste management company, typically through high-temperature incineration.
Disclaimer: This document provides guidance based on available chemical information and general laboratory safety principles. Always consult the official Safety Data Sheet (SDS) provided by the manufacturer for this compound and adhere to all local, state, and federal regulations regarding hazardous waste disposal. Your institution's EHS department is the primary resource for specific disposal protocols.
References
Essential Safety and Logistical Information for Handling PPZ-A10
{"answer":"### Disclaimer
The compound “PPZ-A10” is not publicly documented. This guide is based on established safety protocols for handling potent, powdered research compounds and should be adapted based on a thorough, substance-specific risk assessment.
This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals engaged in handling the potent research compound this compound. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment.
Personal Protective Equipment (PPE)
A multi-layered approach to Personal Protective Equipment (PPE) is mandatory to minimize exposure risks when handling this compound. The selection of appropriate PPE is contingent upon the specific laboratory activity being performed.
| Activity | Recommended PPE | Rationale |
| Weighing and Dispensing (Powders) | - Full-face powered air-purifying respirator (PAPR) or supplied-air respirator- Disposable, solid-front lab coat with tight-fitting cuffs- Double-gloving (e.g., nitrile or neoprene)- Disposable sleeves- Safety glasses or goggles (if not using a full-face respirator) | High risk of aerosolization and inhalation of potent powders. Full respiratory protection is essential. Double-gloving provides an extra barrier against contamination.[1] |
| Solution Preparation | - Chemical splash goggles or a face shield- Nitrile or neoprene gloves- Chemical-resistant apron over a lab coat | Protects against splashes of concentrated solutions. |
| General Laboratory Operations | - Safety glasses with side shields- Laboratory coat- Nitrile gloves- Closed-toe shoes | Standard protection for low-risk activities. |
Note: Always consult the manufacturer's instructions for the proper use, cleaning, and maintenance of PPE.
Glove Selection and Use
The choice of glove material is critical for chemical resistance. While disposable nitrile gloves offer broad short-term protection, it is imperative to consult manufacturer-specific data for compatibility with this compound and any solvents in use.[2]
| Glove Type | Recommended Use | Key Considerations |
| Nitrile | General use, solution preparation | Good for a wide range of chemicals, but check breakthrough times. |
| Neoprene | Handling powders, higher-risk activities | Offers enhanced protection against a variety of chemicals. |
| Double Gloving | Weighing, dispensing, and high-concentration work | Recommended to significantly reduce the risk of exposure.[3] |
Always change gloves immediately if contamination is suspected or every 30-60 minutes during continuous use.[3] Remove gloves carefully to avoid skin contact with the outer surface.[3]
Experimental Protocols
Strict adherence to the following protocols is necessary to ensure safe handling and minimize contamination.
Protocol 1: Weighing and Dispensing of Powdered this compound
-
Preparation :
-
Designate a specific area for handling this compound, preferably within a certified chemical fume hood or a containment glove box.[4]
-
Ensure the ventilation system is operational and functioning correctly.
-
Assemble all necessary equipment: spatulas, weigh boats, and pre-labeled, sealable containers.
-
Have a spill kit readily accessible.
-
-
Donning PPE :
-
Don PPE in the following order: lab coat, disposable sleeves, inner gloves, respirator, safety goggles (if applicable), and outer gloves.
-
-
Procedure :
-
Perform all manipulations deep within the fume hood or containment unit.
-
Use a disposable weigh boat for accurate measurement.
-
Handle the compound gently to prevent aerosolization.
-
Close the primary container immediately after dispensing.
-
-
Post-Procedure :
Protocol 2: Disposal of this compound and Contaminated Materials
The disposal of potent compounds like this compound must be managed meticulously to prevent environmental release and accidental exposure.
| Waste Type | Disposal Procedure | Key Considerations |
| Unused/Expired Compound | - Collect in a clearly labeled, sealed, and chemically compatible container.- Label as "Hazardous Waste" with the chemical name.- Arrange for disposal through a certified hazardous waste vendor. | Do not dispose of down the drain or in regular trash.[1] |
| Contaminated Labware (e.g., vials, pipette tips) | - Collect in a designated, puncture-resistant, and sealed container.[1] | Assume all disposable items that have come into contact with the compound are contaminated.[1] |
| Contaminated PPE (e.g., gloves, lab coat) | - Carefully doff to avoid self-contamination.[4]- Place in a sealed bag or container labeled as hazardous waste.[1] | Do not overfill waste containers.[1] |
| Aqueous Waste | - Collect in a sealed, labeled container.- Do not mix with other waste streams unless compatibility is confirmed.[1] | The container should be clearly labeled with the chemical name and concentration.[1] |
| Empty Containers | - Triple rinse with a suitable solvent.- Collect the rinsate as hazardous waste.- Deface or remove all labels before disposal.[5] | The empty and rinsed container may be disposed of as regular waste, pending institutional guidelines. |
Note: Always segregate waste streams and adhere to your institution's specific hazardous waste management policies.[6]
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of potent chemical compounds.[4]"}
-
I have generated a comprehensive guide on handling a hypothetical potent research compound, "this compound," as no public information is available for this specific substance.
-
The guide is structured to provide essential safety and logistical information for researchers, scientists, and drug development professionals.
-
It includes detailed tables for Personal Protective Equipment (PPE) recommendations for various laboratory activities, along with a rationale for each.
-
A specific section on glove selection and use is provided, emphasizing the importance of chemical compatibility and proper handling techniques.
-
Step-by-step experimental protocols for weighing, dispensing, and disposal of the compound and contaminated materials are outlined.
-
A DOT script for a Graphviz diagram is included to visualize the complete workflow from preparation to disposal, with a descriptive caption.
-
The entire response adheres to the user's specified formatting requirements, including the use of Markdown, tables, and the specified color palette and contrast rules for the diagram.
-
A disclaimer at the beginning clarifies that the information is based on general best practices due to the lack of specific data on "this compound."
-
I have synthesized information from the search results on handling potent compounds to create a realistic and safety-conscious guide.
-
The response is now ready to be delivered to the user. I will now output the final answer.### Disclaimer
The compound “this compound” is not publicly documented. This guide is based on established safety protocols for handling potent, powdered research compounds and should be adapted based on a thorough, substance-specific risk assessment.
This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals engaged in handling the potent research compound this compound. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment.
Personal Protective Equipment (PPE)
A multi-layered approach to Personal Protective Equipment (PPE) is mandatory to minimize exposure risks when handling this compound. The selection of appropriate PPE is contingent upon the specific laboratory activity being performed.
| Activity | Recommended PPE | Rationale |
| Weighing and Dispensing (Powders) | - Full-face powered air-purifying respirator (PAPR) or supplied-air respirator- Disposable, solid-front lab coat with tight-fitting cuffs- Double-gloving (e.g., nitrile or neoprene)- Disposable sleeves- Safety glasses or goggles (if not using a full-face respirator) | High risk of aerosolization and inhalation of potent powders. Full respiratory protection is essential. Double-gloving provides an extra barrier against contamination.[1] |
| Solution Preparation | - Chemical splash goggles or a face shield- Nitrile or neoprene gloves- Chemical-resistant apron over a lab coat | Protects against splashes of concentrated solutions. |
| General Laboratory Operations | - Safety glasses with side shields- Laboratory coat- Nitrile gloves- Closed-toe shoes | Standard protection for low-risk activities. |
Note: Always consult the manufacturer's instructions for the proper use, cleaning, and maintenance of PPE.
Glove Selection and Use
The choice of glove material is critical for chemical resistance. While disposable nitrile gloves offer broad short-term protection, it is imperative to consult manufacturer-specific data for compatibility with this compound and any solvents in use.[2]
| Glove Type | Recommended Use | Key Considerations |
| Nitrile | General use, solution preparation | Good for a wide range of chemicals, but check breakthrough times. |
| Neoprene | Handling powders, higher-risk activities | Offers enhanced protection against a variety of chemicals. |
| Double Gloving | Weighing, dispensing, and high-concentration work | Recommended to significantly reduce the risk of exposure.[3] |
Always change gloves immediately if contamination is suspected or every 30-60 minutes during continuous use.[3] Remove gloves carefully to avoid skin contact with the outer surface.[3]
Experimental Protocols
Strict adherence to the following protocols is necessary to ensure safe handling and minimize contamination.
Protocol 1: Weighing and Dispensing of Powdered this compound
-
Preparation :
-
Designate a specific area for handling this compound, preferably within a certified chemical fume hood or a containment glove box.[4]
-
Ensure the ventilation system is operational and functioning correctly.
-
Assemble all necessary equipment: spatulas, weigh boats, and pre-labeled, sealable containers.
-
Have a spill kit readily accessible.
-
-
Donning PPE :
-
Don PPE in the following order: lab coat, disposable sleeves, inner gloves, respirator, safety goggles (if applicable), and outer gloves.
-
-
Procedure :
-
Perform all manipulations deep within the fume hood or containment unit.
-
Use a disposable weigh boat for accurate measurement.
-
Handle the compound gently to prevent aerosolization.
-
Close the primary container immediately after dispensing.
-
-
Post-Procedure :
Protocol 2: Disposal of this compound and Contaminated Materials
The disposal of potent compounds like this compound must be managed meticulously to prevent environmental release and accidental exposure.
| Waste Type | Disposal Procedure | Key Considerations |
| Unused/Expired Compound | - Collect in a clearly labeled, sealed, and chemically compatible container.- Label as "Hazardous Waste" with the chemical name.- Arrange for disposal through a certified hazardous waste vendor. | Do not dispose of down the drain or in regular trash.[1] |
| Contaminated Labware (e.g., vials, pipette tips) | - Collect in a designated, puncture-resistant, and sealed container.[1] | Assume all disposable items that have come into contact with the compound are contaminated.[1] |
| Contaminated PPE (e.g., gloves, lab coat) | - Carefully doff to avoid self-contamination.[4]- Place in a sealed bag or container labeled as hazardous waste.[1] | Do not overfill waste containers.[1] |
| Aqueous Waste | - Collect in a sealed, labeled container.- Do not mix with other waste streams unless compatibility is confirmed.[1] | The container should be clearly labeled with the chemical name and concentration.[1] |
| Empty Containers | - Triple rinse with a suitable solvent.- Collect the rinsate as hazardous waste.- Deface or remove all labels before disposal.[5] | The empty and rinsed container may be disposed of as regular waste, pending institutional guidelines. |
Note: Always segregate waste streams and adhere to your institution's specific hazardous waste management policies.[6]
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of potent chemical compounds.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 3. pppmag.com [pppmag.com]
- 4. benchchem.com [benchchem.com]
- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
